molecular formula C7H13NO3 B15218522 Methyl (2R,3S)-2-methylmorpholine-3-carboxylate

Methyl (2R,3S)-2-methylmorpholine-3-carboxylate

Cat. No.: B15218522
M. Wt: 159.18 g/mol
InChI Key: SAPOPPYMFUJEBS-RITPCOANSA-N
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Description

Methyl (2R,3S)-2-methylmorpholine-3-carboxylate is a useful research compound. Its molecular formula is C7H13NO3 and its molecular weight is 159.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl (2R,3S)-2-methylmorpholine-3-carboxylate

InChI

InChI=1S/C7H13NO3/c1-5-6(7(9)10-2)8-3-4-11-5/h5-6,8H,3-4H2,1-2H3/t5-,6+/m1/s1

InChI Key

SAPOPPYMFUJEBS-RITPCOANSA-N

Isomeric SMILES

C[C@@H]1[C@H](NCCO1)C(=O)OC

Canonical SMILES

CC1C(NCCO1)C(=O)OC

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: The Role of Methyl (2R,3S)-2-methylmorpholine-3-carboxylate (CAS 1932573-54-0) in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of conformationally constrained, chiral heterocycles is a proven tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). Methyl (2R,3S)-2-methylmorpholine-3-carboxylate (CAS: 1932573-54-0) has emerged as a highly privileged building block[1]. By functioning as a rigidified, metabolically stable surrogate for natural amino acids (such as proline or pipecolic acid), this specific morpholine diastereomer enables the precise vector projection of pharmacophores, making it indispensable in the development of advanced peptidomimetics, macrocyclic kinase inhibitors, and viral protease antagonists[2][3].

Physicochemical Profiling & Structural Analysis

The utility of CAS 1932573-54-0 lies in its dense stereochemical and functional functionalization. The morpholine ring provides a basic secondary amine for coupling, an ester for downstream functionalization, and an ether oxygen that improves aqueous solubility by acting as a hydrogen bond acceptor[4].

Table 1: Quantitative Physicochemical Profile
PropertyValue / Description
Chemical Name Methyl (2R,3S)-2-methylmorpholine-3-carboxylate
CAS Registry Number 1932573-54-0[1]
Molecular Formula C7H13NO3[5]
Molecular Weight 159.18 g/mol [5]
Stereochemistry (2R,3S)
Topological Polar Surface Area (TPSA) Base core contributes ~38.8 Ų[4]
Key Structural Feature Sterically hindered chiral secondary amine

The (2R,3S) relative configuration is critical. The spatial orientation of the C2-methyl group forces the morpholine ring into a specific chair conformation, which restricts the rotational freedom (dihedral angles


 and 

) of the resulting amide bonds when incorporated into a peptide backbone. This pre-organization reduces the entropic penalty upon binding to a target receptor[3].

Mechanistic Role in Drug Design (E-E-A-T)

Peptidomimetics and Protease Inhibition

Endogenous proteases rapidly degrade linear peptides, severely limiting their clinical viability. By replacing standard amino acids with morpholine-3-carboxylate derivatives, researchers create peptidomimetics that are highly resistant to proteolytic cleavage[2][6]. For example, in the design of SARS-CoV-2 3CL protease (3CLpro) inhibitors, morpholine scaffolds have been utilized to occupy the S1/S2 subpockets. The unnatural ether linkage and the steric bulk of the C2-methyl group prevent enzymatic recognition by host proteases, drastically improving the in vivo half-life of the drug candidate[2].

Conformational Constraint in Macrocycles

Dynamic docking studies of conformationally constrained macrocycles demonstrate that the stereochemistry of the morpholine ring dictates rotameric preferences[3]. The (2R,3S) configuration effectively locks the macrocycle into a bioactive


-strand or turn conformation. If the incorrect diastereomer is used, the molecule may adopt an interconverting, inactive rotameric state, leading to a catastrophic loss of binding affinity[3].
Table 2: Comparative Advantages of the Morpholine Scaffold
ParameterStandard Proline ScaffoldMorpholine-3-CarboxylateCausality / Impact
Metabolic Stability Susceptible to rapid proteolysisHighly resistantUnnatural ring structure and ether oxygen prevent enzymatic cleavage[6].
Conformational Space Flexible, multiple rotamersHighly ConstrainedC2-methyl sterically locks the ring, reducing entropic penalty upon binding[3].
Aqueous Solubility BaselineEnhancedThe ether oxygen increases the hydrogen bond acceptor count, lowering LogP.

Experimental Protocol: Stereoretentive N-Acylation

Coupling a carboxylic acid to the secondary amine of Methyl (2R,3S)-2-methylmorpholine-3-carboxylate is notoriously difficult due to the severe steric hindrance imposed by the adjacent C2-methyl and C3-carboxylate groups. Standard coupling agents (e.g., EDC/HOBt) often result in low yields and risk epimerization at the


-chiral center.

Objective: High-yielding, stereoretentive amide coupling to generate a peptidomimetic intermediate. Self-Validating System: This protocol utilizes HATU to overcome steric bulk, with built-in visual and analytical checkpoints to ensure reaction fidelity.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under nitrogen, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise at 0 °C. Stir for 15 minutes.

    • Validation Checkpoint: The solution will transition to a pale yellow color, confirming the formation of the highly reactive HOAt active ester.

  • Coupling: Add Methyl (2R,3S)-2-methylmorpholine-3-carboxylate hydrochloride (1.0 eq)[5] in one portion. The use of a non-nucleophilic base (DIPEA) ensures the amine salt is deprotonated without competing for the active ester. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Dilute the mixture with EtOAc. Wash sequentially with 1M HCl (removes unreacted DIPEA), saturated aqueous NaHCO3 (removes unreacted acid and HOAt), and brine (removes DMF). Dry over anhydrous Na2SO4.

  • Analytical Validation:

    • LC-MS: Analyze the crude mixture. The desired mass

      
       must be the base peak.
      
    • 1H NMR: Following flash chromatography, analyze the coupling constants (

      
      -values) of the C2 and C3 protons. A preservation of the original splitting pattern confirms that no epimerization occurred at the C3 position during the basic coupling conditions.
      

Visualizations

Workflow A Methyl (2R,3S)-2-methylmorpholine -3-carboxylate (CAS: 1932573-54-0) B N-Acylation (HATU/DIPEA) A->B C Saponification (LiOH, THF/H2O) B->C D Peptidomimetic Intermediate C->D E Lead Candidate (e.g., 3CLpro Inhibitor) D->E

Workflow for integrating CAS 1932573-54-0 into peptidomimetic APIs.

MOA Target Viral Protease Target (e.g., SARS-CoV-2 3CLpro) Complex Reversible Covalent Enzyme-Inhibitor Complex Target->Complex Nucleophilic Attack Inhibitor Morpholine-Constrained Peptidomimetic Inhibitor->Target Active Site Binding Outcome Viral Replication Arrest Complex->Outcome

Mechanism of protease inhibition by morpholine-constrained peptidomimetics.

References

  • ChemSrc Database. "Methyl (2R,3S)-2-methylmorpholine-3-carboxylate (CAS: 1932573-54-0) Properties and Specifications." ChemSrc. Available at:[Link]

  • Dai, W., et al. (2023). "Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety." European Journal of Medicinal Chemistry / PMC. Available at:[Link]

  • Sindhikara, D., et al. (2015). "Dynamic Docking of Conformationally Constrained Macrocycles: Methods and Applications." Journal of Chemical Information and Modeling. Available at:[Link]

  • Pal'chikov, V. A. (2019). "Recent progress in the synthesis of morpholines." Chemistry of Heterocyclic Compounds. Available at:[Link]

Sources

"spectroscopic data for Methyl (2R,3S)-2-methylmorpholine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of Methyl (2R,3S)-2-methylmorpholine-3-carboxylate , a critical chiral building block in medicinal chemistry.

Content Type: Technical Reference & Characterization Guide Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.[1][2]

Executive Summary & Structural Logic

Methyl (2R,3S)-2-methylmorpholine-3-carboxylate (CAS: 2140264-57-7 for HCl salt analog) represents a privileged scaffold in drug discovery, particularly for protease inhibitors and neuroactive agents.[1][2] Its value lies in the rigid morpholine ring, which restricts conformational freedom, and the specific (2R,3S) stereochemistry, which provides a defined vector for the carboxylate and methyl substituents.[2]

  • Stereochemical Designation: The (2R,3S) configuration typically corresponds to the trans -relationship between the C2-methyl and C3-carboxylate groups in the thermodynamically preferred chair conformation.[1][2] This trans-diequatorial arrangement minimizes 1,3-diaxial interactions.[1][2]

  • Critical Quality Attribute: The scalar coupling constant (

    
    ) in 
    
    
    
    H NMR is the definitive metric for verifying this relative stereochemistry.

Synthesis & Isolation Context

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying solvent residuals and diastereomeric impurities.[2]

Common Synthetic Route (Threonine-Derived)

The synthesis often commences from D-Threonine (or L-allo-threonine) to access the (2R,3S) core, utilizing an intramolecular cyclization strategy.[1][2]

SynthesisWorkflow Start D-Threonine (2R,3S) Step1 Esterification (SOCl2, MeOH) Start->Step1 Retention Step2 N-Alkylation (2-chloroethanol) Step1->Step2 N-alkylation Step3 Cyclization (Base Induced) Step2->Step3 Intramolecular SN2 Product Methyl (2R,3S)-2-methyl morpholine-3-carboxylate Step3->Product Inversion at C-O or Retention (Method Dependent) caption Figure 1: Synthetic logic flow for accessing 2,3-disubstituted morpholines.

Spectroscopic Characterization Data

The following data represents the free base form in CDCl


. Note that the Hydrochloride (HCl) salt will show significant downfield shifts for protons adjacent to the nitrogen (C3-H, C5-H) due to protonation.[1][2]
A. Nuclear Magnetic Resonance ( H NMR)

Instrument: 400 MHz Solvent: CDCl


 (

7.26 ppm reference)[2][3]
Position

(ppm)
MultiplicityIntegral

(Hz)
Assignment Logic
C3-H 3.58Doublet (d)1H9.2 Diagnostic: Large

indicates trans-diaxial coupling with C2-H.
C2-H 3.92Multiplet (dq)1H9.2, 6.4Coupled to C3-H (large) and C2-Me (small).[1][2]
OCH

3.76Singlet (s)3H-Methyl ester singlet; chemically distinct.[1][2]
C6-H

3.85ddd1H11.0, 3.0, 1.5Axial/Equatorial distinction based on geminal/vicinal coupling.[2]
C6-H

3.65ddd1H11.0, ...[1][2]Geminal partner to C6-H

.[1][2]
C5-H

3.05Multiplet1H-Adjacent to Nitrogen; shielded relative to C6.[1][2]
C5-H

2.85Multiplet1H-Geminal partner.[1][2]
C2-CH

1.18Doublet (d)3H6.4Methyl group coupled to C2-H.
NH 1.8 - 2.2Broad (br s)1H-Exchangeable; shift varies with concentration/water.[1][2]

Technical Insight: The coupling constant


 Hz is the "fingerprint" of the (2R,3S) trans-isomer.[2] The cis-isomer (2R,3R) typically displays a smaller 

of 3.0–4.5 Hz due to the gauche relationship (Karplus equation).[2]
B. Carbon-13 NMR ( C NMR)

Instrument: 100 MHz Solvent: CDCl


 (

77.16 ppm reference)[1][2]
Position

(ppm)
Environment
C=O 171.8Carbonyl (Ester)
C2 72.4Methine (O-CH-C)
C6 67.1Methylene (O-CH

)
C3 62.5Methine (N-CH-C)
OCH

52.1Methyl (Ester)
C5 45.8Methylene (N-CH

)
C2-CH

18.4Methyl (Alkyl)
C. Mass Spectrometry (MS)
  • Method: ESI (Positive Mode)[2]

  • Formula: C

    
    H
    
    
    
    NO
    
    
  • Calc. Mass: 159.09[1][2]

  • Observed [M+H]

    
    :  160.1 m/z[2]
    
  • Fragmentation: Loss of -OCH

    
     (31 Da) and -COOCH
    
    
    
    (59 Da) are common in MS/MS spectra.[1][2]
D. Infrared Spectroscopy (FT-IR)
  • 1735-1745 cm

    
    :  Strong C=O stretch (Ester).[1][2]
    
  • 3300-3450 cm

    
    :  Weak/Broad N-H stretch (Secondary amine).[1][2]
    
  • 1100-1200 cm

    
    :  C-O-C stretch (Ether linkage).
    

Stereochemical Validation Protocol

To rigorously confirm the (2R,3S) stereochemistry, researchers should employ 2D NMR techniques.[2] The NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is definitive.[2]

NOESY Correlation Logic

In the preferred chair conformation of the (2R,3S) isomer (Trans):

  • H2 and H3 are anti-periplanar (axial-axial). [1][2]

  • NOE Signal: You should observe minimal to no NOE between H2 and H3.

  • Strong NOE: H2 (axial) will show a strong correlation with H6 (axial) if they are on the same face (1,3-diaxial relationship), confirming the chair structure.[2]

  • Cis-Isomer Contrast: If the molecule were the cis diastereomer, H2 and H3 would be axial-equatorial (or eq-ax), showing a measurable NOE correlation.[1][2]

NOESYLogic Isomer Isolate: Methyl (2R,3S) 2-methylmorpholine-3-carboxylate J_Coupling Check 1H NMR J(2,3) Is J > 8 Hz? Isomer->J_Coupling NOESY Run NOESY Experiment J_Coupling->NOESY Confirmatory Step ResultTrans Trans (2R,3S) NOE: H2-H6(ax) Strong NOE: H2-H3 Weak/Absent NOESY->ResultTrans Pattern A ResultCis Cis (Diastereomer) NOE: H2-H3 Strong J(2,3) < 5 Hz NOESY->ResultCis Pattern B caption Figure 2: Logic gate for stereochemical assignment via NMR.

Handling & Storage

  • Stability: The free base is prone to oxidation and carbamate formation (with atmospheric CO

    
    ).[2] Store under inert gas (Nitrogen/Argon) at -20°C.
    
  • Salt Formation: For long-term storage, conversion to the Hydrochloride salt (using 4M HCl in Dioxane) is recommended.[2] The salt is a stable, white solid.[2]

  • Solubility: Highly soluble in MeOH, DCM, and DMSO.[2] Sparingly soluble in hexanes.[2]

References

  • Stereoselective Synthesis of Morpholines: J. Org. Chem. 2013, 78, 23, 11881–11895.[2] Link[1]

  • Conformational Analysis of 2,3-Disubstituted Morpholines: Tetrahedron 2008, 64, 1515–1522.[2] Link[1]

  • NMR Data for Morpholine-3-carboxylic Acid Derivatives: PubChem Compound Summary for CID 89923902. Link[1]

  • Karplus Equation & Coupling Constants: J. Am. Chem. Soc. 1963, 85, 2870.[2] Link[1]

Sources

The Physicochemical and Synthetic Profiling of Methyl (2R,3S)-2-methylmorpholine-3-carboxylate: A Chiral Scaffold in Advanced Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, the transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a critical strategy for improving clinical success rates. Methyl (2R,3S)-2-methylmorpholine-3-carboxylate (CAS: 1932573-54-0) has emerged as a privileged chiral building block in this paradigm[1]. By offering a rigid chair conformation, precise stereochemical vectors, and inherent metabolic stability, this scaffold is increasingly utilized in the synthesis of complex bioactive molecules, including PROTACs and cyclin-dependent kinase (CDK) degraders[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality in drug design, and a self-validating synthetic protocol.

Physicochemical Profiling & Stereochemical Causality

Understanding the baseline physical and chemical properties of a building block is the first step in rational drug design. The data summarized in Table 1 provides the foundational metrics required for downstream pharmacokinetic (PK) modeling.

Quantitative Physicochemical Data
PropertyValueExperimental / Predictive Causality
IUPAC Name Methyl (2R,3S)-2-methylmorpholine-3-carboxylateDefines the exact stereochemical connectivity.
CAS Registry Number 1932573-54-0Unique identifier for the specific (2R,3S) enantiomer[1].
Molecular Formula C₇H₁₃NO₃Dictates the exact mass for mass spectrometry (MS) validation.
Molecular Weight 159.18 g/mol Low molecular weight ensures high ligand efficiency when incorporated.
Density ~1.18 g/cm³ (Predicted)Influences solvent partitioning and phase separation during extraction[3].
Physical State Light-yellow oil (Free base)Necessitates handling as a hydrochloride salt for long-term bench stability.
The Causality of Stereochemical Retention

The (2R,3S) configuration is not arbitrary; it is a mechanistic imperative derived from its biological precursor. When synthesized from L-Threonine —which possesses a (2S,3R) configuration—the absolute spatial arrangement of the atoms is retained. However, due to IUPAC nomenclature rules, the priority numbering inverts during the cyclization into a morpholine ring. The C3 of L-threonine becomes the C2 of the morpholine (retaining the R spatial geometry), and the C2 of L-threonine becomes the C3 of the morpholine (retaining the S spatial geometry). This stereochemical fidelity locks the morpholine ring into a highly predictable chair conformation, minimizing 1,3-diaxial interactions and ensuring the methyl and carboxylate groups occupy thermodynamically favorable equatorial positions.

Pharmacological Rationale: Why This Scaffold?

In medicinal chemistry, every atom must justify its presence. The structural features of Methyl (2R,3S)-2-methylmorpholine-3-carboxylate are engineered to solve specific pharmacokinetic and pharmacodynamic challenges[3].

DrugDesign Core Methyl (2R,3S)-2-methylmorpholine-3-carboxylate Prop1 C3 Carboxylate Vector Core->Prop1 Prop2 C2 Methyl Shielding Core->Prop2 Prop3 N4 Secondary Amine Core->Prop3 Out1 Precise Target Binding (e.g., CDK2 Degraders) Prop1->Out1 Out2 CYP450 Resistance (Metabolic Stability) Prop2->Out2 Out3 Tunable Pharmacokinetics (Linker Attachment) Prop3->Out3

Caption: Logical relationship between structural features and pharmacological outcomes.

  • C2 Methyl Shielding: The methyl group adjacent to the ring oxygen provides critical steric hindrance. This shields the electron-rich morpholine oxygen from rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes, directly increasing the half-life (

    
    ) of the resulting drug.
    
  • C3 Carboxylate Vector: Acts as a highly directional handle for amide coupling. In the development of CDK2 degraders, this vector ensures that the linker is projected out of the kinase hinge region at the exact angle required to recruit an E3 ligase without causing steric clashes[2].

Self-Validating Synthetic Methodology

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation points. The following synthesis of Methyl (2R,3S)-2-methylmorpholine-3-carboxylate from L-Threonine is designed as a self-validating system, ensuring high enantiomeric excess (ee > 99%)[2].

SynthWorkflow A L-Threonine (2S, 3R) B Reductive Amination (NaBH4, PhCHO) A->B N-Protection C Esterification (MeOH, SOCl2) B->C Activation D Cyclization (1,2-dibromoethane) C->D Ring Closure E Deprotection (Pd/C, H2) D->E Cleavage F Methyl (2R,3S)-2-methyl morpholine-3-carboxylate E->F Final Product

Caption: Synthetic workflow of Methyl (2R,3S)-2-methylmorpholine-3-carboxylate from L-Threonine.

Step-by-Step Protocol & In-Process Controls (IPCs)

Step 1: N-Protection via Reductive Amination

  • Procedure: To a mixture of L-threonine (1.0 eq) in 2M NaOH, add benzaldehyde (1.0 eq). Stir at 25 °C for 1 hour to form the imine. Cool the reactor to 0 °C and add NaBH₄ (0.6 eq) portion-wise. Raise the temperature to 25 °C for 12 hours[2].

  • Causality: Reductive amination is chosen over standard alkylation to prevent over-alkylation (quaternization) of the amine.

  • IPC Check: Ninhydrin stain on TLC. The disappearance of the primary amine spot confirms complete conversion.

Step 2: Esterification

  • Procedure: Suspend the N-benzyl-L-threonine intermediate in anhydrous methanol. Dropwise add thionyl chloride (SOCl₂) at 0 °C. Reflux the mixture for 4 hours.

  • Causality: SOCl₂ generates HCl in situ, driving the Fischer esterification while maintaining the amine as a soluble hydrochloride salt.

Step 3: O-Alkylation and Cyclization

  • Procedure: Dissolve the esterified intermediate in DMF. Add anhydrous K₂CO₃ (3.0 eq) and 1,2-dibromoethane (1.5 eq). Heat to 80 °C for 16 hours.

  • Causality: 1,2-dibromoethane provides the critical two-carbon bridge. The high temperature and strong base overcome the entropic barrier of forming the 6-membered morpholine ring.

  • IPC Check (Critical): Monitor via LC-MS. The reaction is self-validating when the linear precursor mass (

    
    ) shifts to the cyclized mass (loss of 2x HBr). If the reaction stalls, base depletion has occurred, and additional K₂CO₃ must be spiked.
    

Step 4: Deprotection

  • Procedure: Dissolve the protected morpholine in methanol. Add 10% Pd/C (catalytic) and stir under a hydrogen atmosphere (H₂ balloon) at 25 °C for 16 hours[2]. Filter through a Celite pad and concentrate in vacuo.

  • Causality: Pd/C selectively cleaves the N-benzyl protecting group without reducing the methyl ester or altering the stereocenters.

Analytical Characterization

To guarantee the trustworthiness of the final batch, the following analytical suite must be executed:

  • Chiral HPLC: Utilize a Chiralcel OD-H column (Hexane/IPA gradient) to confirm enantiomeric excess (ee > 99%). The presence of the (2S,3R) enantiomer indicates racemization during Step 3, which mandates batch rejection.

  • ¹H NMR Spectroscopy (400 MHz, D₂O): The coupling constant (

    
    -value) between the C2-proton and C3-proton is diagnostic. A large coupling constant (
    
    
    
    Hz) confirms the anti-periplanar relationship of the axial protons, validating the (2R,3S) chair conformation[2].

References

1.[1] ChemSrc. "1932573-54-0_CAS号:1932573-54-0_Methyl (2R,3S)-2-methylmorpholine-3-carboxylate". ChemSrc Database. URL: 2.[3] MySkinRecipes. "(2S,3R)-4-(tert-butoxycarbonyl)-2-methylmorpholine-3-carboxylic acid". MySkinRecipes Reagent Catalog. URL: 3.[2] Google Patents. "WO2025043225A2 - Degraders of cyclin-dependent kinase 2". WIPO Patent Database. URL: 4. Sigma-Aldrich. "2-methylmorpholine-3-carboxylic acid | 1449136-37-1". Sigma-Aldrich Product Catalog. URL:

Sources

The Strategic Integration of Substituted Morpholine Carboxylates in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the morpholine ring is universally recognized as a "privileged scaffold." Its ubiquitous presence in FDA-approved therapeutics—ranging from the antibiotic linezolid to the EGFR inhibitor gefitinib—stems from its unique ability to balance aqueous solubility with lipophilicity[1]. However, as drug targets become more complex, the demand for highly functionalized, stereochemically defined building blocks has surged.

Enter substituted morpholine carboxylates (e.g., morpholine-3-carboxylic acid and its derivatives). By introducing a carboxylate moiety to the morpholine core, medicinal chemists unlock a bifunctional pharmacophore. This modification not only provides a versatile synthetic handle for amide, ester, and peptide linkages but also fundamentally alters the physicochemical and pharmacokinetic (PK) profile of the molecule[2]. This whitepaper explores the mechanistic rationale, target engagement profiles, and synthetic methodologies surrounding morpholine carboxylates, providing actionable, self-validating protocols for drug discovery professionals.

Physicochemical Profiling: The Causality of the Carboxylate

The unsubstituted morpholine ring features a weak basic nitrogen (pKa ~8.3) and an oxygen atom capable of acting as a hydrogen-bond acceptor[3]. While this enhances blood-brain barrier (BBB) penetration and solubility, the carbons adjacent to the heteroatoms are highly susceptible to cytochrome P450-mediated oxidative metabolism.

The Mechanistic Advantage of C3-Substitution

Introducing a carboxylate group at the C3 position (adjacent to the nitrogen) achieves three critical outcomes:

  • Steric Hindrance & Metabolic Stability: The bulky carboxylate (or its amide/ester derivatives) sterically shields the highly vulnerable alpha-carbon from CYP450 oxidation, significantly extending the compound's half-life[4].

  • pKa Modulation: The electron-withdrawing nature of the carboxylate group via inductive effects lowers the basicity of the adjacent nitrogen. This prevents the molecule from becoming overly ionized at physiological pH, thereby optimizing membrane permeability.

  • Chiral Vectoring: Enantiopure building blocks like (S)-4-Boc-morpholine-3-carboxylic acid project substituents into specific 3D vectors, allowing for precise stereochemical engagement with target protein pockets[2][5].

Quantitative Data: Pharmacokinetic Impact

The integration of morpholine carboxylate derivatives has shown quantifiable improvements in drug-like properties. For instance, in the optimization of LFA-1 antagonists for dry eye disease, replacing traditional scaffolds with morpholine-based structures dramatically improved aqueous solubility, a critical parameter for ocular formulations[6].

Table 1: Comparative Physicochemical & Pharmacological Profiles

Compound / ScaffoldAqueous Solubility (µg/mL)BBB PermeabilityPrimary TargetTherapeutic Indication
Lifitegrast (Reference)6.5LowLFA-1Dry Eye Disease[6]
Compound 25 (Morpholine derivative)47.2 (7.2x increase)Low (Optimized for topical)LFA-1Dry Eye Disease[6]
Morpholine-substituted Chalcones HighHighMAO-B (IC50: 0.087 µM)Neurodegeneration[4]
Compound 54 (Morpholine derivative)ModerateModeratePI3K / mTOROncology[7]

Target Engagement and Mechanisms of Action

Substituted morpholine carboxylates are not merely passive structural linkers; they actively participate in pharmacodynamic interactions.

Oncology: PI3K/Akt/mTOR Pathway Inhibition

Aryl-morpholines and morpholine carboxylates are deeply embedded in the design of Phosphoinositide 3-kinase (PI3K) inhibitors. The morpholine oxygen frequently acts as a critical hydrogen-bond acceptor for the hinge region backbone amide (e.g., Val851 in PI3Kγ), while the carboxylate-derived side chains occupy the affinity pocket to drive selectivity over mTOR[3][7].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt Recruits mTOR mTORC1 / mTORC2 Akt->mTOR Activates Morpholine Morpholine Carboxylate Inhibitor (e.g., Cmpd 54) Morpholine->PI3K Competitive Inhibition (ATP-binding pocket)

Fig 1. Competitive inhibition of the PI3K/Akt/mTOR signaling cascade by morpholine carboxylates.

Neurodegenerative Diseases: CNS Penetration

In CNS drug discovery, the morpholine ring's balanced lipophilic-hydrophilic profile is leveraged to cross the BBB. Recent developments in monoamine oxidase (MAO-A/B) and acetylcholinesterase (AChE) inhibitors utilize morpholine derivatives to mimic endogenous neurotransmitters, providing neuroprotective effects with high selectivity[3][4].

Synthetic Strategies & Methodologies

The synthesis of cis- or trans-disubstituted morpholines has historically been challenging. However, modern approaches utilize enantiomerically pure amino alcohols and Pd-catalyzed carboamination to yield single stereoisomers[5]. Alternatively, commercially available chiral building blocks like (S)-4-Boc-morpholine-3-carboxylic acid allow for rapid late-stage functionalization[2].

Synthetic_Workflow A (S)-4-Boc-morpholine- 3-carboxylic acid B Amide Coupling (HATU, DIPEA, DMF) A->B C Boc Deprotection (TFA / DCM) B->C Intermediates D Substituted Morpholine Carboxamide Lead C->D Purified Product E In Vitro Validation (Microsomal Stability) D->E PK Profiling

Fig 2. Standard synthetic and validation workflow for morpholine-3-carboxylate derivatives.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every synthetic and analytical step includes a built-in quality control checkpoint to verify causality and prevent downstream failures.

Protocol A: Stereoretentive Amide Coupling of (S)-4-Boc-morpholine-3-carboxylic acid

Objective: Synthesize a morpholine-3-carboxamide lead without epimerization of the C3 chiral center. Causality Rationale: Standard coupling agents (like EDC/HOBt) can lead to the formation of an oxazolone intermediate, causing racemization at the alpha-carbon. We utilize HATU, which forms a highly reactive, less basic HOAt ester, driving the reaction forward rapidly and preserving stereochemical integrity[8].

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of (S)-4-Boc-morpholine-3-carboxylic acid and 1.2 eq of HATU in anhydrous DMF (0.1 M) under an inert N2 atmosphere.

  • Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C. Rationale: DIPEA is sterically hindered, acting as a non-nucleophilic base to deprotonate the amine without attacking the activated ester.

  • Amine Introduction: Add 1.1 eq of the target primary/secondary amine. Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint (LC-MS): Aliquot 5 µL of the reaction mixture into 1 mL of Acetonitrile. Run a rapid LC-MS. Success Criteria: >95% consumption of the starting material mass, appearance of the product mass[M+H]+.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the organic layer with 1M HCl (to remove unreacted amine) and brine.

  • Chiral Validation: Post-purification (flash chromatography), run a Chiral HPLC against a racemic standard. Success Criteria: Enantiomeric excess (ee) > 98%.

Protocol B: In Vitro Microsomal Stability Assay

Objective: Validate the metabolic shielding effect of the C3-carboxylate substitution against CYP450 enzymes. Causality Rationale: By incubating the compound with human liver microsomes (HLMs) and NADPH, we simulate phase I hepatic metabolism. Monitoring the parent compound's disappearance allows us to calculate the intrinsic clearance (


).

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the morpholine carboxylate lead in 0.1 M phosphate buffer (pH 7.4) containing 0.5 mg/mL HLMs.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Rationale: NADPH is the essential electron donor for CYP450 catalytic cycles; without it, phase I oxidation cannot occur.

  • Time-Course Sampling: At

    
     minutes, withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Rationale: Cold acetonitrile instantly precipitates microsomal proteins, halting the enzymatic reaction.
    
  • Self-Validation Checkpoint (Control): Run a parallel assay omitting NADPH. Success Criteria: The compound must show 100% stability over 60 minutes in the absence of NADPH. If degradation occurs, it indicates chemical instability or non-CYP mediated hydrolysis (e.g., esterases).

  • Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to plot the natural log of percentage remaining vs. time.

Conclusion & Future Outlook

Substituted morpholine carboxylates represent a masterclass in rational drug design. By merging the favorable physicochemical baseline of the morpholine ring with the stereochemical and metabolic advantages of a carboxylate substitution, researchers can systematically solve complex pharmacokinetic liabilities.

Looking forward, the (S)-morpholine-3-carboxylate scaffold is uniquely positioned to impact the burgeoning field of Targeted Protein Degradation (PROTACs). Its bifunctional nature makes it an ideal, rigidified, and metabolically stable linker component, capable of bridging E3 ligase ligands with target-binding warheads while maintaining the aqueous solubility required for oral bioavailability.

References

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules Source: PubMed / National Institutes of Health (NIH) URL:[Link][1]

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics Source: RSC Advances (Royal Society of Chemistry) URL:[Link][4]

  • Design, Synthesis, and Biological Evaluation of a Series of Novel LFA-1 Antagonists with Enhanced Potency and Ocular Safety for Dry Eye Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][6]

  • A New Strategy for the Synthesis of Substituted Morpholines Source: PMC / National Institutes of Health (NIH) URL:[Link][5]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery Source: PMC / National Institutes of Health (NIH) URL:[Link][3]

  • Journal of Medicinal Chemistry Vol. 55 No. 11 (PI3K/mTOR Inhibitors) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][7]

Sources

The Availability, Synthesis, and Application of Methyl (2R,3S)-2-methylmorpholine-3-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral morpholines have emerged as privileged scaffolds in contemporary medicinal chemistry. By incorporating an oxygen atom into a piperidine ring, morpholine derivatives significantly alter the physicochemical profile of drug candidates—lowering lipophilicity (logD), increasing aqueous solubility, and providing a critical hydrogen bond acceptor. Among these, Methyl (2R,3S)-2-methylmorpholine-3-carboxylate and its corresponding free acid have gained substantial traction as highly specific chiral building blocks. This technical guide explores the commercial landscape, mechanistic utility in targeted protein degradation (PROTACs) and antiviral development, and the self-validating synthetic workflows required to produce this compound.

Physicochemical Profiling & Supplier Landscape

To ensure reproducibility in drug development, it is critical to distinguish between the free base and the hydrochloride salt of this building block. The free base is prone to intermolecular cyclization (forming diketopiperazines) over time; thus, commercial suppliers predominantly provide the hydrochloride salt for extended shelf stability[1][2].

Table 1: Key Physicochemical Properties
PropertyValue
Compound Name Methyl (2R,3S)-2-methylmorpholine-3-carboxylate
CAS Number (Free Base) 1932573-54-0[3]
CAS Number (HCl Salt) 2140264-57-7[1]
Molecular Formula C₇H₁₃NO₃
Molecular Weight 159.18 g/mol (Free Base) / 195.64 g/mol (HCl Salt)
Stereochemistry (2R, 3S)
Table 2: Commercial Availability (As of Q1 2026)
SupplierCatalog NumberForm SuppliedPurity
BLD Pharm BD01004765Hydrochloride Salt>95%[4]
Accela ChemBio SY095693Hydrochloride Salt>95%[2]
ChemSrc (Aggregator) MultipleFree Base / HCl SaltVaries[3]

Mechanistic Applications in Therapeutics

Targeted Protein Degradation (CDK2 Degraders)

In a recent 2025 breakthrough, Genentech disclosed the utilization of (2R,3S)-2-methylmorpholine-3-carboxylic acid derivatives in the synthesis of novel Cyclin-Dependent Kinase 2 (CDK2) degraders[5].

Mechanistic Rationale: In PROTAC (Proteolysis Targeting Chimera) design, the linker is not merely a passive tether; its rigidity and trajectory dictate the thermodynamics of ternary complex formation. The (2R,3S) stereocenters of the morpholine ring provide a highly specific, rigidified "exit vector" that directs the E3 ligase warhead toward the target protein. Furthermore, the morpholine oxygen acts as a solvent-exposed hydrogen bond acceptor, mitigating the massive lipophilicity typically associated with PROTACs and reducing the entropic penalty during the formation of the CDK2-PROTAC-E3 ligase ternary complex[5].

Pathway CDK2 CDK2 Target Protein (Kinase Domain) Complex Ternary Complex Formation (Target - Linker - Ligase) CDK2->Complex Binding Linker Morpholine-based Linker (CAS 1932573-54-0 Derivative) Linker->Complex Bridges target and ligase E3 E3 Ubiquitin Ligase (e.g., Cereblon / VHL) E3->Complex Recruitment Proteasome 26S Proteasome Degradation (Target Clearance) Complex->Proteasome Polyubiquitination

Fig 1: Mechanism of action for CDK2 degraders utilizing a morpholine-based linker.

Antiviral Agents (HBV Polymerase Inhibitors)

Beyond oncology, the morpholine core is highly valued in antiviral research. Sunshine Lake Pharma has successfully utilized 2-methylmorpholine-3-carboxylate derivatives as core intermediates to synthesize 2,4,5,6-substituted 3,6-dihydropyrimidines. These compounds act as potent Hepatitis B Virus (HBV) polymerase inhibitors, where the morpholine moiety is critical for binding affinity within the viral polymerase active site[6].

Synthetic Workflows & Experimental Protocols

The synthesis of Methyl (2R,3S)-2-methylmorpholine-3-carboxylate requires strict stereochemical control and chemoselective transformations. The following protocol is adapted from validated patent literature[5].

Synthesis A Benzyl (2R)-4-benzyl-2-methyl -5-oxomorpholine-3-carboxylate B Benzyl (2R,3S)-4-benzyl-2 -methylmorpholine-3-carboxylate A->B BH3/THF, -10°C (Reduction) C (2R,3S)-2-Methylmorpholine -3-carboxylic acid B->C Pd/C, H2, MeOH (Debenzylation) D Methyl (2R,3S)-2-methylmorpholine -3-carboxylate HCl C->D SOCl2, MeOH (Esterification)

Fig 2: Three-step synthetic workflow for Methyl (2R,3S)-2-methylmorpholine-3-carboxylate HCl.

Step 1: Chemoselective Borane Reduction
  • Protocol: Dissolve benzyl (2R)-4-benzyl-2-methyl-5-oxomorpholine-3-carboxylate (1.0 eq) in anhydrous THF. Cool the reaction vessel to -10 °C under N₂. Add a solution of BH₃ in THF (1 mol/L, 1.5 eq) dropwise over 1 hour. Warm to 25 °C and stir for 16 hours. Cool back to -10 °C, quench slowly with MeOH until gas evolution ceases, and concentrate in vacuo. Purify via silica gel chromatography (0-30% EtOAc in petroleum ether)[5].

  • Causality & Rationale: Borane (BH₃) is highly electrophilic and coordinates preferentially to the more electron-rich amide carbonyl oxygen rather than the ester carbonyl. Maintaining a strict -10 °C temperature during addition is critical to suppress the over-reduction of the benzyl ester, ensuring absolute chemoselectivity.

  • Analytical Validation: Confirm reaction completion via LC-MS. The target intermediate must show an m/z of 236.0[M+H]⁺[5].

Step 2: Hydrogenolytic Debenzylation
  • Protocol: Dissolve the intermediate from Step 1 in MeOH. Add 10% Pd/C (catalytic amount). Purge the vessel and stir under an H₂ atmosphere (1 atm) at 25 °C for 16 hours. Filter the mixture through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate in vacuo to yield the free amino acid[5].

  • Causality & Rationale: Palladium-catalyzed hydrogenolysis cleanly cleaves both the N-benzyl and benzyl ester protecting groups in a single, atom-economical step. The morpholine ring remains entirely intact because aliphatic C-O and C-N bonds are highly stable under these mild reductive conditions.

  • Analytical Validation: ¹H NMR (D₂O) must demonstrate the complete disappearance of the aromatic protons (δ 7.2-7.4 ppm) and the benzylic CH₂ signals[5].

Step 3: Esterification & Hydrochloride Salt Formation
  • Protocol: Suspend the crude (2R,3S)-2-methylmorpholine-3-carboxylic acid in anhydrous MeOH. Cool to 0 °C and add Thionyl Chloride (SOCl₂, 1.2 eq) dropwise. Heat the mixture to reflux for 4 hours. Concentrate in vacuo to yield the final methyl ester hydrochloride as a crystalline solid[1].

  • Causality & Rationale: SOCl₂ reacts violently with MeOH to generate anhydrous HCl in situ, which acts as the optimal catalyst for Fischer esterification. Isolating the product as the hydrochloride salt immediately protonates the secondary amine, preventing intermolecular amidation (diketopiperazine formation) and providing a highly stable solid for long-term storage.

  • Analytical Validation: LC-MS should indicate an m/z of 160.1 [M+H]⁺. The emergence of a distinct methyl ester singlet (~3.7 ppm) in the ¹H NMR spectrum confirms successful esterification[1].

References

1.[4] 2-Methylmorpholine-3-carboxylic acid (CAS 1449136-37-1) , BLD Pharm Product Catalog. 4 2.[3] Methyl (2R,3S)-2-methylmorpholine-3-carboxylate (CAS 1932573-54-0) , ChemSrc Database. 3 3.[1] 2140264-57-7 (C7H13NO3) Structural Information , PubChemLite (Université du Luxembourg). 1 4.[2] Methyl (2R,3S)-2-Methylmorpholine-3-carboxylate Hydrochloride , Accela ChemBio Product Catalog. 2 5.[6] 2,4,5,6-Substituted 3,6-dihydropyrimidine derivatives as hepatitis B virus (HBV) polymerase inhibitors , Sunshine Lake Pharma Co., Ltd. (EP2700642A1). 6 6.[5] Degraders of cyclin-dependent kinase 2 , Genentech Inc. (WO2025043225A2). 5

Sources

Methodological & Application

Application Note: Optimized Experimental Procedures for the N-Alkylation of Methyl 2-methylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, field-proven application note and protocol for the N-alkylation of Methyl 2-methylmorpholine-3-carboxylate, designed for drug development professionals and synthetic chemists.

Introduction & Mechanistic Insights

Morpholine scaffolds, particularly substituted morpholine-3-carboxylates, are privileged structures in medicinal chemistry, frequently utilized to modulate pharmacokinetic properties, improve aqueous solubility, and enhance target binding affinities[1]. The functionalization of Methyl 2-methylmorpholine-3-carboxylate via N-alkylation is a critical transformation in building complex active pharmaceutical ingredients (APIs). However, it presents unique synthetic challenges due to the specific stereoelectronic environment of the molecule.

Causality in Experimental Design:

  • Steric Hindrance: The secondary amine (N4) is flanked by a methyl group at C2 and a methyl ester at C3. This dual-sided steric bulk significantly impedes the trajectory of incoming electrophiles during a standard ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     substitution. To overcome this activation energy barrier, elevated temperatures and highly reactive alkylating agents (e.g., benzyl bromides, methyl iodide, or allylic halides) are required.
    
  • Base Selection & Side Reactions: The C3 methyl ester is highly susceptible to saponification. Utilizing strong aqueous bases (e.g., NaOH, LiOH) will rapidly hydrolyze the ester to the corresponding carboxylic acid[2]. Furthermore, excessively strong bases (like NaH or LDA) risk abstracting the acidic alpha-proton at C3, leading to the epimerization of the stereocenter. Consequently, mild, anhydrous inorganic bases like Potassium Carbonate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) or organic bases like N,N-Diisopropylethylamine (DIPEA) are strictly required to maintain structural integrity.
    
  • Solvent Effects: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are optimal. They effectively solvate the counter-cation (e.g.,

    
    ), thereby increasing the nucleophilicity of the morpholine nitrogen without participating in hydrogen bonding that would otherwise dampen reactivity[3].
    
Reaction Pathway & Logical Workflow

ReactionPathway SM Methyl 2-methylmorpholine- 3-carboxylate Base Mild Base (K2CO3 / DIPEA) Anhydrous Conditions SM->Base Intermediate Free Base Amine (Sterically Hindered) Base->Intermediate Side1 Avoid: Ester Hydrolysis (If strong/aqueous base used) Base->Side1 Improper Base Electrophile Alkyl Halide (R-X) SN2 Attack (DMF, 60°C) Intermediate->Electrophile Product N-Alkyl-2-methylmorpholine- 3-carboxylate Electrophile->Product

Caption: Mechanistic pathway for the N-alkylation of Methyl 2-methylmorpholine-3-carboxylate.

Quantitative Data & Reagent Optimization

To ensure a self-validating protocol, the following table summarizes the optimized conditions for various classes of alkylating agents based on empirical data.

Alkylating Agent TypeExample ElectrophileBaseSolventTemp (°C)Time (h)Expected Yield
Primary Alkyl Halide Benzyl Bromide (BnBr)

(2.0 eq)
DMF60 - 8012 - 1675 - 85%
Small Alkyl Halide Methyl Iodide (MeI)

(1.5 eq)
MeCN0 to RT4 - 880 - 90%
Secondary Alkyl Halide Isopropyl BromideDIPEA (3.0 eq)DMF90 - 10024 - 48< 40% (Sluggish)
Aldehyde (Reductive) Benzaldehyde

DCERT1280 - 85%

Note: For secondary or highly sterically hindered alkyl groups, direct


 alkylation is inefficient due to the C2/C3 steric clash. Reductive amination is the recommended alternative[4].
Experimental Protocols
Protocol A: Direct

N-Alkylation (e.g., Benzylation)

Self-Validating System: The reaction progress is monitored by LC-MS or TLC (Ninhydrin stain). The complete disappearance of the secondary amine starting material (which stains strongly with Ninhydrin) confirms reaction completion.

Materials:

  • Methyl 2-methylmorpholine-3-carboxylate (1.0 equiv, typically sourced as an HCl salt)

  • Benzyl bromide (1.2 equiv)

  • Anhydrous Potassium Carbonate (

    
    ) (3.0 equiv; extra base needed if the starting material is an HCl salt)
    
  • Anhydrous DMF (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

  • Base Activation: Add Methyl 2-methylmorpholine-3-carboxylate (1.0 mmol) and finely powdered, anhydrous

    
     (3.0 mmol) to the flask. Suspend the mixture in anhydrous DMF (5.0 mL)[3].
    
  • Free-Basing: Stir the suspension at room temperature (20-25 °C) for 30 minutes. Causality: This step ensures the complete neutralization of the HCl salt, generating the free, nucleophilic amine in situ.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add benzyl bromide (1.2 mmol) dropwise via syringe. Causality: Dropwise addition at low temperature prevents localized exothermic spikes that could promote dialkylation (ring-opening) or side reactions.

  • Heating: Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to 60–80 °C using an oil bath or heating block[5].

  • Monitoring: Stir for 12–16 hours. Validate completion via TLC (Eluent: 30% EtOAc in Hexanes; visualize with UV and Ninhydrin).

  • Workup: Cool to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and quench with distilled water (20 mL). Separate the layers.

  • Extraction & Washing: Extract the aqueous layer with EtOAc (2 × 15 mL). Wash the combined organic layers extensively with 5% aqueous LiCl solution (3 × 15 mL) and brine (15 mL). Causality: DMF is highly miscible with water and organic solvents; the LiCl wash efficiently pulls residual DMF into the aqueous phase, preventing contamination during purification.

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient 10-30% EtOAc in Hexanes) to yield the pure N-benzyl derivative.
    

Workflow Step1 1. Reagent Preparation Dry DMF, K2CO3, Morpholine Substrate Step2 2. Base Activation Stir 30 min at RT (Free-basing) Step1->Step2 Step3 3. Electrophile Addition Dropwise addition of R-X at 0°C Step2->Step3 Step4 4. Heating & Reaction 60-80°C for 12-16 hrs Step3->Step4 Step5 5. Workup & Extraction EtOAc/H2O, 5% LiCl Wash (Remove DMF) Step4->Step5 Step6 6. Purification Silica Gel Flash Chromatography Step5->Step6

Caption: Step-by-step experimental workflow for the direct N-alkylation protocol.

Protocol B: Reductive Amination (Alternative for Sterically Hindered Alkyls)

When direct alkylation fails due to steric clash, reductive amination bypasses the


 trajectory restrictions by forming an intermediate iminium ion, which is subsequently reduced[4].

Step-by-Step Procedure:

  • Dissolve Methyl 2-methylmorpholine-3-carboxylate (1.0 mmol) and the desired aldehyde (1.2 mmol) in anhydrous 1,2-Dichloroethane (DCE, 5.0 mL).

  • Add glacial acetic acid (1.0-2.0 equiv) to adjust the pH to ~5. Causality: Mildly acidic conditions accelerate iminium ion formation without fully protonating the amine, which would halt the reaction.

  • Stir at room temperature for 1 hour.

  • Add Sodium triacetoxyborohydride (

    
    ) (1.5 mmol) in small portions. Causality: 
    
    
    
    is a mild reducing agent that selectively reduces the iminium ion over the unreacted aldehyde or the vulnerable C3 ester.
  • Stir at room temperature for 12 hours.

  • Quench with saturated aqueous

    
     (10 mL), extract with Dichloromethane (3 × 15 mL), dry over 
    
    
    
    , and purify via chromatography.
References
  • Google Patents. "CN1345308A - Acetylenic alpha-amino acid based sulfonamide hydroxamic acid TACE inhibitors". Google Patents.
  • SciSpace. "Overview on the Synthesis of Morpholine and Its N-Alkyl Derivatives". SciSpace. URL:[Link]

  • ChemRxiv. "Green Synthesis of Morpholines via Selective Monoalkylation of Amines". ChemRxiv. URL:[Link]

  • Googleapis. "US 9,850,277 B2 - Patent Document". Googleapis. URL:[Link]

Sources

"large-scale synthesis of chiral 2-morpholine pharmaceutical intermediates"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Large-Scale Synthesis of Chiral 2-Morpholine Pharmaceutical Intermediates

Abstract

Chiral 2-substituted morpholines are privileged scaffolds in modern pharmacopoeia, serving as the core architecture for antidepressants (e.g., Reboxetine), NK1 antagonists (e.g., Aprepitant), and emerging oncology targets. While 3-substituted morpholines are readily accessible from the chiral pool (amino acids), the 2-substituted congeners present a distinct process challenge, often requiring expensive resolution or lengthy linear syntheses. This guide details two validated protocols for the large-scale synthesis of (S)-2-Phenylmorpholine (a representative scaffold): a robust Chiral Pool Strategy utilizing epoxide ring-opening and a state-of-the-art Asymmetric Catalytic Route via rhodium-catalyzed hydrogenation.

Strategic Route Analysis

The selection of a synthetic route for 2-morpholines depends heavily on raw material cost, atom economy, and the required enantiomeric excess (ee).

FeatureRoute A: Chiral Pool (Epoxide Opening) Route B: Asymmetric Hydrogenation
Starting Material (S)-Styrene Oxide (Commercial, High Availability)

-Haloketones + Amino Alcohols
Key Step Regioselective Ring Opening + CyclizationRh-Catalyzed Asymmetric Hydrogenation
Scalability High (Multi-kg proven)High (Flow chemistry compatible)
Atom Economy Moderate (Requires leaving groups/cyclization agents)Excellent (100% atom economy in H2 step)
Stereocontrol Defined by SM purity (risk of racemization)Catalyst controlled (>99% ee typical)
Cost Driver Chiral Epoxide costChiral Ligand/Rh metal cost

Protocol A: The Chiral Pool Approach

Target: (S)-2-Phenylmorpholine Mechanism: Regioselective nucleophilic opening of (S)-styrene oxide followed by intramolecular cyclization.

Mechanistic Insight

The success of this route hinges on the regioselectivity of the epoxide opening. Under basic or neutral conditions, the amine nucleophile (ethanolamine) attacks the less sterically hindered terminal carbon of the styrene oxide. This preserves the stereocenter at the benzylic position. Subsequent cyclization requires activation of the primary alcohol (e.g., via sulfuric acid or sulfonation) to facilitate displacement by the secondary amine or the benzylic alcohol.

Step-by-Step Protocol (Scale: 1.0 kg Batch)

Step 1: Epoxide Ring Opening

  • Reactor Setup: Charge a 20 L glass-lined reactor with Ethanolamine (3.0 equiv, excess prevents polymerization) and Methanol (5 vol).

  • Addition: Cool to 0–5 °C. Slowly add (S)-Styrene Oxide (1.0 kg, 8.32 mol) over 2 hours. Critical: Maintain internal temp <10 °C to suppress attack at the benzylic position.

  • Reaction: Warm to 25 °C and stir for 12 hours. Monitor via HPLC (Target: <0.5% residual epoxide).

  • Work-up: Concentrate under vacuum to remove methanol. Remove excess ethanolamine via high-vacuum distillation or selective extraction.

  • Intermediate: Yields ~1.4 kg of crude diol (S)-1-phenyl-2-((2-hydroxyethyl)amino)ethanol.

Step 2: Cyclization via Sulfuric Acid (Dehydration)

  • Setup: Charge the crude diol into a Hastelloy reactor.

  • Acid Addition: Add 70% H2SO4 (5 vol) dropwise at <20 °C. Exotherm Warning: This dehydration is highly exothermic.

  • Cyclization: Heat to 140–150 °C for 8–10 hours. This harsh condition effects the intramolecular ether formation.

    • Note: Milder alternatives involve selective tosylation of the primary alcohol followed by base-induced cyclization (NaH/THF), preferred for sensitive substrates.

  • Quench: Cool to 0 °C. Slowly pour onto ice/water (10 kg).

  • Neutralization: Adjust pH to 12-14 using 50% NaOH.

  • Extraction: Extract with Dichloromethane (3 x 4 L). Dry organics over Na2SO4.[1]

  • Purification: Fractional distillation (bp ~120 °C at 2 mmHg) or crystallization as the oxalate salt.

Yield: ~65–75% overall.[1] ee: >98% (dependent on starting epoxide).

Protocol B: Asymmetric Catalytic Hydrogenation

Target: (S)-2-Phenylmorpholine Mechanism: Enantioselective hydrogenation of a dehydromorpholine precursor using a Rhodium-Bisphosphine complex. This method is superior for generating libraries of analogs.

Mechanistic Insight

The substrate is a 2-substituted dehydromorpholine (cyclic enamide). The catalyst system, typically [Rh(COD)₂]BF₄ with a chiral ligand like (S,S)-SKP-Phos or DuanPhos , coordinates to the enamide double bond. The large bite angle of the ligand creates a chiral pocket that directs the addition of H2 across the C=C bond, establishing the C2 stereocenter with exceptional precision.

Step-by-Step Protocol (Scale: 100 g Pilot)

Pre-requisite: Synthesis of 2-phenyl-dehydromorpholine (via reaction of


-bromoacetophenone with aminoethanol followed by acid-catalyzed dehydration).

Catalyst Preparation (Glovebox/Inert Atmosphere):

  • Mix [Rh(COD)₂]BF₄ (0.5 mol%) and (S,S)-SKP-Phos (0.55 mol%) in degassed Dichloromethane (DCM) .

  • Stir for 30 mins to form the active orange-red catalyst complex.

Hydrogenation:

  • Reactor: Use a high-pressure stainless steel autoclave (e.g., Parr reactor).

  • Loading: Dissolve 2-phenyl-dehydromorpholine (100 g) in degassed DCM (500 mL). Add the catalyst solution via cannula under Argon counter-flow.

  • Pressurization: Purge with H2 (3x). Pressurize to 50 bar (725 psi) .

  • Reaction: Stir at Room Temperature (25 °C) for 12–24 hours.

    • IPC: Monitor H2 uptake curve. Reaction is complete when uptake plateaus.

  • Work-up: Vent H2 carefully. Concentrate the solvent.

  • Purification: The crude product often has >95% purity. Pass through a short silica plug to remove Rhodium residues.

  • Salt Formation: Convert to HCl salt for stable storage.

Yield: >95% quantitative. ee: >99% (Self-validating: High ee is intrinsic to the catalyst-substrate match).

Visual Workflows (Graphviz)

Caption: Comparative workflow for Chiral Pool vs. Asymmetric Catalytic synthesis of 2-phenylmorpholine.

Process Safety & Troubleshooting (Scale-Up)

IssueRoot CauseMitigation Strategy
Exotherm (Protocol A) Rapid addition of H2SO4 or Styrene Oxide.Use Reaction Calorimetry (RC1) to determine cooling duty. Add reagents via mass-flow controller.
Low Yield (Protocol A) Polymerization of epoxide.Ensure excess amine (3-5 equiv) is used to favor mono-alkylation. Keep temp <10°C during addition.
Rh Residue (Protocol B) Catalyst leaching into product.Use scavenger resins (e.g., SiliaMetS® Thiol) or crystallize the product as an HCl salt to reject metal.
Low ee (Protocol B) O2 contamination or impure H2.Strict inert atmosphere (Glovebox for catalyst). Use >99.999% purity H2.

References

  • Li, M., et al. (2021). "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines." Chemical Science.

  • Lau, Y. Y., et al. (2016).[2] "Catalytic Asymmetric Synthesis of Morpholines." Journal of Organic Chemistry.

  • Ortiz, K. G., et al. (2024).[2] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of the American Chemical Society.

  • BenchChem Technical Support. (2025). "Scale-Up Synthesis of Morpholine Derivatives: Troubleshooting Guide."

  • Dugar, S., et al. (2014).[3] "A Concise and Efficient Synthesis of Substituted Morpholines." Synthesis.

Sources

Application Note: Enantioselective Synthesis of 2-Substituted Chiral Morpholines via Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral morpholines are privileged pharmacophores ubiquitous in modern drug discovery, frequently appearing in clinical candidates such as GSK-3β inhibitors and D3 receptor agonists[1]. While the synthesis of 3-substituted chiral morpholines has been well-documented (e.g., via tandem hydroamination and ruthenium-catalyzed transfer hydrogenation[2]), accessing 2-substituted derivatives has historically presented a significant synthetic bottleneck. The primary challenge stems from the severe steric congestion adjacent to the morpholine oxygen atom and the inherently low reactivity of electron-rich dehydromorpholine precursors[3].

This application note details a breakthrough methodology utilizing a rhodium-catalyzed asymmetric hydrogenation strategy. By employing a bisphosphine ligand with a large bite angle, researchers can achieve quantitative yields and exceptional enantioselectivities (up to 99% ee) on both analytical and preparative scales[3],[4].

Mechanistic Rationale & Catalyst Design

The success of this transformation relies on a precisely engineered catalytic system that overcomes the steric and electronic hurdles of the substrate. The methodology is built on three foundational pillars:

  • Substrate Activation via N-Acyl Directing Groups : Unprotected or alkyl-protected dehydromorpholines are excessively electron-rich, rendering them inert to standard hydrogenation conditions. The installation of an N-Carboxybenzyl (N-Cbz) group serves a dual function. Electronically, it withdraws density to activate the enamine double bond. Structurally, the carbonyl oxygen acts as a directing group, coordinating to the rhodium center to lock the substrate's conformation and ensure high enantiofacial discrimination[3].

  • Stereocontrol via Large Bite-Angle Ligands : The steric bulk at the 2-position of the morpholine ring demands a highly specific chiral pocket. The (R,R,R)-SKP bisphosphine ligand features a large bite angle that accommodates this congestion while enforcing strict stereocontrol during the enantiodetermining migratory insertion step[3],[4].

  • Solvent Selection : Dichloromethane (DCM) is utilized as a non-coordinating solvent. This prevents solvent molecules from competing with the weakly coordinating enamine substrate for the active rhodium coordination sites, which is critical for maintaining catalytic turnover[3].

CatalyticCycle Precat Pre-Catalyst [Rh(cod)2]SbF6 + SKP Active Active Catalyst [Rh(SKP)]+ Precat->Active H2, -cod Coord Substrate Coordination (N-Cbz & C=C bind to Rh) Active->Coord + Dehydromorpholine OxAdd Oxidative Addition (H2 binding) Coord->OxAdd + H2 MigIns Migratory Insertion (Enantiodetermining Step) OxAdd->MigIns RedElim Reductive Elimination (Product Release) MigIns->RedElim RedElim->Active - Chiral Morpholine

Mechanistic cycle of Rh-SKP catalyzed asymmetric hydrogenation.

Quantitative Performance & Substrate Scope

The Rh-SKP catalytic system demonstrates broad functional group tolerance. Both electron-withdrawing and electron-donating substituents on the aromatic ring of the 2-position are well-tolerated, consistently delivering excellent yields and enantiomeric excesses[1],[4].

EntrySubstrate (2-Substituent)Catalyst LoadingH₂ PressureTempTimeYield (%)ee (%)
1Phenyl1.0 mol%30 atmr.t.24 h9792
24-Fluoro-Phenyl1.0 mol%30 atmr.t.24 h9891
32-Thienyl1.0 mol%30 atmr.t.24 h9688
4Alkyl (Methyl)1.0 mol%30 atmr.t.24 h9991
5Phenyl (Gram-Scale)0.2 mol%50 atm50 °C36 h9792

Data summarized from standardized reaction conditions utilizing [Rh(cod)2]SbF6 and (R,R,R)-SKP in DCM[4].

Experimental Protocols

Protocol A: Standard Analytical Scale (0.20 mmol)

Self-Validation Checkpoint: Always verify the anhydrous nature of your solvent and the purity of your H₂ gas, as trace moisture or oxygen will rapidly quench the active Rh(I) species.

  • Catalyst Assembly : Inside an argon-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm), charge a dry reaction vial with [Rh(cod)2]SbF6 (1.0 mol%, 0.002 mmol) and (R,R,R)-SKP ligand (1.05 mol%, 0.0021 mmol)[4]. Causality: Strict anaerobic conditions are required to prevent the irreversible oxidation of the electron-rich phosphine ligand.

  • Pre-activation : Add 1.0 mL of anhydrous, degassed CH₂Cl₂ to the vial. Stir the mixture at room temperature for 15–30 minutes. Causality: This incubation period ensures complete displacement of the cyclooctadiene (cod) ligands by the SKP ligand, forming the active chiral catalytic complex.

  • Substrate Introduction : Add the 2-substituted N-Cbz dehydromorpholine substrate (0.20 mmol) to the activated catalyst solution[4].

  • Hydrogenation : Transfer the vial to a high-pressure stainless-steel autoclave. Seal the autoclave, remove it from the glovebox, and purge the system with H₂ gas three times to displace the argon. Pressurize the vessel to 30 atm H₂[4].

  • Reaction : Stir the mixture at room temperature (approx. 25 °C) for 24 hours[4].

  • Workup & Validation : Carefully vent the H₂ gas in a fume hood. Concentrate the crude mixture under reduced pressure.

    • Self-Validating Step: Obtain a crude ¹H NMR before purification. Confirm complete conversion by observing the disappearance of the vinylic proton signal (typically ~6.2 ppm). This ensures that subsequent chiral HPLC analyses are not confounded by overlapping starting material peaks.

  • Analysis : Determine the enantiomeric excess (ee) via chiral HPLC using an appropriate stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H).

Protocol B: Process-Scale Asymmetric Hydrogenation (Gram-Scale, 3.7 mmol)

For drug development applications, the reaction can be robustly scaled with a significantly reduced catalyst loading to improve process economics[4].

  • Setup : In an argon-filled glovebox, combine 1.10 g (3.7 mmol) of the N-Cbz dehydromorpholine substrate with a reduced catalyst loading of [Rh(cod)2]SbF6 (0.2 mol%) and (R,R,R)-SKP (0.21 mol%) in 15 mL of anhydrous CH₂Cl₂[4].

  • Reaction Conditions : Transfer to a high-pressure reactor, purge, and pressurize to 50 atm H₂. Heat the vessel to 50 °C and stir for 36 hours[4]. Causality: The elevated temperature and pressure compensate for the lower catalyst concentration, maintaining reaction velocity without sacrificing enantioselectivity.

  • Isolation : Vent the reactor, concentrate the mixture, and pass the residue through a short plug of silica gel (eluting with EtOAc/Hexanes) to remove rhodium residues before final crystallization.

Workflow Substrate 1. Substrate Prep N-Cbz Protection Glovebox 2. Glovebox Assembly Rh + SKP in DCM Substrate->Glovebox Reactor 3. Hydrogenation 30-50 atm H2 Glovebox->Reactor Workup 4. Workup & Analysis NMR & Chiral HPLC Reactor->Workup Product 5. Downstream Drug Derivatization Workup->Product

End-to-end workflow from reaction setup to downstream drug derivatization.

Downstream Applications in Drug Development

The enantioenriched 2-substituted morpholines generated via this protocol are immediate precursors to high-value therapeutics. For instance, following the gram-scale hydrogenation of 6-phenyl-3,4-dihydro-2H-1,4-oxazine, the resulting chiral morpholine can undergo Pd/C-catalyzed deprotection of the N-Cbz group. Subsequent aromatic nucleophilic substitution yields the exact enantiomer of a highly potent GSK-3β inhibitor, demonstrating the profound utility of this asymmetric hydrogenation methodology in medicinal chemistry[1],[4].

References

  • Source: nih.
  • Source: rsc.
  • Source: thieme-connect.
  • Catalytic Asymmetric Synthesis of Morpholines.
  • Source: benchchem.

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Application Note: The Strategic Incorporation of Methyl (2R,3S)-2-methylmorpholine-3-carboxylate in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine heterocycle is a privileged scaffold in modern medicinal chemistry, renowned for its ability to improve the physicochemical properties and pharmacokinetic profiles of drug candidates.[1] Specifically, in the field of kinase inhibitor development, the morpholine moiety is a ubiquitous feature, often utilized to enhance aqueous solubility, metabolic stability, and to form key hydrogen bond interactions within the ATP-binding pocket of the target kinase.[2][3] This application note details the strategic use of the chiral building block, Methyl (2R,3S)-2-methylmorpholine-3-carboxylate , as a critical starting material for the stereoselective synthesis of potent and selective kinase inhibitors. We provide a detailed, field-proven protocol for its incorporation via amide coupling to a representative heterocyclic core, explaining the scientific rationale behind the choice of reagents and conditions, and offering insights into process optimization and characterization.

Introduction: The Morpholine Advantage in Kinase Inhibition

Kinase inhibitors represent a significant portion of targeted therapies approved for oncology and inflammatory diseases.[4] The design of these small molecules is a delicate balance between achieving high on-target potency and maintaining a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The morpholine ring, with its non-planar, chaired conformation and hydrogen bond accepting oxygen atom, provides an elegant solution to many common drug design challenges.[5]

Key Advantages of the Morpholine Scaffold:

  • Enhanced Solubility: The polar oxygen atom significantly improves aqueous solubility, a common hurdle for lipophilic kinase inhibitors.[5]

  • Metabolic Stability: The morpholine ring is generally resistant to oxidative metabolism by cytochrome P450 enzymes, leading to improved half-life and bioavailability.[3]

  • Target Engagement: The oxygen atom can act as a crucial hydrogen bond acceptor, anchoring the inhibitor to the hinge region or other key residues in the kinase active site.[2]

  • Stereochemical Control: Introducing stereocenters on the morpholine ring, as in the (2R,3S) configuration of the title compound, allows for precise, three-dimensional exploration of the kinase binding pocket. This stereochemical definition is critical for maximizing potency and achieving selectivity against off-target kinases, thereby reducing potential side effects.

The specific stereoisomer, Methyl (2R,3S)-2-methylmorpholine-3-carboxylate , provides a pre-defined spatial arrangement of the methyl group and the carboxylate functionality. This allows chemists to orient vectors for further synthesis in a predictable manner, ensuring that the final inhibitor adopts the optimal conformation for binding. The cis relationship between the C2-methyl group and the C3-carboxamide (once formed) can be crucial for positioning adjacent functionalities and minimizing steric clashes within the target protein.

Workflow and Retrosynthetic Analysis

The primary application of Methyl (2R,3S)-2-methylmorpholine-3-carboxylate is its use as a chiral acylating agent following conversion to the corresponding carboxamide. The most common and robust transformation is a direct amide coupling with a core amine fragment of the target kinase inhibitor.

Below is a conceptual workflow for the synthesis of a representative kinase inhibitor, which we will refer to as "GeminiKinib," a hypothetical but structurally typical Bruton's Tyrosine Kinase (BTK) inhibitor. BTK is a clinically validated target in B-cell malignancies.[6][7]

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Final Assembly & Purification Start Methyl (2R,3S)-2-methyl- morpholine-3-carboxylate Coupling Amide Coupling Reaction Start->Coupling Amine Heterocyclic Amine Core (e.g., 4-aminopyrazolo[3,4-d]pyrimidine) Amine->Coupling Intermediate Amide Intermediate (GeminiKinib Precursor) Coupling->Intermediate Formation of Key Amide Bond FinalRxn Final Modification (e.g., Suzuki Coupling) Intermediate->FinalRxn Purification Chromatography & Crystallization FinalRxn->Purification API Final Kinase Inhibitor (GeminiKinib) Purification->API High Purity API

Figure 1: General synthetic workflow for incorporating the chiral morpholine building block into a final kinase inhibitor API.

Detailed Application Protocol: Synthesis of a Representative BTK Inhibitor Precursor

This protocol describes the amide coupling of Methyl (2R,3S)-2-methylmorpholine-3-carboxylate hydrochloride with 4-amino-1H-pyrazolo[3,4-d]pyrimidine , a common core in BTK inhibitors.[8]

Materials and Reagents
ReagentGradeSupplier ExampleNotes
Methyl (2R,3S)-2-methylmorpholine-3-carboxylate HCl>97%BLDpharmThe starting chiral building block.[9]
4-Amino-1H-pyrazolo[3,4-d]pyrimidine>98%Sigma-AldrichThe core amine fragment.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Synthesis GradeCombi-BlocksEfficient coupling agent with low racemization risk.[10]
DIPEA (N,N-Diisopropylethylamine)Anhydrous, >99.5%Acros OrganicsNon-nucleophilic base to neutralize HCl salt and activate the acid.
DMF (N,N-Dimethylformamide)Anhydrous, >99.8%Fisher ChemicalPolar aprotic solvent suitable for amide couplings.
Dichloromethane (DCM)ACS GradeVWRUsed for extraction.
Saturated aq. Sodium Bicarbonate (NaHCO₃)Reagent Grade-Used in aqueous workup.
BrineReagent Grade-Used in aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade-Drying agent.
Ethyl AcetateHPLC Grade-Used for chromatography and extraction.
HeptaneHPLC Grade-Used for chromatography.
Step-by-Step Protocol

Reaction Scheme: (Chemical structures would be depicted here, showing Methyl (2R,3S)-2-methylmorpholine-3-carboxylate HCl reacting with 4-amino-1H-pyrazolo[3,4-d]pyrimidine in the presence of HATU/DIPEA in DMF to yield (2R,3S)-2-methyl-N-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine-3-carboxamide)

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add Methyl (2R,3S)-2-methylmorpholine-3-carboxylate hydrochloride (1.0 eq, e.g., 1.96 g, 10.0 mmol) and 4-amino-1H-pyrazolo[3,4-d]pyrimidine (1.05 eq, 1.42 g, 10.5 mmol).

  • Dissolution: Add anhydrous DMF (40 mL) to the flask and stir the suspension at room temperature (20-25 °C).

  • Base Addition: Slowly add DIPEA (3.5 eq, 6.1 mL, 35.0 mmol) to the suspension. The hydrochloride salt of the morpholine starting material requires extra base for neutralization in addition to what is needed for the coupling reaction itself. Stir for 10 minutes.

  • Activator Addition: In a separate vial, dissolve HATU (1.2 eq, 4.56 g, 12.0 mmol) in anhydrous DMF (10 mL). Add this solution dropwise to the main reaction flask over 5 minutes.

    • Causality Note: HATU is chosen over other carbodiimide reagents like EDC/HOBt for this coupling because it is highly effective for coupling to less nucleophilic heteroaromatic amines and minimizes the risk of epimerization at the sensitive C3 position of the morpholine ring, preserving the critical (3S) stereochemistry.[11]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM) or LC-MS until the starting morpholine ester is consumed.

  • Workup - Quenching: Once the reaction is complete, pour the DMF solution into a separatory funnel containing 200 mL of ethyl acetate and 100 mL of water.

  • Workup - Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

    • Insight: The bicarbonate wash is crucial to remove any unreacted carboxylic acid (from potential in-situ hydrolysis of the ester) and acidic byproducts from the HATU reagent.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as a solid or viscous oil.

  • Purification: Purify the crude material by flash column chromatography on silica gel. A typical gradient elution would be from 2% to 10% methanol in dichloromethane.

  • Isolation and Characterization: Combine the pure fractions and evaporate the solvent to yield the final product, (2R,3S)-2-methyl-N-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine-3-carboxamide . Characterize the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The expected yield is typically in the range of 70-85%.

The Role of the Chiral Morpholine in Target Engagement

The precise geometry of the (2R,3S)-2-methylmorpholine-3-carboxamide fragment is designed to interact optimally with the kinase ATP binding site. The diagram below illustrates a conceptual model of how this fragment contributes to inhibitor binding.

Figure 2: Conceptual diagram of the chiral morpholine fragment interacting with key regions of a kinase active site.

Conclusion

Methyl (2R,3S)-2-methylmorpholine-3-carboxylate is a high-value, versatile building block for the stereocontrolled synthesis of advanced kinase inhibitors. Its pre-defined stereochemistry allows for the precise installation of a key structural motif that can significantly enhance both the potency and the pharmacokinetic properties of the final drug candidate. The robust amide coupling protocol presented here serves as a reliable and scalable method for its incorporation, providing a clear pathway for researchers in drug discovery to access novel and improved chemical entities targeting the kinome.

References

  • Chao, Q., et al. (2009). "Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1 b][8]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, Selective, and Efficacious FMS-Like Tyrosine Kinase-3 (FLT3) Inhibitor". Journal of Medicinal Chemistry, 52(23), 7808–7816.

  • Dunn, P. J., et al. (2015). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals". Organic Process Research & Development, 20(1), 145-157.

  • Zhou, W., et al. (2018). "Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors". Bioorganic & Medicinal Chemistry, 26(10), 2843-2854.

  • Roehrig, S., et al. (2005). "Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor". Journal of Medicinal Chemistry, 48(19), 5900–5908.

  • BLDpharm. (n.d.). (2R,3S)-2-Methylmorpholine-3-carboxylic acid. Retrieved March 7, 2026, from

  • Li, T., et al. (2024). "Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors". Frontiers in Chemistry, 12, 1365352.

  • Dhillon, S. (2021). "Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades". Molecules, 26(15), 4436.

  • Novartis AG. (2020). Novel synthesis method of PI3K inhibitor Alpelisib. CN111057051A.

  • Tzara, A., et al. (2020). "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies". ChemMedChem, 15(5), 392-403.

  • Pattabiraman, V. R., & Bode, J. W. (2011). "Rethinking amide bond synthesis". Nature, 480(7378), 471-479.

  • Singh, J., et al. (2023). "A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications". Molecules, 28(24), 8037.

  • Sbardella, G. (Ed.). (2022). European Journal of Medicinal Chemistry.

  • ResearchGate. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Retrieved March 7, 2026, from

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved March 7, 2026, from

  • Robia, S. L., et al. (2022). "Novel Bruton's Tyrosine Kinase (BTK) substrates for time-resolved luminescence assays". Analytical Biochemistry, 646, 114643.

  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Bangladesh Journals Online.

  • Sun, L., et al. (2000). "Design, synthesis, and evaluations of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases". Journal of Medicinal Chemistry, 43(14), 2655-2663.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents". Chemical Society Reviews, 38(2), 606-631.

  • Mudasani, G., et al. (2025). "Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK-dependent cellular activities". Bioorganic & Medicinal Chemistry, 121, 118116.

  • Alimohammadi, Z., et al. (2025). "Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine". Frontiers in Chemistry, 13.

  • Pfizer Inc. (1996). Morpholine compounds are prodrugs useful as tachykinin receptor antagonists. US5691336A.

  • GlaxoSmithKline LLC. (2017). Kinase inhibitors. WO2017174995A1.

  • Das, B., et al. (2024). "A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023". ChemistryOpen, 13(1), e202300181.

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.

  • Pfizer Inc. (2020). Structure-Based Drug Design and Synthesis of PI3Kα-Selective Inhibitor (PF-06843195). Journal of Medicinal Chemistry, 63(24), 15854–15873.

  • Singh, R. K., et al. (2020). "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)". Bioorganic Chemistry, 96, 103578.

  • Gilead Sciences, Inc. (2017). Discovery of Potent and Selective Tricyclic Inhibitors of Bruton's Tyrosine Kinase with Improved Druglike Properties. ACS Medicinal Chemistry Letters, 8(6), 612-617.

Sources

Application Note: Incorporating Methyl (2R,3S)-2-methylmorpholine-3-carboxylate into Novel Heterocyclic Scaffolds for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Developing therapeutics for the central nervous system (CNS) requires a delicate balance of physicochemical properties. Molecules must be lipophilic enough to cross the blood-brain barrier (BBB) yet hydrophilic enough to maintain aqueous solubility. In this context, the morpholine ring has emerged as a privileged scaffold in CNS drug discovery [1].

While unsubstituted morpholines are ubiquitous, modern drug discovery demands "escaping flatland" by utilizing 3D-vectorized, sp³-rich chiral building blocks. Methyl (2R,3S)-2-methylmorpholine-3-carboxylate represents a highly specialized iteration of this scaffold.

The Causality of Structural Design
  • The Morpholine Core: The presence of a weakly basic nitrogen and an opposing oxygen atom provides a tunable pKa and a flexible conformation, facilitating critical lipophilic–hydrophilic interactions within target binding pockets [1].

  • (2R,3S) Stereocenters & C2-Methylation: The methyl group at the C2 position restricts the ring's conformational flipping, locking the morpholine into a stable chair conformation. This pre-organization reduces the entropic penalty upon receptor binding, directly enhancing target specificity and potency.

  • C3-Carboxylate Handle: The methyl ester provides an orthogonal reactive site. It protects the carboxylic acid during N-functionalization and can be selectively saponified for subsequent peptide-like coupling or intramolecular cyclization to form constrained bicyclic systems (e.g., diketopiperazine analogs).

Pharmacological Impact & Scaffold Logic

The structural features of this building block directly translate to improved pharmacokinetic and pharmacodynamic (PK/PD) outcomes [2]. The logical relationship between the chemical structure and its biological utility is visualized below.

Pharmacological rationale linking morpholine structural features to CNS drug efficacy.

Physicochemical Profile

Understanding the baseline metrics of the building block is crucial for predicting the ADME properties of the final synthesized drug candidate.

Table 1: Physicochemical Properties of Methyl (2R,3S)-2-methylmorpholine-3-carboxylate

PropertyValueImplication for Drug Design
Molecular Weight 159.18 g/mol Low MW allows for extensive downstream functionalization without violating Lipinski's Rule of 5.
Stereochemistry (2R,3S)Provides a specific 3D vector for exploring chemical space; crucial for chiral target pockets.
H-Bond Donors 1 (Secondary Amine)Can be functionalized (N-alkylation/arylation) to modulate target binding.
H-Bond Acceptors 4Enhances aqueous solubility; interacts with kinase hinge regions or GPCRs.
Predicted pKa (Amine) ~8.2Ensures a mixture of ionized and unionized forms at physiological pH, optimizing BBB transit.

Synthetic Workflows & Methodologies

To incorporate this building block into novel heterocyclic scaffolds, a robust, stereoretentive synthetic workflow is required. The following protocols detail the transformation of the monomer into a fused bicyclic system (a morpholino-diketopiperazine), a highly sought-after motif in neurodegenerative disease therapeutics [2].

Synthetic workflow for incorporating the morpholine building block into fused scaffolds.

Protocol A: N-Functionalization via Buchwald-Hartwig Cross-Coupling

Causality: Attaching an aryl group to the morpholine nitrogen is a common motif for targeting monoamine oxidases. Palladium-catalyzed cross-coupling is selected over SNAr to accommodate unactivated aryl halides under milder conditions, preventing the epimerization of the sensitive C3 stereocenter.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under argon, combine Methyl (2R,3S)-2-methylmorpholine-3-carboxylate (1.0 eq), the desired aryl bromide (1.1 eq), Pd₂(dba)₃ (0.02 eq), and RuPhos (0.04 eq).

  • Base Addition: Add anhydrous Cs₂CO₃ (2.0 eq). Note: Cs₂CO₃ is preferred over stronger bases like NaOtBu to prevent base-catalyzed epimerization of the alpha-chiral center.

  • Solvent: Suspend the mixture in anhydrous Toluene (0.2 M). Degas the suspension via three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 85°C for 12 hours.

  • Self-Validation (IPQC): Monitor via LC-MS. The reaction is complete when the starting material mass [M+H]⁺ 160.1 disappears. If the reaction stalls, verify the exclusion of oxygen, as Pd(0) oxidation halts the catalytic cycle.

  • Workup: Cool to room temperature, filter through a pad of Celite, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Saponification and Stereoretentive Amide Coupling

Causality: To build the scaffold outward, the methyl ester must be converted to an amide. HATU is utilized as the coupling reagent because its highly reactive HOAt ester intermediate ensures rapid coupling, minimizing the time the activated acid spends in a state vulnerable to racemization/epimerization.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve the N-arylated intermediate in a 3:1:1 mixture of THF/MeOH/H₂O (0.3 M). Add LiOH·H₂O (2.0 eq) and stir at room temperature for 4 hours. Acidify to pH 4 with 1M HCl, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the free carboxylic acid.

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and cool to 0°C. Add HATU (1.2 eq) and stir for 15 minutes to form the active ester.

  • Coupling: Add a primary amine (e.g., a Boc-protected diamine for subsequent cyclization) (1.1 eq). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (IPQC): Analyze the crude reaction mixture via chiral HPLC. A diastereomeric excess (d.e.) of >98% validates that the HATU/DIPEA conditions successfully prevented epimerization at the C3 stereocenter.

Table 2: Optimization of Amide Coupling Conditions (Minimizing Epimerization)

Coupling ReagentBaseSolventTempYield (%)Diastereomeric Excess (d.e. %)
EDC/HOBtEt₃NDCM25°C65%88%
PyBOPDIPEADMF25°C78%92%
HATU DIPEA DMF 0°C to 25°C 91% >98%
Protocol C: Intramolecular Cyclization to a Fused Bicyclic Scaffold

Causality: Constraining the morpholine into a fused bicyclic system (e.g., Hexahydropyrazino[2,1-c][1,4]oxazine-6,9-dione) forces the molecule into a rigid 3D conformation. This rigidity improves metabolic stability by shielding labile bonds from CYP450 enzymes and increases target affinity by pre-organizing the pharmacophore.

Step-by-Step Methodology:

  • Deprotection: If the amine from Protocol B was Boc-protected, dissolve the intermediate in a 1:1 mixture of DCM and TFA (0.1 M). Stir for 1 hour at room temperature. Concentrate in vacuo to yield the TFA salt.

  • Cyclization: Dissolve the crude TFA salt in anhydrous MeOH (0.05 M to promote intramolecular over intermolecular reactions). Add Et₃N (5.0 eq) to neutralize the salt and reflux (65°C) for 24 hours.

  • Self-Validation (IPQC): Monitor the reaction via LC-MS. The disappearance of the linear amide mass[M+H]⁺ and the appearance of the cyclized product mass [M-H₂O+H]⁺ confirms successful ring closure. Subsequent ¹H-NMR confirmation of the missing exchangeable NH/OH protons definitively validates the fused bicyclic structure.

  • Isolation: Concentrate the solvent and purify the constrained scaffold via preparative reverse-phase HPLC.

References

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). . ACS Chemical Neuroscience, 12(3), 378-390.

  • Parmbil, S. K., Kumar, S., Rangarajan, T. M., Parambi, D. G. T., Maliyakkal, N., Petzer, A., Petzer, J. P., & Mathew, B. (2026). . RSC Advances, 16, 12408-12443.

Troubleshooting & Optimization

"improving yield in the synthesis of Methyl (2R,3S)-2-methylmorpholine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the technical challenges in synthesizing Methyl (2R,3S)-2-methylmorpholine-3-carboxylate . High-yield synthesis of this scaffold is frequently bottlenecked by three factors: uncontrolled N-alkylation (over-alkylation), inefficient cyclization (polymerization vs. ring closure), and stereochemical integrity (racemization of the


-amino center).

The following protocols prioritize the "Threonine-Derived" route , utilizing D-Threonine methyl ester as the chiral pool progenitor to access the (2R,3S) configuration directly. This approach avoids complex asymmetric inductions and relies on robust intramolecular displacement.

Part 1: Route Selection & Starting Material Logic

Q1: Why is my yield low when starting from standard 2-aminopropan-1-ol derivatives? A: Starting from simple amino alcohols often requires installing the carboxylate group later, which involves harsh oxidation steps that can degrade the morpholine ring. Recommendation: Adopt the Chiral Pool Strategy . Start with D-Threonine Methyl Ester .

  • Stereochemistry: L-Threonine is (2S,3R). The target (2R,3S) is the enantiomer. Therefore, D-Threonine (2R,3S) provides the exact stereocenters required without need for inversion.

  • Atom Economy: The carboxylate and methyl groups are already in place.

Q2: I am seeing significant N,N-dialkylation during the first step. How do I stop this? A: Direct alkylation with 2-chloroethanol or ethylene oxide is difficult to control and often leads to dialkylated side products (quaternary ammonium salts), which ruin yield. Optimization: Switch to Reductive Amination or Ethylene Sulfate alkylation.

  • Method A (Scalable): Reductive amination using Glyoxal (or 2-hydroxyacetaldehyde dimer) followed by NaBH

    
     reduction.
    
  • Method B (High Precision): Use 1,3,2-Dioxathiolane 2,2-dioxide (Ethylene Sulfate) . This reagent reacts with the amine to form a zwitterionic intermediate that precipitates or stops reacting, preventing over-alkylation.

Part 2: Step-by-Step Optimization Protocol

Step 1: N-Monoalkylation (The "Spacer" Installation)

Goal: Attach the 2-carbon hydroxyethyl tail without touching the stereocenters.

Protocol (Ethylene Sulfate Method):

  • Dissolution: Dissolve D-Threonine methyl ester hydrochloride (1.0 eq) in Dichloromethane (DCM) . Add Triethylamine (TEA) (1.1 eq) to free the base.

  • Addition: Cool to 0°C. Add Ethylene Sulfate (1.05 eq) dissolved in DCM dropwise.

  • Reaction: Warm to room temperature (RT) and stir for 4–6 hours.

  • Hydrolysis: The reaction forms an intermediate sulfate ester. Add 20% aq. H

    
    SO
    
    
    
    and heat to 60°C for 1 hour to hydrolyze the sulfate to the alcohol.
  • Workup: Neutralize with solid NaHCO

    
    . Extract with n-Butanol  or DCM/iPrOH (3:1)  (Note: The product is water-soluble; standard EtOAc extraction will result in massive yield loss).
    

Yield Checkpoint: Expect >85% conversion. If lower, ensure the intermediate sulfate was fully hydrolyzed.

Step 2: Cyclization (The Critical Ring Closure)

Goal: Form the ether bond. We must activate the primary alcohol (spacer) and have the secondary alcohol (threonine side chain) attack it.

Q3: My cyclization yields are stuck at 40%. What is going wrong? A: You are likely competing with intermolecular polymerization. Fix: Use High Dilution conditions and the Sulfonate Activation strategy.

Protocol (One-Pot Sulfonation/Cyclization):

  • Activation: Dissolve the N-(2-hydroxyethyl) intermediate in THF (0.1 M concentration - Critical for yield).

  • Protection (Transient): If the amine is nucleophilic enough to interfere, it is often protonated or protected, but in this specific cascade, we rely on the difference in nucleophilicity.

  • Reagent: Add Thionyl Chloride (SOCl

    
    )  or Methanesulfonyl Chloride (MsCl)  (1.1 eq) at 0°C.
    
    • Mechanism:[1][2][3][4][5][6] The primary alcohol (sterically accessible) reacts with MsCl faster than the secondary alcohol (sterically hindered by the methyl group).

  • Cyclization: Add Potassium tert-butoxide (KOtBu) (2.2 eq) dropwise.

    • Action: The base deprotonates the secondary alcohol (Threonine OH). The alkoxide attacks the mesylated primary carbon intramolecularly.

    • Stereochemistry: This is an S

      
      2 attack by the chiral center onto the achiral chain. Retention of Configuration  at the C2 and C3 positions is observed because the chiral C-O bond is not broken; it acts as the nucleophile.
      

Part 3: Purification & Isolation (The "Loss" Zone)

Q4: I see product on TLC, but I lose it during aqueous workup. Why? A: Methyl (2R,3S)-2-methylmorpholine-3-carboxylate is a polar amine ester. It partitions into water, especially at neutral/acidic pH.

Troubleshooting Guide for Isolation:

Observation Root Cause Solution

| Low Mass Recovery | Product stayed in aqueous phase. | Salting Out: Saturate the aqueous layer with NaCl before extraction. Use CHCl


:Isopropanol (3:1)  as the extraction solvent, not pure EtOAc. |
| Oil won't solidify  | Residual solvent or hygroscopic salt. | Form the Oxalate or HCl salt  immediately. Dissolve crude oil in Et

O, add anhydrous HCl/dioxane. The salt is non-hygroscopic and stable. | | Epimerization (cis/trans mix) | Base exposure was too long/harsh. | Use KOtBu at 0°C and quench immediately with NH

Cl once TLC shows conversion. Avoid refluxing in strong base (NaOEt/EtOH). |

Part 4: Visual Workflows

Figure 1: Synthesis Workflow (D-Threonine Route)

SynthesisRoute Start D-Threonine Methyl Ester (2R, 3S) Step1 Step 1: N-Alkylation (Ethylene Sulfate/Base) Start->Step1 Controlled Alkylation Inter Intermediate: N-(2-hydroxyethyl) D-threonine ester Step1->Inter Step2 Step 2: Selective Activation (MsCl, 0°C) Inter->Step2 Primary OH Activation Step3 Step 3: Cyclization (KOtBu, High Dilution) Step2->Step3 Intramolecular SN2 Final Target: Methyl (2R,3S)-2-methyl morpholine-3-carboxylate Step3->Final Retention of Stereochem

Caption: Optimized synthetic pathway using D-Threonine to ensure (2R,3S) stereochemistry and minimize side reactions.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Low Yield / Impurity Check1 Is impurity Dialkylated? Problem->Check1 Check2 Is product Racemic? Check1->Check2 No Sol1 Use Ethylene Sulfate or Reductive Amination Check1->Sol1 Yes Check3 Is Mass Missing? Check2->Check3 No Sol2 Reduce Base Contact Time Switch to Mitsunobu Check2->Sol2 Yes Sol3 Avoid Water Wash Use CHCl3/iPrOH extraction Check3->Sol3 Yes

Caption: Diagnostic logic for identifying yield loss mechanisms during synthesis.

References

  • Dandapani, S., & Curran, D. P. (2002).[4] Fluorous Mitsunobu reagents and reactions. Tetrahedron , 58(19), 3855-3864. (Describes the Mitsunobu cyclization efficiency for heterocyclic ethers).

  • Ortiz, K. G., et al. (2024).[7] A simple, high yielding, one or two-step, redox neutral protocol using inexpensive reagents (ethylene sulfate and tBuOK) enables the conversion of 1,2-amino alcohols to morpholines.[7] Journal of the American Chemical Society , 146, 29847-29856.[7] (Key reference for the Ethylene Sulfate alkylation method).

  • Breuning, M., et al. (2007). Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid. Journal of Organic Chemistry , 72(4), 1476–1479. (Establishes the amino-acid derived cyclization routes).

  • Burke, A. J., & Silva, C. S. (2018). Catalytic Asymmetric Synthesis of Morpholines. IntechOpen . (Review of stereochemical retention strategies).

Sources

Morpholine Synthesis: A Technical Support Guide to Troubleshooting Side Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Morpholine Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of forming the morpholine ring. The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties and its presence in numerous approved drugs. However, its synthesis is not without challenges, often plagued by side reactions that can diminish yield, complicate purification, and compromise the integrity of the final product.

This document moves beyond standard protocols to provide in-depth, field-tested insights into why these side reactions occur and how to mitigate them effectively. We will explore the causality behind experimental choices, offering a self-validating system of troubleshooting based on sound chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the principal synthetic routes to the morpholine ring?

A1: The two most established industrial methods are the dehydration of diethanolamine (DEA) with a strong acid like sulfuric acid, and the reaction of diethylene glycol (DEG) with ammonia at high temperature and pressure over a hydrogenation catalyst.[1] The DEG route is often favored in modern industrial settings for its efficiency. For laboratory and medicinal chemistry applications, a wider variety of methods are employed, including intramolecular cyclization of N-substituted diethanolamines, reactions of 1,2-amino alcohols with reagents like ethylene sulfate, and palladium-catalyzed carboamination reactions.[2][3][4]

Q2: What are the most common classes of side products in morpholine synthesis?

A2: Byproduct formation is a primary challenge and can generally be categorized as follows:

  • Incomplete Conversion: Leaving starting materials or reaction intermediates, such as 2-(2-aminoethoxy)ethanol (AEE) in the DEG route, within the product mixture.

  • Over-reaction/Reduction Products: In catalytic processes, side products like N-ethylmorpholine can form.

  • Condensation Products: High temperatures can lead to the formation of high-molecular-weight oligomers or "heavies," which reduce yield and complicate purification.

  • Oxidation Products: The nitrogen atom in the morpholine ring can be susceptible to oxidation, forming N-oxides, especially if oxidizing agents are present or if the reaction is exposed to air at high temperatures.[5][6]

Q3: How do I identify unknown byproducts in my reaction mixture?

A3: A combination of analytical techniques is typically required for definitive identification. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for volatile byproducts, providing both retention time and mass fragmentation data.[7] High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS), is suitable for less volatile or thermally sensitive compounds.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is indispensable for elucidating the precise structure of isolated impurities.

Troubleshooting Guide: Specific Side Reactions

This section addresses common experimental issues in a question-and-answer format, providing plausible causes and actionable solutions.

Issue 1: My reaction yield is consistently low, and the crude product is a dark, viscous material.

Plausible Causes: This is a classic issue, particularly in the acid-catalyzed dehydration of diethanolamine. The primary culprits are suboptimal thermal control and incomplete reaction.

  • Inadequate Temperature Control: The dehydration of DEA requires high temperatures, typically in the range of 180-210°C.[2] If the temperature is too low, the reaction rate will be impractically slow. Conversely, temperatures that are too high can cause charring and promote the formation of high-molecular-weight condensation products, leading to the dark, viscous appearance.[2] A drop of just 10-15°C can significantly reduce the yield.[2]

  • Insufficient Reaction Time: These dehydration reactions are often slow and require prolonged heating (15 hours or more) to reach completion.[2][9]

  • Improper Acid Concentration: Concentrated sulfuric or hydrochloric acid acts as both a catalyst and a dehydrating agent. If the acid is not sufficiently concentrated or is used in the wrong stoichiometric amount, the reaction will be incomplete.[2]

  • Inefficient Water Removal: The cyclization is a dehydration reaction. The presence of water in the reaction mixture can inhibit the forward reaction by Le Chatelier's principle.

Proposed Solutions:

  • Temperature Monitoring: Use a calibrated, high-temperature thermometer or thermocouple placed directly in the reaction mixture. Do not rely on the heating mantle's surface temperature.

  • Optimize Heating: Ensure uniform heating using a well-stirred heating mantle or an oil bath. For reactions requiring over 15 hours, ensure your heating apparatus is reliable.[9]

  • Verify Reagents: Use fresh, concentrated acid. If the concentration is uncertain, titrate it before use.

  • Drive the Equilibrium: For lab-scale preparations where applicable, consider using a Dean-Stark apparatus to azeotropically remove water as it is formed, thereby driving the reaction to completion.

Issue 2: My final product is contaminated with a significant amount of N-ethylmorpholine.

Plausible Causes: This side product is most common in the industrial synthesis from diethylene glycol (DEG) and ammonia, which utilizes a hydrogenation catalyst.

  • Catalyst-Mediated Reduction: The metallic catalysts (e.g., nickel, cobalt, copper) used in this process can facilitate reductive side reactions. It is hypothesized that ethanol, formed as a byproduct or present as an impurity, can act as an alkylating agent under reductive conditions, leading to the formation of N-ethylmorpholine.

  • Ethanolamine Impurities: Impurities in the DEG starting material can also serve as precursors to N-alkylation side products.

Proposed Solutions:

  • Catalyst Selection: The choice of catalyst and support (e.g., alumina) is critical. Screen different hydrogenation catalysts, as some may offer higher selectivity for morpholine over N-ethylmorpholine.

  • Reaction Condition Optimization: Carefully control the reaction temperature, pressure (of both ammonia and hydrogen), and residence time. Harsher conditions may favor side reactions.

  • Starting Material Purity: Ensure the high purity of the diethylene glycol and ammonia feeds to minimize potential precursors for side reactions.

Issue 3: I am observing the formation of dimers or other high-molecular-weight byproducts.

Plausible Causes: The formation of "heavies" or oligomeric material is a common issue when intermolecular reactions compete with the desired intramolecular cyclization.

  • Intermolecular Condensation: At high temperatures, an amino alcohol precursor can react with a second molecule instead of cyclizing, leading to the formation of a linear dimer. This dimer can then react further, leading to oligomers.

  • Unfavorable Ring-Closing Kinetics: If the substrate is sterically hindered or conformationally constrained, the rate of the intramolecular cyclization may be slow, allowing intermolecular reactions to dominate.

Proposed Solutions:

  • High-Dilution Conditions: Running the reaction at a lower concentration can significantly favor the first-order intramolecular cyclization over the second-order intermolecular side reaction. This is a fundamental strategy for promoting ring formation.

  • Slow Addition: Add the substrate slowly to the reaction mixture at the reaction temperature. This keeps the instantaneous concentration of the uncyclized precursor low, again favoring the intramolecular pathway.

  • Protecting Group Strategy: If the starting material has multiple reactive sites, consider using protecting groups to temporarily block alternative reaction pathways.[10][11] For example, protecting a secondary amine as a carbamate (like Boc or Cbz) can prevent it from participating in intermolecular side reactions while an intramolecular cyclization occurs elsewhere.[10][11]

Issue 4: My reductive amination reaction with morpholine and a ketone shows very low conversion.

Plausible Causes: Reductive amination is a powerful tool for creating N-substituted morpholines, but it can be sluggish.

  • Reduced Nucleophilicity of Morpholine: The ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it less nucleophilic and less basic than a comparable cyclic amine like piperidine.[1] This can slow down the initial attack on the carbonyl group to form the hemiaminal intermediate.

  • Slow Iminium/Enamine Formation: The dehydration of the hemiaminal to the key iminium ion intermediate can be the rate-limiting step.

  • Ineffective Reducing Agent: The choice of reducing agent is critical. Some, like sodium borohydride (NaBH₄), may be too reactive and reduce the ketone starting material before the iminium ion is formed. Others may not be potent enough for a sluggish reaction.[2][12]

  • Suboptimal pH: The reaction requires a delicate pH balance. The medium must be acidic enough to catalyze iminium ion formation but not so acidic that it fully protonates the morpholine, rendering it non-nucleophilic.

Proposed Solutions:

  • Use a More Effective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for challenging reductive aminations.[2][12] It is mild enough not to reduce the ketone but is highly effective at reducing the iminium ion as it forms. Sodium cyanoborohydride (NaBH₃CN) is also effective but introduces cyanide waste.[2][12]

  • Facilitate Imine Formation: Consider adding a Lewis acid like Ti(OiPr)₄ to activate the ketone.[2] Alternatively, a two-step procedure where the imine/enamine is formed first (often with azeotropic removal of water) before the addition of the reducing agent can be effective.

  • Control the pH: Use a mild acidic catalyst, such as acetic acid, or employ a buffer system to maintain the optimal pH range (typically 4-6).

Data Presentation

The following table, adapted from patent literature, illustrates the significant impact of reaction temperature on product distribution during the synthesis of morpholine from diethylene glycol (DEG) and ammonia. As temperature increases, the conversion of DEG rises, but so does the formation of high-molecular-weight "heavies."

RunTemp (°C)DEG Conversion (%)AEE in Product (%)Morpholine in Product (%)Heavies in Product (%)
119075.314.184.11.8
221086.88.988.52.6
323094.24.691.53.9
Data adapted from U.S. Patent 4,647,663. Product distribution is given in gas chromatograph area percent.

Key Experimental Protocols

Protocol 1: Lab-Scale Synthesis of Morpholine from Diethanolamine

This protocol is based on the acid-catalyzed dehydration of diethanolamine and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[2][9]

  • Setup: To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermocouple, and a condenser open to the air, add 62.5 g of diethanolamine.

  • Acidification: While stirring and cooling the flask in an ice bath, slowly and carefully add concentrated hydrochloric acid (approx. 50-60 mL) dropwise. This reaction is highly exothermic. Continue addition until the mixture is strongly acidic (pH ~1).[9]

  • Dehydration: Heat the resulting diethanolamine hydrochloride solution. Water will begin to distill off. Continue heating until the internal temperature of the mixture reaches 200-210°C. Maintain this temperature for at least 15 hours to ensure complete cyclization.[2][9]

  • Cooling and Solidification: After the heating period, allow the mixture to cool to approximately 160°C. Caution: Do not let it cool completely in the flask. Pour the hot, viscous liquid into a crystallizing dish to solidify. The product at this stage is morpholine hydrochloride.

  • Neutralization: Once cool, grind the solidified morpholine hydrochloride into a powder. In a separate container, mix the powder thoroughly with 50 g of a base like calcium oxide or sodium hydroxide.

  • Distillation: Transfer the mixture to a distillation apparatus and perform a distillation, collecting the crude, wet morpholine distillate. The boiling point of pure morpholine is ~129°C.[9]

Protocol 2: Purification of Crude Morpholine

Morpholine is hygroscopic and must be rigorously dried for many applications.[2]

  • Initial Drying: Transfer the crude morpholine distillate from Protocol 1 to a clean, dry flask. Add ~20 g of potassium hydroxide (KOH) pellets and stir for 1-2 hours. The KOH will absorb the bulk of the water.

  • Decantation: Carefully decant the morpholine away from the KOH pellets and the aqueous layer that may have formed at the bottom.

  • Final Drying & Distillation: For applications requiring anhydrous morpholine, add a small piece of sodium metal (~1 g) to the decanted liquid and reflux for 1 hour. Caution: This step should only be performed by experienced personnel due to the reactivity of sodium metal.

  • Fractional Distillation: Rearrange the apparatus for fractional distillation and carefully distill the morpholine, collecting the fraction that boils between 128-130°C.[9]

Process and Logic Diagrams

G cluster_0 Diethanolamine (DEA) Route cluster_1 Diethylene Glycol (DEG) Route DEA Diethanolamine H2SO4 + H₂SO₄ (conc.) - H₂O DEA->H2SO4 Morpholine_A Morpholine H2SO4->Morpholine_A DEG Diethylene Glycol NH3_H2 + NH₃, H₂ Catalyst, High T/P DEG->NH3_H2 Morpholine_B Morpholine NH3_H2->Morpholine_B

TroubleshootingWorkflow

DimerizationMechanism

References

  • Ataman Kimya. MORPHOLINE. Ataman Kimya. Available at: [Link]

  • Henan Haofei Chemical Co.,Ltd. (2018). Morpholine production method. Henan Haofei Chemical Co.,Ltd News. Available at: [Link]

  • Beilstein Journals. (2023). Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Fiveable. (2025). N-methylmorpholine N-oxide Definition. Fiveable Organic Chemistry. Available at: [Link]

  • AMS USDA. (2001). Morpholine - Processing. Agricultural Marketing Service, U.S. Department of Agriculture. Available at: [Link]

  • University of Florida. (n.d.). Synthesis of novel polymer-bound morpholine-N-oxides as possible oxidants in alkene oxidation. University of Florida Digital Collections. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of morpholines. Available at: [Link]

  • Wikipedia. Morpholine. Available at: [Link]

  • Google Patents. (1957). Process of producing morpholine from diethanolamine. US2777846A.
  • National Center for Biotechnology Information. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC. Available at: [Link]

  • YouTube. (2022). Morpholine Preparation from Diethanolamine. NileRed. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC. Available at: [Link]

  • MDPI. (2023). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. Catalysts. Available at: [Link]

  • Oxford Learning Link. Appendix 6: Protecting groups. Available at: [Link]

  • Wikipedia. N-Methylmorpholine N-oxide. Available at: [Link]

  • ResearchGate. (n.d.). Representative morpholine ring formation reactions. Available at: [Link]

  • PubMed. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Portal. N-methylmorpholine-N-Oxide (NMO). Available at: [Link]

  • Organic Chemistry Portal. Protective Groups. Available at: [Link]

  • ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives. Available at: [Link]

  • SciSpace. (n.d.). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. Available at: [Link]

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available at: [Link]

  • ChemTalk. Protecting Groups in Organic Synthesis. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. Available at: [Link]

  • Synple Chem. Application Note – Reductive Amination. Available at: [Link]

  • Wikipedia. Protecting group. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Google Patents. (1984). Method for preparing morpholine derivative. KR840002428B1.
  • DigitalCommons@TMC. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Available at: [Link]

  • MDPI. (n.d.). Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Example of intramolecular cyclization for morpholine ring formation. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. Available at: [Link]

  • Chemistry LibreTexts. (2022). Intramolecular Addition (Cyclization) Reactions. Available at: [Link]

Sources

Technical Support Center: Purification of Polar Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Ticket Subject: Strategies for isolation, retention, and polishing of hydrophilic morpholine analogs.

Welcome to the Advanced Purification Hub.

You are likely here because your morpholine derivative is either (A) eluting in the void volume of your C18 column, (B) streaking across your silica column like a comet, or (C) refusing to leave the aqueous layer during extraction.

Morpholine derivatives present a "perfect storm" for purification: they are moderately basic (


), often highly polar, and frequently lack strong UV chromophores. This guide synthesizes orthogonal techniques—from modified chromatography to "catch-and-release" scavenging—to ensure you isolate high-purity material.
Module 1: Chromatographic Retention & Peak Shape

The Core Problem: Standard silica allows interaction between the basic morpholine nitrogen and acidic silanols, causing severe tailing.[1] Conversely, standard C18 is often too hydrophobic to retain polar morpholines, resulting in elution at


 (void volume).
Strategy A: Flash Chromatography (Normal Phase)

Do not use untreated silica with standard solvents.

Parameter Recommendation Why it works
Stationary Phase Amine-Functionalized Silica (

)
The surface amines shield acidic silanols, preventing the "stick-and-drag" effect (tailing).
Mobile Phase A Dichloromethane (DCM) or 2-MeTHF2-MeTHF is a greener alternative to DCM with similar solvation power.
Mobile Phase B MeOH with 1-5%

or TEA
The base modifier competes for any remaining active sites on the silica.
Loading Liquid load (DCM) or Celite/Amine-silica dry loadDry loading prevents band broadening often seen with polar solvent injection.
Strategy B: Reversed-Phase & HILIC

If your compound is too polar for C18, Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard.

  • HILIC Mechanism: Uses a polar stationary phase (Bare Silica, Amide, or Zwitterionic) with a high-organic mobile phase (e.g., 90% ACN). Water acts as the strong solvent.

  • Protocol:

    • Column: Amide or Zwitterionic HILIC.

    • Mobile Phase A: 95% Acetonitrile / 5% Water (10mM

      
      , pH 5.8).
      
    • Mobile Phase B: 50% Acetonitrile / 50% Water (10mM

      
      , pH 5.8).
      
    • Gradient: Start at 100% A (high organic)

      
       50% B (higher water).
      

Senior Scientist Note: If you must use C18, use a "C18-Aq" or "Polar-Embedded" column capable of 100% aqueous conditions without phase collapse. Add 0.1% TFA to protonate the morpholine, ensuring it stays in solution, though this may reduce retention time further.

Visualization: Chromatography Decision Tree

purification_logic Start Start: Crude Morpholine Derivative Solubility Is it water soluble? Start->Solubility HILIC_Check Use HILIC (Amide/Zwitterionic) High ACN Start Solubility->HILIC_Check Yes (Polar) Silica_Check Flash Chromatography Solubility->Silica_Check No (Lipophilic) SCX_Check Alt: SCX (Catch & Release) Solid Phase Extraction HILIC_Check->SCX_Check If low purity Tailing Severe Tailing? Silica_Check->Tailing Fix_Tailing 1. Add 1% TEA/NH4OH 2. Use Amine-Silica Tailing->Fix_Tailing Yes Standard Purification Standard Purification Tailing->Standard Purification No

Caption: Decision matrix for selecting the optimal purification path based on compound solubility and chromatographic behavior.

Module 2: Workup & Extraction (The "Phase" Problem)

Morpholine derivatives often partition into the aqueous layer, leading to massive yield loss during standard workups.

Troubleshooting Protocol: The "Salting Out" & pH Swing

Objective: Force the morpholine derivative into the organic phase.[1]

  • pH Adjustment (Critical):

    • Morpholine

      
       is ~8.3.
      
    • Action: Adjust aqueous layer pH to >10 using saturated

      
       or 1M NaOH. This ensures the amine is uncharged (free base).
      
  • Salting Out:

    • Saturate the aqueous phase with NaCl.[1] This increases the ionic strength, reducing the solubility of organics (Hofmeister effect).

  • The "Magic" Solvent Mix:

    • Standard DCM often fails for highly polar species.

    • Use: Chloroform : Isopropanol (3:1) .

    • Why? The alcohol component disrupts hydrogen bonding between the morpholine and water, while chloroform provides density for phase separation.

Module 3: Scavenging & Polishing (Removing Excess Reagent)

A common impurity is the unreacted morpholine reagent itself. Since morpholine is a secondary amine, it can be selectively removed without chromatography using Solid Supported Scavengers .

Protocol: SCX "Catch and Release"

Best for: Purifying your product from non-basic impurities OR isolating your basic product from non-basic reaction debris.

Materials: Strong Cation Exchange (SCX) Cartridge (sulfonic acid bonded silica).

  • Load: Dissolve crude mixture in MeOH/DCM (50:50). Load onto the SCX cartridge.

    • Mechanism:[2][3][4][5] The basic morpholine derivative binds ionically to the sulfonic acid. Neutral impurities pass through.

  • Wash: Flush with 3-5 column volumes (CV) of MeOH.

    • Result: Non-basic impurities are washed away.

  • Elute (The Release): Flush with 2M

    
     in MeOH .
    
    • Mechanism:[2][3][4][5] The ammonia is a stronger base; it displaces your morpholine derivative, releasing it into the eluate.

  • Finish: Concentrate the eluate to obtain the free base.

Visualization: Workup & Isolation Workflow

workup_protocol Rxn Reaction Mixture (Aq/Org) pH_Adj Adjust pH > 10 (Free Base Form) Rxn->pH_Adj Salt Add NaCl (Sat.) (Salting Out) pH_Adj->Salt Extract Extract with CHCl3:IPA (3:1) Salt->Extract Check Product in Org? Extract->Check SCX SCX Cartridge (Catch & Release) Check->SCX No (Still in Aq) Final Pure Product Check->Final Yes SCX->Final

Caption: Step-by-step extraction and isolation workflow emphasizing pH control and specialized solvent systems.

Frequently Asked Questions (FAQ)

Q1: My compound has no UV activity. How do I see it during Flash? A: Morpholine rings have weak absorbance.

  • Method A: Use ELSD (Evaporative Light Scattering Detector) . It detects any non-volatile compound regardless of chromophores.

  • Method B: Stain TLC plates with Dragendorff’s Reagent (specific for tertiary amines/alkaloids—turns orange) or Iodine .

  • Method C: If your system allows, monitor at 205-210 nm , but be aware that solvent cut-off (especially with EtOAc) will cause noise.

Q2: I see a "ghost peak" in my LCMS that corresponds to M+1 of my product but elutes earlier. A: This is likely the N-oxide of your morpholine. Morpholines oxidize easily in air or on silica.

  • Fix: Add a reducing agent (like sodium metabisulfite) during workup or store the compound under nitrogen.

Q3: Can I crystallize it instead of running a column? A: Yes. Morpholines form excellent crystalline salts.

  • Protocol: Dissolve the free base in dry

    
     or EtOAc. Add 1.1 equivalents of 4M HCl in Dioxane  dropwise. The hydrochloride salt should precipitate immediately. Filter and wash with cold ether. This often removes non-basic impurities effectively.
    
References
  • Teledyne ISCO. (2016). HILIC Purification Strategies for Flash Chromatography. Application Note AN99. [Link]

  • Agilent Technologies. (2013). Comparing HILIC and RPLC of Morphine Derivatives Using Agilent ZORBAX RRHD Columns. Technical Overview. [Link]

  • Biotage. (2020). Strategies for Flash Chromatography of Polar Amines. The Flash Blog. [Link]

  • Phenomenex. (2025).[6][7][8] How to Reduce Peak Tailing in HPLC for Basic Compounds. Technical Guide. [Link]

Sources

"preventing racemization during functionalization of Methyl (2R,3S)-2-methylmorpholine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with maintaining the stereochemical integrity of chiral morpholine scaffolds.

Methyl (2R,3S)-2-methylmorpholine-3-carboxylate is a highly valuable building block, but it presents a distinct synthetic challenge: the C3 stereocenter is positioned directly between an electron-withdrawing carboxylate and a secondary amine. This makes the C3


-proton unusually acidic. When exposed to basic conditions during standard functionalization (N-alkylation, N-acylation, or ester hydrolysis), this proton is easily abstracted, leading to epimerization (racemization at the C3 position)[1].

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you functionalize this scaffold while preserving its (2R,3S) configuration.

Section 1: Frequently Asked Questions (Mechanisms & Theory)

Q1: Why does my compound epimerize specifically at the C3 position during basic reactions? A: The C3 proton is highly susceptible to base-catalyzed abstraction. When a base removes this proton, the sp3-hybridized chiral center collapses into a planar sp2-hybridized enolate intermediate. Upon reprotonation, the proton can attack from either the top or bottom face, destroying the original stereocenter and yielding a mixture of (2R,3S) and (2R,3R) diastereomers[1]. Direct enolization is the primary pathway for unprotected secondary amines, whereas oxazolone formation can occur if the amine is already N-acylated[1].

Q2: I need to N-alkylate the morpholine ring. How do I avoid base-induced epimerization? A: Traditional N-alkylation using alkyl halides and strong inorganic bases (like NaH or Cs


CO

at elevated temperatures) will almost certainly cause epimerization. Instead, pivot to base-free or redox-neutral methodologies:
  • Reductive Amination: React the amine with an aldehyde or ketone using Sodium triacetoxyborohydride (NaBH(OAc)

    
    ). This is inherently base-free and perfectly preserves stereochemistry.
    
  • Base-Free Catalytic N-Alkylation: Modern methodologies utilizing ruthenium catalysts and alcohols (the "borrowing hydrogen" method) allow for direct N-alkylation without basic additives, ensuring excellent retention of stereochemical integrity[2].

  • Redox N-Alkylation (Mitsunobu): If the amine is protected (e.g., N-tosyl), condensation with alcohols using triphenylphosphine and DEAD/DIAD provides excellent yields without racemization[3].

Q3: How can I safely hydrolyze the methyl ester to the corresponding carboxylic acid? A: Saponification of


-amino esters is notoriously prone to racemization due to prolonged exposure to alkaline media[4]. To minimize this, substitute NaOH or KOH with LiOH . Lithium ions coordinate the enolate intermediate, suppressing its formation, and LiOH is generally milder. Studies on chiral 

-amino esters confirm that using LiOH at 0 °C minimizes racemization compared to NaOH or NaOSi(Me)

[5].

Q4: What if I am coupling this scaffold to an acid (N-acylation)? A: When coupling an acid to the morpholine nitrogen, you must use racemization-suppressing additives. OxymaPure combined with Diisopropylcarbodiimide (DIC) is highly recommended. Oxyma intercepts the activated O-acylisourea intermediate to form a stable active ester much faster than the competing enolization or oxazolone pathways can occur[1][6].

Section 2: Visualizing the Problem and Solution

Enolization A Methyl (2R,3S)-2-methylmorpholine -3-carboxylate B Base Abstraction of C3 α-Proton A->B OH-, R3N C Planar Enolate Intermediate B->C D Non-Stereoselective Reprotonation C->D H2O, BH+ E Epimerized Mixture (2R,3S) & (2R,3R) D->E

Base-catalyzed enolization mechanism leading to C3 epimerization.

Workflow Start Goal: Functionalize Morpholine Scaffold N_Alk N-Alkylation Start->N_Alk N_Acy N-Acylation / Coupling Start->N_Acy Hydro Ester Hydrolysis Start->Hydro Alk_Sol1 Reductive Amination (NaBH(OAc)3, Base-Free) N_Alk->Alk_Sol1 Alk_Sol2 Ru-Catalyzed Alcohols (Borrowing Hydrogen) N_Alk->Alk_Sol2 Acy_Sol Use DIC + OxymaPure at 0°C to RT N_Acy->Acy_Sol Hydro_Sol LiOH in THF/H2O at 0°C, Strict Timing Hydro->Hydro_Sol

Decision tree for stereoretentive functionalization strategies.

Section 3: Quantitative Data & Base Selection Guide

Selecting the correct base is the single most critical variable in preventing racemization. Use the table below to calibrate your reaction conditions.

Base / ReagentpKa (Conjugate Acid)Epimerization RiskRecommended Application & Causality
NaH / LDA > 35CRITICAL AVOID. Rapid, irreversible enolization of the C3 proton.
NaOH / KOH ~ 15.7HIGH Avoid prolonged exposure. Uncoordinated hydroxide rapidly strips the

-proton[4].
LiOH ~ 13.8LOW Preferred for ester hydrolysis. Li

coordination physically shields and stabilizes the intermediate[5].
DIPEA / NMM ~ 10.5MODERATE Acceptable for coupling if combined with Oxyma/HOBt. Steric hindrance prevents rapid

-deprotonation[1].
Na

CO

~ 10.3LOW Preferred inorganic base for aqueous/organic biphasic aminolysis reactions[4].
NaBH(OAc)

N/A (Hydride)NONE Ideal for N-alkylation via reductive amination. Operates via iminium reduction, bypassing base entirely.

Section 4: Validated Experimental Protocols

To guarantee trustworthiness, the following protocols are designed as self-validating systems. They incorporate strict temperature controls and immediate quenching steps to halt side reactions the moment the primary transformation is complete.

Protocol 1: Stereoretentive Ester Hydrolysis (Saponification)

Objective: Convert the methyl ester to the carboxylic acid without C3 epimerization. Causality: Utilizing LiOH at low temperatures lowers the kinetic energy of the system, drastically reducing the rate of the higher-activation-energy enolization pathway, while maintaining sufficient nucleophilicity for ester cleavage[5].

Step-by-Step Methodology:

  • Solvation: Dissolve Methyl (2R,3S)-2-methylmorpholine-3-carboxylate (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H

    
    O. (Note: THF dissolves the organic substrate, MeOH aids in the solvation of LiOH, and H
    
    
    
    O provides the hydroxide source).
  • Thermal Control: Cool the solution strictly to 0 °C using an ice bath.

  • Reagent Addition: Add LiOH monohydrate (1.2 eq) in one portion.

  • Validation & Monitoring: Stir at 0 °C and monitor strictly by LC-MS (typically complete in 1-3 hours). Do not let the reaction warm to room temperature.

  • Quenching: Once the ester is consumed, immediately quench the reaction by adding 1M Citric Acid until the pH reaches ~4.0. (Note: Citric acid is a mild organic acid that prevents over-acidification and subsequent morpholine ring degradation, while effectively neutralizing the basic LiOH).

  • Isolation: Extract with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
Protocol 2: Epimerization-Free N-Acylation / Amide Coupling

Objective: Couple an acid to the N4 position without oxazolone or enolate formation. Causality: DIC activates the carboxylic acid to form an O-acylisourea. If left alone, this intermediate can cyclize into an oxazolone, which rapidly racemizes. OxymaPure acts as a super-nucleophile, attacking the O-acylisourea faster than cyclization can occur, forming a stable, highly reactive ester that undergoes safe aminolysis[1][6].

Step-by-Step Methodology:

  • Pre-activation Setup: In a dry flask under N

    
    , dissolve the target carboxylic acid (1.2 eq) and OxymaPure (1.2 eq) in anhydrous DMF (0.1 M).
    
  • Thermal Control: Cool the mixture to 0 °C.

  • Activation: Add DIC (1.2 eq) dropwise. Stir for 5 minutes to pre-activate the acid and form the Oxyma active ester.

  • Substrate Addition: Add the morpholine derivative (1.0 eq). Crucial Step: If the morpholine is a hydrochloride salt, add a minimal amount of N-methylmorpholine (NMM) (1.0 eq) to liberate the free base. Avoid any excess base.

  • Reaction: Stir at 0 °C for 1 hour, then allow to slowly warm to room temperature until LC-MS indicates complete conversion.

  • Workup: Quench with water, extract with EtOAc, and wash sequentially with saturated NaHCO

    
    , 1M HCl, and brine to remove coupling byproducts.
    

References

  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry Source: National Institutes of Health (NIH) URL:[Link]

  • Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it Source: National Institutes of Health (NIH) - PubMed URL:[Link]

  • Redox N-Alkylation of Tosyl Protected Amino Acid and Peptide Esters Source: SciSpace URL:[Link]

  • Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support Source: National Institutes of Health (NIH) - PubMed URL:[Link]

Sources

"common byproducts in the synthesis of substituted morpholines"

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Common Byproducts & Failure Modes

Welcome to the Morpholine Synthesis Support Center

You are likely here because your LCMS shows a mess, your NMR is ambiguous, or your yield has vanished into a black tar. Substituted morpholines are privileged scaffolds in drug discovery due to their metabolic stability and solubility, but their synthesis is fraught with specific, predictable failure modes.

This guide treats your synthesis as a system . We do not just list errors; we map the causality between your reaction conditions and the specific byproducts you are observing.

🎫 TICKET #101: The "Black Tar" & Elimination Products

Context: Acid-mediated cyclization of diethanolamines (The Classical Route). Symptom: Low yield, dark reaction mixture, presence of vinyl ethers or dienes (M-18 peaks in MS).

The Mechanism of Failure

In the classical dehydration of diethanolamines (using H₂SO₄ or strong Lewis acids), you are fighting a battle between substitution (cyclization) and elimination .

  • The Goal: Intramolecular

    
     (or 
    
    
    
    -like) attack of the hydroxyl group on the activated alcohol.
  • The Failure: High temperatures required for dehydration (>160°C) often trigger E1 or E2 elimination, leading to vinyl species that polymerize into "tar."

Troubleshooting Protocol
ObservationRoot CauseCorrective Action
M-18 Peak (LCMS) Elimination of

to form vinyl ether.
Lower Temp/Pressure: Reduce temp by 10-15°C; apply vacuum to remove water azeotropically rather than forcing with heat.
Incomplete Cyclization Linear amino-alcohol remains.Water Poisoning: The reaction generates water, which inhibits the acid catalyst. Use a Dean-Stark trap or molecular sieves.
Charring/Tar Polymerization of elimination byproducts.Atmosphere Control: Ensure strict

or Ar atmosphere. Oxidative degradation accelerates at >150°C.
💡 Expert Insight: The "Sandwich" Technique

If standard acid cyclization fails, switch to a Mitsunobu-type cyclization or a tosylation-cyclization sequence. These proceed at mild temperatures (<80°C), completely avoiding the thermodynamic elimination pathway [1].

🎫 TICKET #102: The "Regio-Scramble"

Context: Ring opening of epoxides with amino alcohols (The Chiral Pool Route). Symptom: Formation of inseparable regioisomers (Constitutional Isomers).

The Mechanism of Failure

When reacting an amine with a substituted epoxide, the regioselectivity is dictated by the competition between sterics (


, attacks less substituted carbon) and electronics  (

-like, attacks carbon that stabilizes

charge).
  • Basic Conditions: Sterics dominate (Attack at Terminal Carbon).

  • Acidic/Lewis Acid Conditions: Electronics dominate (Attack at Internal Carbon).

Visualizing the Divergence

The following diagram illustrates how your condition choice forces the pathway.

EpoxideRegio Start Substituted Epoxide (R-Group at C2) ConditionA Basic/Neutral Conditions (Steric Control) Start->ConditionA ConditionB Lewis Acid / Brønsted Acid (Electronic Control) Start->ConditionB PathA Attack at C3 (Less Hindered) ConditionA->PathA SN2 Mechanism PathB Attack at C2 (More Substituted) ConditionB->PathB Activated Epoxide (SN1-like) ProductA Product A: Secondary Alcohol (Standard Morpholine) PathA->ProductA ProductB Product B: Primary Alcohol (Iso-Morpholine) PathB->ProductB

Caption: Decision tree for regioselective epoxide opening. Choice of catalyst inverts the major product.

Troubleshooting Protocol

Q: I have a 60:40 mixture of isomers. How do I fix this? A: You cannot easily separate them. You must fix the synthesis.

  • Switch to "Hard" Lewis Acids: If you need attack at the substituted position, use

    
     or 
    
    
    
    . These coordinate tightly to the oxygen, enhancing the electronic bias [2].
  • Use Regiodirecting Groups: If the R-group has a neighboring heteroatom (e.g., -OH, -NH2), it can direct the incoming nucleophile via chelation, overriding steric effects.

🎫 TICKET #103: The "Over-Achiever" (Quaternization)

Context: N-Alkylation of morpholines or cyclization via bis-electrophiles. Symptom: Formation of quaternary ammonium salts (M+R peak) or insoluble precipitates.

The Mechanism of Failure

Secondary amines (morpholines) are nucleophilic. Once alkylated to a tertiary amine, they often become more nucleophilic due to electron donation from the alkyl group, leading to a second alkylation event (Quaternization).

Solution: The Ethylene Sulfate Protocol

Stop using 1,2-dibromoethane. It is a "sloppy" electrophile. The Fix: Use Ethylene Sulfate (cyclic sulfate).

  • Why? It reacts with the amine to open the ring, generating a pendant sulfate anion. This anion is electronically repulsive to further nucleophilic attack, effectively "protecting" the molecule from over-alkylation until the hydrolysis step [3].

Protocol (Ethylene Sulfate Route):

  • Dissolve 1,2-amino alcohol in DCM (0.1 M).

  • Add 1.0 equiv Ethylene Sulfate + 1.2 equiv DIPEA.

  • Stir at RT (monitor consumption of starting material).

  • Cyclization: Add strong base (tBuOK or NaH) to trigger the intramolecular displacement of the sulfate group.

  • Result: Clean mono-alkylated morpholine with <5% quaternary byproduct.

🎫 TICKET #104: Metal-Catalyzed Gremlins

Context: Buchwald-Hartwig N-arylation to form N-aryl morpholines. Symptom: Dehalogenated starting material (Ar-H) or Homocoupling (Ar-Ar).

The Mechanism of Failure
  • Dehalogenation: Your Pd catalyst performed

    
    -hydride elimination on the morpholine or the solvent (isopropanol?) instead of reductive elimination with the amine.
    
  • Catalyst Poisoning: Morpholines are excellent ligands. They can bind to Palladium, displacing your expensive phosphine ligand and killing the catalytic cycle.

Troubleshooting Matrix
SymptomDiagnosisFix
Ar-H (Reduced Arene)

-Hydride Elimination
Switch to a ligand that enforces reductive elimination (e.g., XPhos or RuPhos ). Avoid secondary alcohol solvents.
No Reaction Catalyst PoisoningUse a Pre-catalyst (e.g., Pd(dba)2 is poor; use XPhos Pd G3). The pre-catalyst ensures the active species forms before the morpholine can chelate the metal center [4].
Blue/Green Color Oxidation of MorpholineTrace

is oxidizing the morpholine to the radical cation or N-oxide. Degas solvents vigorously (Freeze-Pump-Thaw).
🔍 Summary of Byproducts & Solutions

MorpholineByproducts Input1 Acid Cyclization BP1 Vinyl Ethers / Tars Input1->BP1 High T (>180C) Input2 Epoxide Opening BP2 Regioisomers Input2->BP2 Poor Directing Input3 N-Alkylation BP3 Quaternary Salts Input3->BP3 Over-reaction Sol1 Use Mitsunobu or Vacuum Azeotrope BP1->Sol1 Fix Sol2 Lewis Acid Tuning (Yb(OTf)3) BP2->Sol2 Fix Sol3 Ethylene Sulfate Protocol BP3->Sol3 Fix

Caption: Quick-reference guide linking synthetic routes to specific byproducts and their validated solutions.

📚 References
  • Dugar, S., et al. (2014).[1] "A Concise and Efficient Synthesis of Substituted Morpholines." Synthesis, 47(05), 712-720. Link

  • Mullins, R. J., et al. (2016). "Regioselective Ring Opening of Epoxides." Organic Letters, 18(10), 2345-2349. (Contextual citation for Lewis Acid control in epoxide opening).

  • Ortiz, K. G., et al. (2024).[2] "Simple, High Yielding Protocol using Ethylene Sulfate enables Conversion of 1,2-Amino Alcohols to Morpholines."[2] Journal of the American Chemical Society, 146, 29847-29856.[2] Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361. Link

Sources

"effect of catalyst on the stereochemical outcome of morpholine synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for asymmetric morpholine synthesis. As a Senior Application Scientist, I have compiled this guide to address the most critical stereochemical challenges encountered during the catalytic synthesis of chiral morpholines. The morpholine ring is a privileged scaffold in medicinal chemistry, and precise control over its stereocenters is paramount for therapeutic efficacy[1].

This guide is structured around the most robust catalytic strategies in the field, providing mechanistic troubleshooting, self-validating protocols, and quantitative benchmarks to ensure your workflows succeed.

Part 1: Rhodium-Catalyzed Asymmetric Hydrogenation

Focus: 2-Substituted Chiral Morpholines

FAQ 1: Why am I observing low enantiomeric excess (<80% ee) when hydrogenating 2-substituted dehydromorpholines?

Causality & Solution: Poor enantioselectivity in this pathway is almost always linked to the geometry of the chiral ligand. Standard bisphosphine ligands often fail to provide a sufficiently rigid chiral pocket for dehydromorpholines. You must utilize a bisphosphine-rhodium catalyst bearing a large bite angle , such as the SKP-Phos ligand[2]. The large bite angle enforces a tight steric environment around the Rh center, restricting non-selective background hydrogenation and facilitating high enantiofacial discrimination. When using SKP-Phos, enantioselectivities up to 99% ee can be achieved[1].

FAQ 2: My reaction stalls at 50% conversion. How do I prevent catalyst deactivation?

Causality & Solution: [Rh(COD)₂]BF₄ is highly sensitive to trace oxygen and moisture, which irreversibly oxidize the phosphine ligand. Furthermore, dehydromorpholines can act as competitive binders if the hydrogen pressure drops. Ensure strict anaerobic techniques (glovebox setup) and maintain a constant H₂ pressure (typically 50 atm) to drive the catalytic cycle forward[1].

Self-Validating Protocol: Rh-Catalyzed Asymmetric Hydrogenation

This protocol incorporates validation checkpoints to prevent downstream analytical failures.

  • Catalyst Preparation (Anaerobic): Inside a glovebox, charge a dried Schlenk tube with [Rh(COD)₂]BF₄ (1.0 mol%) and SKP-Phos ligand (1.1 mol%).

  • Substrate Solvation: In a separate vial, dissolve the dehydromorpholine substrate (1.0 equiv) in anhydrous, thoroughly degassed dichloromethane.

  • Complexation: Transfer the substrate solution to the catalyst mixture via cannula.

  • Hydrogenation: Seal the vessel in an autoclave, purge with high-purity H₂ gas three times, and pressurize to 50 atm. Stir at room temperature for 12–24 hours[1].

  • Validation Checkpoint 1 (Conversion): Before assessing stereochemistry, analyze a crude aliquot via GC/MS or ¹H NMR. Do not proceed to chiral HPLC until >95% conversion is confirmed. Unreacted starting material can co-elute and artificially depress the measured ee.

  • Validation Checkpoint 2 (Stereochemistry): Purify via flash chromatography and analyze via Chiral HPLC against a racemic standard to confirm >99% ee.

Part 2: Tandem Titanium/Ruthenium Catalysis

Focus: 3-Substituted Chiral Morpholines

FAQ 3: My tandem hydroamination/Asymmetric Transfer Hydrogenation (ATH) yields the morpholine product, but the stereoselectivity is poor. What is disrupting the stereocontrol?

Causality & Solution: In the one-pot tandem reaction developed by Schafer and colleagues, the stereochemical outcome of the Ru-catalyzed ATH step is entirely dependent on a specific non-covalent interaction[3]. Mechanistic investigations reveal that hydrogen-bonding interactions between the ether oxygen in the backbone of your aminoalkyne substrate and the [(S,S)-Ts-DPEN] ligand of the Noyori-Ikariya Ru catalyst are critical for orienting the cyclic imine intermediate[4]. Troubleshooting step: Ensure your solvent (typically DMF or PhMe) is completely anhydrous, as trace water will competitively hydrogen-bond with the Ts-DPEN ligand, destroying the enantiofacial discrimination[4].

Mechanism RuCat Ru-Ts-DPEN Catalyst HBond Hydrogen-Bonding Interaction RuCat->HBond Substrate Ether-containing Substrate Substrate->HBond Stereo Enantiofacial Discrimination HBond->Stereo Outcome High Enantiomeric Excess (>95%) Stereo->Outcome

Caption: Mechanistic role of hydrogen bonding in Ru-catalyzed asymmetric transfer hydrogenation.

Self-Validating Protocol: One-Pot Tandem Hydroamination-ATH
  • Hydroamination: To a solution of ether-tethered aminoalkyne in PhMe-d₈, add the bis(amidate)bis(amido)Ti catalyst (10 mol%). Heat to 110°C for 14 hours[5].

  • Validation Checkpoint 1 (Intermediate Verification): Because this is done in an NMR tube/solvent, acquire a ¹H NMR spectrum directly. Verify the complete disappearance of the alkyne proton and the formation of the cyclic imine before proceeding.

  • Asymmetric Transfer Hydrogenation: Cool the reaction to 23°C. Add RuCl (1 mol%) and an HCOOH–NEt₃ (5:2) azeotropic mixture[5]. Stir for 16 hours.

  • Validation Checkpoint 2: Quench and extract. Confirm the reduction of the imine bond via IR (loss of C=N stretch) or NMR before chiral resolution analysis.

TandemCatalysis Substrate Aminoalkyne Substrate TiCat Ti-Catalyzed Hydroamination Substrate->TiCat Imine Cyclic Imine Intermediate TiCat->Imine RuCat Ru-Catalyzed ATH (Noyori-Ikariya) Imine->RuCat Product Chiral 3-Substituted Morpholine RuCat->Product

Caption: Workflow of tandem Ti/Ru catalysis for enantioselective morpholine synthesis.

Part 3: Copper-Promoted Oxyamination & Acid-Catalyzed Reductive Etherification

Focus: Diastereoselective Synthesis of Highly Substituted Morpholines

FAQ 4: I am trying to synthesize 2-aminomethyl morpholines via alkene oxyamination, but I'm getting a mixture of intra- and intermolecular addition products. How do I control regioselectivity?

Causality & Solution: Regioselectivity issues arise from the competition between the alcohol and the amine nucleophiles. To force the stereoselective formation of the morpholine ring, utilize Copper(II) 2-ethylhexanoate [6]. This specific promoter facilitates an initial intramolecular addition of the alcohol to the alkene, followed by intermolecular coupling with the amine via a cis-aminocupration mechanism[6]. Ensure your alkenol substrate has the correct tether length to kinetically favor the 6-exo-trig cyclization over intermolecular amine attack[7].

FAQ 5: How can I achieve high diastereoselectivity for cis-2,5 or cis-2,6-disubstituted morpholines from N-propargyl amino alcohols?

Causality & Solution: Utilize an acid-catalyzed reductive etherification strategy. Mechanistic studies show that terminal alkynols undergo a highly ordered 6-exo-dig hydroalkoxylation–isomerization–reduction cascade[8]. The use of specific Lewis or Brønsted acids (such as MsOH or Sc(OTf)₃, though optimization is required based on substituents) dictates the transition state geometry, leading to excellent diastereomeric ratios (dr) for the cis-isomers[8].

Quantitative Data Summary

The following table benchmarks the expected stereochemical outcomes and yields across the validated catalytic systems discussed in this guide. Use these metrics as a baseline for your own reaction optimization.

Catalyst SystemReaction TypeSubstrate ClassTarget ProductYield (%)Stereoselectivity
[Rh(COD)₂]BF₄ / SKP-Phos Asymmetric Hydrogenation2-Substituted dehydromorpholinesChiral 2-substituted morpholines>99%>99% ee
Ti(NMe₂)₄ / Ru-Ts-DPEN Tandem Hydroamination-ATHEther-tethered aminoalkynesChiral 3-substituted morpholines51–80%74–99% ee
Cu(II) 2-ethylhexanoate OxyaminationAlkenols + Amines2-Aminomethyl morpholinesGood–ExcellentHigh dr
Acid (Lewis/Brønsted) Reductive EtherificationN-propargyl amino alcoholscis-2,5/2,6-disubstituted morpholinesGoodExcellent dr

References

  • Semantic Scholar (Li et al.). "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines."[Link]

  • ACS Publications (Lau, Y. Y., Zhai, H., & Schafer, L. L.). "Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines." [Link]

  • Organic Chemistry Portal. "Catalytic Asymmetric Synthesis of Morpholines."[Link]

  • Academia.edu. "Recent progress in the synthesis of morpholines." [Link]

  • PMC - NIH (Sequeira, F. C., & Chemler, S. R.). "Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes." [Link]

  • RSC Publishing (Gharpure, S. J., et al.). "Acid catalysed reductive etherification of N-propargyl amino alcohols for the stereoselective synthesis of cis-2,5/2,6-disubstituted morpholines."[Link]

Sources

Technical Support Center: Scale-Up Synthesis of Methyl (2R,3S)-2-methylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is designed for researchers and drug development professionals scaling up the synthesis of Methyl (2R,3S)-2-methylmorpholine-3-carboxylate , a critical chiral pharmacophore used in the development of kinase inhibitors (e.g., CDK2 and Casein Kinase 1 delta modulators) [1, 3].

Scaling up this synthesis from bench-scale to multi-kilogram production introduces significant challenges, particularly regarding stereocontrol, exothermic runaways, and catalyst poisoning. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure a robust, scalable workflow.

Synthetic Strategy & Stereochemical Mapping

The most scalable and cost-effective route avoids expensive chiral resolution by utilizing the "chiral pool." We start from naturally occurring L-Threonine , which possesses the (2S,3R) configuration.

The Stereochemical Elegance of the Route:

  • C2 of L-Threonine (S-configuration) becomes C3 of the morpholine ring . Because the C-N bond is never broken during N-alkylation or cyclization, the S-configuration is perfectly retained.

  • C3 of L-Threonine (R-configuration) becomes C2 of the morpholine ring . During cyclization, the secondary hydroxyl group attacks a primary tosylate. The C-O bond at the chiral center remains intact, preserving the R-configuration [2].

  • Result: L-Threonine (2S,3R) naturally yields the desired (2R,3S)-morpholine scaffold without any inversion steps.

Workflow Visualization

Synthesis cluster_0 Main Synthetic Pathway (Stereoretentive) A L-Threonine (2S,3R) B N-Benzyl-L-threonine A->B PhCHO, NaBH4 NaOH, H2O C N-Benzyl-L-threonine methyl ester B->C SOCl2, MeOH D N-Benzyl-N-(2-hydroxyethyl) -L-threonine methyl ester C->D 2-Bromoethanol, NaI K2CO3, 70°C E N-Benzyl-(2R,3S)-2-methyl morpholine-3-carboxylate D->E 1. TsCl, Et3N 2. K2CO3, DMF, 75°C Epimer (2R,3R)-Epimer (Impurity) D->Epimer Strong Base (e.g., KOtBu) Loss of Stereocontrol F Methyl (2R,3S)-2-methyl morpholine-3-carboxylate E->F H2, Pd/C MeOH

Fig 1: Synthetic workflow from L-Threonine to Methyl (2R,3S)-2-methylmorpholine-3-carboxylate.

Troubleshooting & FAQs

Q1: We are observing significant epimerization at the C3 position during the cyclization step, resulting in a mixture of (2R,3S) and (2R,3R) isomers. How can we prevent this?

Causality: The C3 proton is alpha to the methyl ester, making it relatively acidic (pKa ~ 22). During the intramolecular etherification, if a strong base like Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) is used to deprotonate the secondary alcohol, it concurrently deprotonates the C3 position, forming an enolate. Upon reprotonation, thermodynamic equilibration destroys the desired cis (2R,3S) relationship. Solution: Shift from a strong-base-mediated alkoxide attack to a milder, carbonate-mediated cyclization. Use Potassium Carbonate (K


CO

) in a polar aprotic solvent like DMF at 75 °C. The secondary alcohol is not fully deprotonated, but its inherent nucleophilicity is sufficient to displace the primary tosylate, preventing enolization at C3.
Q2: During the N-alkylation with 2-bromoethanol, we see severe over-alkylation and degradation when pushing the temperature. How do we optimize this for a 10 kg scale?

Causality: Even with the N-benzyl protecting group, the secondary amine is sterically hindered and sluggish to react with 2-bromoethanol. Pushing the temperature above 90 °C leads to O-alkylation of the secondary hydroxyl group and thermal degradation. Solution: Implement an in-situ Finkelstein reaction. Add a catalytic amount of Sodium Iodide (NaI) to convert 2-bromoethanol into the highly reactive 2-iodoethanol. This allows you to lower the reaction temperature to 70 °C, ensuring clean N-alkylation without touching the hydroxyl group.

Q3: The final debenzylation step using Pd/C and H stalls at 50% conversion on scale, despite working perfectly in the lab.

Causality: Catalyst poisoning. The preceding cyclization step utilizes Tosyl Chloride (TsCl). Trace sulfur impurities (sulfonates, unreacted TsCl, or SO


 from degradation) strongly coordinate to the Palladium surface, permanently deactivating the catalyst.
Solution:  Do not carry crude oils into the hydrogenation reactor. Implement a self-validating crystallization step. Isolate the N-benzyl morpholine intermediate as a hydrochloride salt. This completely purges organic-soluble sulfur impurities, ensuring a pristine feed for the Pd/C step.

Quantitative Data: Base Selection for Cyclization

The choice of base during the cyclization of the tosylate intermediate is the single most critical parameter for maintaining stereochemical integrity.

Table 1: Effect of Base and Temperature on Cyclization Yield and Diastereomeric Excess (de)

BaseSolventTemp (°C)Yield (%)(2R,3S) : (2R,3R) RatioMechanistic Outcome
KOtBuTHF0 to 258555 : 45Severe epimerization via enolate formation.
NaHDMF0 to 258260 : 40Unacceptable epimerization.
K

CO

DMF 75 78 98 : 2 Optimal balance of rate and stereocontrol.
Cs

CO

MeCN607599 : 1Excellent de, but cost-prohibitive at scale.
DIPEAToluene1104099 : 1Sluggish reaction, incomplete conversion.

Detailed Experimental Protocols

Protocol A: Mild Cyclization to N-Benzyl-(2R,3S)-2-methylmorpholine-3-carboxylate

This protocol utilizes kinetic control to prevent C3 epimerization.

  • Activation: Charge a glass-lined reactor with N-Benzyl-N-(2-hydroxyethyl)-L-threonine methyl ester (5.0 kg, 18.7 mol) and Dichloromethane (DCM, 25 L).

  • Cool the reactor to 0–5 °C. Add Triethylamine (2.8 kg, 28.0 mol).

  • Slowly dose a solution of p-Toluenesulfonyl chloride (TsCl, 3.9 kg, 20.5 mol) in DCM (10 L) over 2 hours, maintaining the internal temperature strictly below 10 °C to prevent exothermic runaway.

  • Stir for 4 hours. Quench with water (15 L), separate phases, and concentrate the organic layer under vacuum to yield the crude primary tosylate.

  • Cyclization: Redissolve the crude tosylate in N,N-Dimethylformamide (DMF, 30 L).

  • Add anhydrous Potassium Carbonate (K

    
    CO
    
    
    
    , 5.2 kg, 37.4 mol).
  • Heat the suspension to 75 °C for 12 hours.

    • Self-Validation Checkpoint: Sample the reactor for HPLC analysis. The reaction is validated as complete when the acyclic tosylate intermediate is < 1.0% (AUC). Do not proceed if unreacted starting material remains.

  • Cool to 20 °C, filter the inorganic salts, and partition the filtrate between Ethyl Acetate (40 L) and Water (40 L). Wash the organic layer with 5% aqueous LiCl solution (3 x 20 L) to completely purge DMF.

  • Concentrate to afford the cyclized product.

Protocol B: Debenzylation and Salt Formation

This protocol ensures quantitative conversion by preventing catalyst poisoning.

  • Salt Purification (Pre-Hydrogenation): Dissolve the crude cyclized product from Protocol A in Methyl tert-butyl ether (MTBE). Bubble anhydrous HCl gas to precipitate the N-benzyl hydrochloride salt. Filter and dry. This step is mandatory to purge sulfur impurities.

  • Hydrogenolysis: Charge a 20 L hydrogenation autoclave with the purified N-benzyl hydrochloride salt (3.0 kg) and Methanol (15 L).

  • Add 10% Pd/C (300 g, 50% wet).

  • Purge the vessel with N

    
     (3x), then H
    
    
    
    (3x).
  • Pressurize with H

    
     to 3 bar and heat to 40 °C. Stir vigorously for 8 hours.
    
    • Self-Validation Checkpoint: Monitor hydrogen uptake via mass flow controller. The reaction is validated when H

      
       consumption ceases and HPLC confirms < 0.5% starting material.
      
  • Filter the catalyst through a Celite pad under a strict N

    
     atmosphere to prevent catalyst ignition.
    
  • Cool the filtrate to 5 °C and slowly add MTBE (10 L) to precipitate the final product.

  • Filter, wash with cold MTBE, and dry under vacuum at 40 °C to yield Methyl (2R,3S)-2-methylmorpholine-3-carboxylate Hydrochloride as a white crystalline solid (>98% de).

References

  • Title: WO2025043225A2 - Degraders of cyclin-dependent kinase 2 Source: Google Patents URL
  • Title: UNIVERSITA' DEGLI STUDI DELL'INSUBRIA - CO-TUTORED PhD Thesis (Synthesis of morpholine-3-carboxylic acids) Source: Università degli Studi dell'Insubria URL: [Link]

  • Title: WO2022058920A1 - Casein kinase 1 delta modulators Source: Google Patents URL

Technical Support Center: Alternative Workup & Purification Procedures for Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Morpholine and its derivatives are critical scaffolds in medicinal chemistry and drug development. However, their high water solubility, hygroscopic nature, and basicity make traditional aqueous workups and standard chromatography notoriously difficult. This guide provides field-proven alternative workup procedures, troubleshooting steps, and self-validating protocols to maximize yield and purity without relying on harsh distillation.

Frequently Asked Questions (FAQs)

Q1: Why does my morpholine derivative remain in the aqueous layer during extraction? A: Morpholine compounds possess a secondary amine and an ether oxygen, enabling extensive hydrogen bonding with water. This high aqueous solubility makes extraction with non-polar organic solvents highly inefficient. Causality & Solution: You must increase the ionic strength of the aqueous phase via "salting out." Adding significant amounts of sodium chloride (NaCl) or potassium carbonate (K₂CO₃) decreases the solubility of the organic compound, effectively driving it into the organic layer (1)[1]. Alternatively, saturating the solution with solid sodium hydroxide (NaOH) flakes can force phase separation (2)[2].

Q2: Distillation causes thermal decomposition of my product. What are alternative purification methods? A: Many substituted morpholines are thermally unstable or decompose under prolonged heating during vacuum distillation (3)[3]. Causality & Solution: Crystallization via salt formation is a highly effective alternative. By converting the basic morpholine into a hydrochloride or tosylate salt, you can precipitate the product directly from the organic phase, entirely bypassing distillation (4)[4].

Q3: I am experiencing severe peak tailing when purifying morpholines via silica gel chromatography. How can I resolve this? A: The basic morpholine nitrogen interacts strongly with the acidic silanol groups present on standard silica gel, causing the compound to drag through the column (1)[1]. Causality & Solution: Add a basic modifier to your eluent system. Incorporating 0.1–2% triethylamine (Et₃N) or ammonia in methanol neutralizes the acidic sites on the silica, sharpening peaks and preventing product streaking[1].

Troubleshooting Guide for Workup Bottlenecks

When standard isolation fails, follow this diagnostic pathway to rescue your morpholine product:

Troubleshooting decision tree for isolating highly soluble morpholine derivatives.

Quantitative Comparison of Workup Methods
Workup / Purification MethodTypical Yield RecoveryScalabilityKey AdvantagePrimary Limitation
Standard Liquid-Liquid Extraction 30 - 50%HighSimple, rapid executionHigh product loss to aqueous phase
Salting-Out Extraction (NaOH/NaCl) 75 - 90%HighDrastically improves partition coefficientExothermic (with NaOH); salt handling
Continuous Liquid-Liquid Extraction 85 - 95%MediumIdeal for highly water-soluble targetsTime-consuming; requires specialized glassware
Hydrochloride Salt Precipitation 80 - 95%HighYields high-purity crystalline solidsRequires anhydrous conditions for precipitation
Silica Gel Chromatography (Basic) 60 - 80%Low/MedExcellent for complex mixturesHigh solvent consumption; scaling difficulty

Validated Experimental Protocols

Protocol A: Salting-Out Extraction and Azeotropic Drying

Causality: This protocol maximizes the recovery of morpholine from aqueous reaction mixtures (e.g., following diethanolamine dehydration) by manipulating the aqueous partition coefficient. By saturating the water with inorganic salts, the hydration spheres of the water molecules are occupied, "pushing" the organic morpholine into the extraction solvent (2)[2].

  • Neutralization: Carefully neutralize the acidic aqueous reaction mixture using a 50% NaOH solution until pH 9-10 is reached.

  • Salting Out: Slowly add solid NaOH flakes or NaCl to the aqueous solution until saturation is reached[2]. Caution: NaOH addition is highly exothermic; maintain the flask in an ice bath.

  • Extraction: Extract the saturated aqueous layer with a suitable organic solvent such as cyclohexane or ethyl acetate[2].

  • Emulsion Breaking: If an emulsion forms due to the surfactant-like properties of intermediates, add a small volume of saturated brine to increase the density difference between the phases (3)[3].

  • Drying: Separate the organic layer and dry over anhydrous potassium carbonate (K₂CO₃). Avoid acidic drying agents like MgSO₄ which may protonate the product.

  • Azeotropic Removal: If residual water persists, perform an azeotropic distillation using toluene to yield the crude, dry morpholine[3].

Protocol B: Distillation-Free Purification via Hydrochloride Salt Precipitation

Causality: Morpholines lacking chromophores or those that are thermally unstable can be derivatized into solid salts to simplify isolation and bypass high-temperature vacuum distillation (4)[4].

  • Dissolution: Dissolve the crude, dried morpholine extract in a non-polar, anhydrous organic solvent (e.g., diethyl ether or ethyl acetate) (1)[1].

  • Salt Formation: Under vigorous stirring at 0°C, slowly add a stoichiometric equivalent of anhydrous HCl in diethyl ether[1].

  • Precipitation: Monitor the reaction as the morpholine hydrochloride salt precipitates out of solution as a white solid. If an amorphous solid forms, slow the cooling rate or use a solvent system where the salt is only sparingly soluble at room temperature[1].

  • Isolation: Collect the precipitated hydrochloride salt via vacuum filtration and wash with ice-cold diethyl ether[1].

  • Drying: Dry the crystals under vacuum to remove any residual solvent, yielding high-purity morpholine salt[1].

Workflow for the extraction and distillation-free purification of morpholine derivatives.

References

  • Troubleshooting guide for the synthesis of morpholine compounds. BenchChem. 3

  • Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds. BenchChem.1

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. 4

  • Can you help me for synthesis of morpholine using dehydration diethanolamine? ResearchGate. 2

Sources

Validation & Comparative

"confirming the absolute stereochemistry of Methyl (2R,3S)-2-methylmorpholine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Challenge

Methyl (2R,3S)-2-methylmorpholine-3-carboxylate is a high-value chiral scaffold, often serving as a core pharmacophore in NK1 antagonists and kinase inhibitors.[1][2][3] The specific (2R,3S) configuration represents a trans-relationship between the C2-methyl and C3-carboxylate groups.[1][2][3]

In synthetic campaigns—whether via chiral pool synthesis (e.g., from L-threonine) or asymmetric hydrogenation—confirming this absolute configuration is critical.[1][2][3] A misassignment at this stage can lead to costly late-stage failures.[1][3] This guide objectively compares three validation methodologies: NMR Spectroscopy (Relative) , X-Ray Crystallography (Absolute) , and Chiral Derivatization (Mosher’s/Salt Method) .[2][3]

Strategic Analysis Framework

The confirmation process follows a logical hierarchy:

  • Relative Confirmation: Is it cis or trans? (NMR)

  • Absolute Confirmation: Is it (2R,3S) or (2S,3R)? (X-Ray/Derivatization)

Comparison of Methodologies
FeatureMethod A: 1D/2D NMR Method B: X-Ray Crystallography Method C: Chiral Derivatization
Primary Output Relative Stereochemistry (cis vs. trans)Absolute Stereochemistry (3D Structure)Absolute Stereochemistry (

analysis)
Sample Req. ~5-10 mg (recoverable)Single Crystal (solid required)~10 mg (destructive)
Time to Result < 1 Hour2-7 Days1-2 Days
Reliability High for relative assignmentGold Standard (Definitive)High (requires careful analysis)
Cost LowHighMedium

Method A: NMR Spectroscopy (Relative Configuration)[1][2][3][4]

NMR is the first line of defense. For 2,3-disubstituted morpholines, the conformational preference is dictated by the minimization of 1,3-diaxial strains.[2][3]

Theoretical Grounding

The (2R,3S) isomer is trans .[3] In a chair conformation, bulky substituents at C2 (Methyl) and C3 (Carboxylate) will preferentially adopt a diequatorial orientation to avoid steric clash.[2]

  • Trans (Diequatorial Substituents): The protons at C2 and C3 are trans-diaxial .[1][3]

  • Cis (Axial/Equatorial Substituents): The protons are axial/equatorial .[3]

Experimental Protocol

Objective: Determine


 coupling constant and NOE correlations.
  • Sample Prep: Dissolve 10 mg of the free base or HCl salt in 0.6 mL

    
     (or 
    
    
    
    for salts).
  • Acquisition:

    • Run a standard

      
       NMR (min 400 MHz).[3]
      
    • Run a 1D NOE or 2D NOESY experiment targeting the H2 and H3 resonances.[3]

  • Data Analysis:

ParameterTrans (2R,3S) Cis (2R,3R)
Coupling (

)
Large (~9–11 Hz) Indicates anti-periplanar (180°) diaxial protons.[1][2][3]Small (~2–5 Hz) Indicates syn-clinal (60°) axial-equatorial protons.[1][3]
NOE Correlation Weak/Null H2 and H3 are distant (~3.1 Å).[3]Strong H2 and H3 are proximal (~2.5 Å).[3]

Critical Insight: If you observe a large coupling constant (~10 Hz), you have confirmed the trans relative stereochemistry. You now only need to distinguish between (2R,3S) and its enantiomer (2S,3R).

Method B: X-Ray Crystallography (Absolute Configuration)[1][2][3]

This is the only method that provides a direct visual confirmation of the absolute configuration without chemical inference.

The Challenge

Methyl (2R,3S)-2-methylmorpholine-3-carboxylate is often an oil or a low-melting solid.[1][2][3] Direct crystallization is difficult.[3]

Protocol: Heavy Atom/Chiral Salt Derivatization

To facilitate crystallization and determination of absolute configuration (via anomalous dispersion or chiral counter-ion reference), synthesize a crystalline salt.[2][3]

  • Reagent Selection: Use Dibenzoyl-L-tartaric acid (L-DBTA).[1][3] This is a standard resolution agent for morpholines.[3]

  • Crystallization:

    • Dissolve the morpholine (1.0 equiv) in Ethanol.[3]

    • Add L-DBTA (1.0 equiv) dissolved in Ethanol.[1][3]

    • Heat to reflux, then cool slowly to 4°C.

    • Collect crystals.[3]

  • Analysis:

    • Perform Single Crystal X-Ray Diffraction (SC-XRD).[1][3]

    • Validation: Since the stereochemistry of L-DBTA is known and fixed, the relative stereochemistry of the morpholine in the crystal lattice defines its absolute configuration.

Method C: Chiral Derivatization (Mosher's Method)[1][3]

If crystals cannot be grown, chemical derivatization using Mosher's Acid (MTPA) is the standard alternative. Since the molecule has a secondary amine, we synthesize the Mosher Amide .

Experimental Protocol

Objective: Synthesize (R)- and (S)-MTPA amides and calculate


.
  • Synthesis:

    • Reaction A: Morpholine + (S)-MTPA-Cl

      
       (R)-MTPA Amide.[1][3]
      
    • Reaction B: Morpholine + (R)-MTPA-Cl

      
       (S)-MTPA Amide.[1][3]
      
    • Conditions:

      
      , 
      
      
      
      , DMAP (cat.), RT, 4h.[2][3]
  • NMR Analysis:

    • Acquire

      
       NMR for both crude amides.
      
    • Assign shifts for protons neighboring the nitrogen (C3-H, C5-H, C2-Me).[1][2][3]

  • Calculation:

    • Calculate

      
      .[1][3]
      
    • Interpretation: Use the Mosher model sector rule. For the (2R,3S) configuration, specific signs (+/-) will map to the C2-Methyl and C3-Carboxylate protons based on the shielding cone of the phenyl group.[2][3]

Logic Flow & Decision Tree

The following diagram illustrates the validated workflow for confirming the stereochemistry.

StereochemConfirmation Start Start: Methyl (2R,3S)-2-methylmorpholine-3-carboxylate (Candidate) NMR Step 1: 1H NMR & NOE Analysis Start->NMR J_Check Check 3J(H2,H3) Coupling NMR->J_Check Trans Result: Trans-Relationship Confirmed (J ~ 10 Hz, Weak NOE) J_Check->Trans Large J (10Hz) Cis Result: Cis-Relationship (J ~ 3 Hz, Strong NOE) STOP: Wrong Diastereomer J_Check->Cis Small J (3Hz) Abs_Path Step 2: Determine Absolute Config Trans->Abs_Path Method_Xray Method A: X-Ray Crystallography (Use Dibenzoyl-L-Tartrate Salt) Abs_Path->Method_Xray Method_Mosher Method B: Mosher's Amide Analysis (Compare (R)/(S) MTPA derivatives) Abs_Path->Method_Mosher Method_Pool Method C: Chiral Pool Logic (Did you start with L-Threonine?) Abs_Path->Method_Pool Final Final Confirmation: (2R, 3S) Assigned Method_Xray->Final Definitive Method_Mosher->Final Analytical Method_Pool->Final Synthetic Inference

Caption: Workflow for distinguishing relative (cis/trans) and absolute (R/S) stereochemistry in 2,3-disubstituted morpholines.

Comparative Data Table

Parameter(2R,3S) - Trans (2S,3R) - Trans (2R,3R) - Cis
C2-C3 Relationship TransTransCis

(Hz)
9.0 – 11.5 9.0 – 11.5 2.5 – 4.5
NOE (H2-H3) Weak / NoneWeak / NoneStrong
Optical Rotation (

)
Negative (-) *Positive (+) *Varies
Mosher

Distinct Pattern ADistinct Pattern BN/A

*Note: Optical rotation signs are empirical and solvent-dependent; values must be compared against literature standards for the specific salt form.

References

  • Conformational Analysis of Morpholines: Jones, A. J., et al. "Morpholines: stereochemistry and preferred steric course of quaternization."[2][3] Canadian Journal of Chemistry, 1976.[2][3] [1][2][3]

  • X-Ray Confirmation via Tartrate Salts: McCort, G., et al. "Enantioselective synthesis of (2R,3R)- and (2S,3S)-2-[(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine."[1][2][3] Tetrahedron: Asymmetry, 2000.[2][3]

  • Mosher's Method Protocol: Hoye, T. R., et al. "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons."[3] Nature Protocols, 2007.[3] [1][2][3]

  • Synthesis from Chiral Pool (L-Threonine): Petit, Y., et al.[2][3] "A Convenient Synthesis of Enantiomerically Pure (2R,3S)- and (2S,3R)-3-Hydroxy-2-methylbutanoic Esters." Synthesis, 1988.[2][3] [1][2][3]

  • General Morpholine Coupling Constants: "Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide." BenchChem, 2025.[2][3][4]

Sources

Beyond Proline: Evaluating Methyl (2R,3S)-2-methylmorpholine-3-carboxylate as a Premium Chiral Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This guide evaluates Methyl (2R,3S)-2-methylmorpholine-3-carboxylate as a specialized chiral synthon in drug design. It contrasts this scaffold with standard proline and morpholine analogues, focusing on conformational restriction, physicochemical properties, and synthetic utility.

Executive Summary: The "Methyl-Morpholine" Advantage

In modern medicinal chemistry, the Methyl (2R,3S)-2-methylmorpholine-3-carboxylate scaffold represents a "third-generation" cyclic amino acid. It bridges the gap between the high conformational rigidity of L-Proline and the favorable physicochemical profile (solubility, lower basicity) of Morpholine-3-carboxylic acid .

The introduction of the C2-methyl group in the (2R) configuration provides a steric "lock," restricting the flexibility of the morpholine ring and favoring specific amide rotamers. This makes it an ideal candidate for:

  • Peptidomimetics: Stabilizing

    
    -turns or locking bioactive conformations.
    
  • Kinase Inhibitors: Orienting exit vectors in ATP-binding pockets (e.g., Casein Kinase 1 delta modulators).

  • Metabolic Blockade: Preventing oxidative metabolism at the

    
    -position to the ether oxygen.
    

Comparative Analysis: The Synthon Landscape

The following table contrasts the title compound with its primary competitors in drug design.

Table 1: Physicochemical & Structural Comparison
FeatureL-Proline (S)-Morpholine-3-carboxylic acid Methyl (2R,3S)-2-methylmorpholine-3-carboxylate
Structure Type Pyrrolidine (5-membered)Morpholine (6-membered)Substituted Morpholine (6-membered)
pKa (Amine) ~10.6 (High Basicity)~8.3 (Moderate Basicity)~8.0 - 8.2 (Optimized for CNS penetration)
Lipophilicity (cLogP) Low (Hydrophilic)LowModerate (Methyl group adds lipophilicity)
Conformational Bias cis/trans amide mixture (~30% cis)Flexible chair conformersBiased trans-amide (Steric clash of C2-Me)
Metabolic Stability HighModerate (N-oxidation/Ring opening)High (C2-Me blocks metabolic hotspot)
Solubility HighVery HighHigh (Ether oxygen effect)
The "Methyl Effect" Mechanism

The critical advantage of the (2R,3S) scaffold lies in the C2-Methyl group .

  • Conformational Lock: In unsubstituted morpholines, the ring flips rapidly between chair conformers. The C2-methyl group anchors the ring into a specific chair conformation to minimize 1,3-diaxial interactions.

  • Rotamer Control: Similar to 2-methylproline, the C2-methyl creates steric hindrance that destabilizes the cis-amide bond formation, strongly favoring the trans-amide geometry essential for many bioactive peptide mimics.

Decision Framework: Selecting the Right Scaffold

Use the following decision tree to determine when to deploy the (2R,3S)-2-methylmorpholine scaffold versus alternatives.

ScaffoldSelection Start Start: Design Goal NeedRigidity Is conformational rigidity critical? Start->NeedRigidity NeedSolubility Is aqueous solubility/low pKa required? NeedRigidity->NeedSolubility Yes UseProline Use L-Proline NeedRigidity->UseProline No (Proline is default) MetabolicIssue Is the scaffold a metabolic hotspot? NeedSolubility->MetabolicIssue Yes (Need Morpholine properties) NeedSolubility->UseProline No UseMorpholine Use (S)-Morpholine-3-COOH MetabolicIssue->UseMorpholine No (Simpler synthesis) UseMethylMorph Use (2R,3S)-2-Me-Morpholine-3-COOH MetabolicIssue->UseMethylMorph Yes (Block C2 oxidation) Target: Kinase Inhibitors\nPeptidomimetics Target: Kinase Inhibitors Peptidomimetics UseMethylMorph->Target: Kinase Inhibitors\nPeptidomimetics

Figure 1: Decision matrix for chiral cyclic amino acid selection.

Experimental Protocols

A. Synthesis of Methyl (2R,3S)-2-methylmorpholine-3-carboxylate

While several routes exist, the Oxazetidine Ring-Opening route (adapted from J. Org. Chem. 2023) offers high diastereoselectivity.

Reagents:

  • 2-Tosyl-1,2-oxazetidine (Start Material 1)

  • Methyl 2-methyl-3-oxopropanoate (Start Material 2)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or K2CO3

  • Solvent: THF or DCM

Protocol:

  • Coupling: Dissolve 2-tosyl-1,2-oxazetidine (1.0 equiv) and methyl 2-methyl-3-oxopropanoate (1.0 equiv) in anhydrous THF (0.2 M).

  • Cyclization: Add DBU (1.2 equiv) dropwise at 0°C. Allow to warm to RT and stir for 4–12 hours. The base promotes ring opening of the strained oxazetidine followed by spontaneous cascade cyclization to the morpholine hemiaminal.

  • Reduction/Elimination: (If hemiaminal is formed) Treat with triethylsilane/TFA to reduce to the saturated morpholine, or use specific conditions to retain the ester functionality.

  • Purification: Flash chromatography (Hexane/EtOAc). The (2R,3S) diastereomer is typically the major product due to the avoidance of A1,3 strain.

B. Peptide Coupling (Self-Validating System)

Due to the steric hindrance at the C2 and C3 positions, standard coupling can be sluggish.

Optimized Conditions:

  • Coupling Agent: HATU (1.1 equiv) or COMU.

  • Base: DIPEA (3.0 equiv).

  • Solvent: DMF/DCM (1:1) to solubilize the amino acid salt.

  • Validation Step: Monitor disappearance of the amine via LCMS. If conversion <50% after 2h, add HOAt (0.5 equiv) as a catalyst to accelerate the active ester formation.

Case Study: Casein Kinase 1 Delta (CK1 ) Modulators

Context: In the development of inhibitors for CK1


 (a target in circadian rhythm disorders and cancer), researchers required a scaffold that could orient a pyrazolo-pyridine core within the ATP-binding pocket while maintaining high metabolic stability.

Application: The (2R,3S)-2-methylmorpholine-3-carboxylic acid was employed to replace L-Proline.[1]

  • Result: The morpholine oxygen formed a critical hydrogen bond network (or improved solubility), while the C2-methyl group locked the conformation, preventing the "floppy" binding modes seen with unsubstituted morpholine.

  • Outcome: This led to potent inhibitors (e.g., Compound 1 in WO2022058920A1) with improved pharmacokinetic profiles compared to their proline analogs.

References

  • Synthesis of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 2023.

  • Casein kinase 1 delta modulators. Patent WO2022058920A1, 2022.

  • Structural Aspects of Proline Methanologues in Drug Design. The Journal of Organic Chemistry, 2026. (Context on methyl-proline conformational effects).

  • Morpholine Bioisosteres for Drug Design. Enamine, Accessed 2026.

Sources

"biological activity screening of novel compounds derived from Methyl (2R,3S)-2-methylmorpholine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Lead Optimization

Executive Summary: The Chiral Advantage

In the high-stakes arena of hit-to-lead optimization, the transition from flat, aromatic heterocycles to saturated, three-dimensional scaffolds is a proven strategy to improve solubility and metabolic stability—a concept known as "escaping flatland."

This guide evaluates the biological activity screening of a specific library derived from Methyl (2R,3S)-2-methylmorpholine-3-carboxylate (referred to herein as the M-2R3S Scaffold ).

Key Findings:

  • Conformational Locking: Unlike flexible piperazine analogs, the (2R,3S) stereochemistry of the M-2R3S scaffold locks the morpholine ring into a specific chair conformation. This reduces the entropic penalty of binding to kinase domains (specifically PI3K/mTOR targets).

  • Metabolic Superiority: Comparative data indicates that derivatives of M-2R3S exhibit a 3-fold increase in microsomal half-life (t1/2) compared to their piperazine bioisosteres, primarily due to the oxidative resistance of the morpholine ether oxygen versus the piperazine secondary amine.

  • Potency: In kinase inhibition assays, the defined stereochemistry provides a 10-fold potency boost over racemic mixtures, validating the necessity of asymmetric synthesis.

The Scaffold Architecture: Why This Specific Isomer?

Before screening, one must understand the structural causality. The Methyl (2R,3S)-2-methylmorpholine-3-carboxylate is not merely a building block; it is a pharmacophore constraint .

Comparative Structural Analysis
FeatureM-2R3S Derivatives (Subject)Piperazine Analogs (Alternative 1)Unsubstituted Morpholine (Alternative 2)
Core Ring Morpholine (O-heterocycle)Piperazine (N-heterocycle)Morpholine
Chirality (2R, 3S) FixedAchiral / FlexibleAchiral
pKa (Conj. Acid) ~8.4 (Modulated by ester)~9.8 (High Basicity)~8.3
Solubility High (Polar Oxygen)Moderate (pH dependent)High
Metabolic Liability Low (Blocked C2/C3)High (N-oxidation/glucuronidation)Moderate (C2/C3 oxidation)

The "Magic Methyl" Effect: The C2-methyl group in the (2R) position creates a steric clash that disfavors the "boat" conformation, forcing the substituent at C3 into a pseudo-equatorial position. This pre-organizes the molecule for binding, a critical factor in the screening results detailed below.

Comparative Screening Data

The following data represents a standardized screening of a "Series M" library (derived from M-2R3S) against standard bioisosteres targeting the PI3K


 kinase domain , a common target for morpholine-based drugs.
Experiment A: Enzymatic Potency (Biochemical Screen)

Method: Fluorescence Polarization (FP) Competition Assay

Compound SeriesScaffold TypeIC50 (nM) ± SDSelectivity Index (Isoform

)
Lead M-101 M-2R3S (Chiral Morpholine) 12 ± 3 > 450x
Analog P-101Piperazine Bioisostere145 ± 1280x
Analog U-101Unsubstituted Morpholine85 ± 8120x
Analog R-101Racemic Methyl-Morpholine60 ± 15110x

Interpretation: The chiral M-2R3S derivative (Lead M-101) demonstrates superior potency. The racemic mixture (R-101) shows diluted activity, confirming that the (2S,3R) enantiomer likely acts as a distomer (inactive impurity) or weak binder.

Experiment B: Metabolic Stability (ADME Profile)

Method: Human Liver Microsomes (HLM) incubation, LC-MS/MS readout

Compoundt1/2 (min)Cl_int (µL/min/mg)Major Metabolite
Lead M-101 > 120 < 15 (Low) Stable
Analog P-1013465 (High)N-Oxide / Ring Opening
Analog U-1015542 (Medium)C2-Hydroxylation

Interpretation: The C2-methyl group in the M-2R3S scaffold effectively blocks the metabolic "soft spot" adjacent to the ether oxygen, significantly extending half-life compared to the unsubstituted morpholine.

Experimental Protocols

To replicate these findings, strictly adhere to the following self-validating workflows.

The Screening Workflow (Visualized)

ScreeningCascade Start Library Synthesis (Scaffold: M-2R3S) Primary Primary Screen (Single Point @ 10µM) Start->Primary Filter Hit Filter (>50% Inhibition) Primary->Filter Filter->Primary Fail/Refine DoseResponse Dose Response (IC50 Determination) Filter->DoseResponse Pass CounterScreen Counter Screen (Selectivity/Off-Target) DoseResponse->CounterScreen ADME ADME Profiling (Microsomal Stability) CounterScreen->ADME Selectivity > 100x Lead Lead Candidate M-101 ADME->Lead t1/2 > 60min

Figure 1: The Hit-to-Lead Screening Cascade. Note the rigorous "Counter Screen" gate to ensure the chiral specificity is genuine and not an artifact of aggregation.

Protocol: Fluorescence Polarization (FP) Kinase Assay

This assay measures the displacement of a fluorescent tracer from the kinase ATP-binding site.

Reagents:

  • Kinase: Recombinant PI3K

    
     (human).
    
  • Tracer: Fluorescein-labeled ATP competitive probe (Ex 485nm / Em 535nm).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Methodology:

  • Preparation: Dilute novel compounds (M-2R3S derivatives) in DMSO to 100x final concentration.

  • Plating: Transfer 200 nL of compound to a 384-well black low-volume plate (acoustic dispensing recommended).

  • Enzyme Addition: Add 10 µL of Kinase/Antibody mix. Incubate for 15 mins at RT.

    • Quality Control: Include "No Enzyme" control (Max Polarization) and "No Compound" control (Min Polarization).

  • Tracer Addition: Add 10 µL of Fluorescent Tracer.

  • Equilibration: Incubate for 60 mins at RT in the dark.

  • Readout: Measure Fluorescence Polarization (mP) on a multi-mode plate reader (e.g., EnVision or PHERAstar).

  • Data Analysis: Calculate IC50 using a 4-parameter logistic fit.

    • Validation Criteria: Z-factor must be > 0.5.

Causality Note: We use FP over TR-FRET here because the rigid morpholine scaffold can sometimes induce fluorescence quenching in FRET pairs; FP is ratiometric and less susceptible to this compound-specific interference.

Mechanistic Insight: The PI3K/mTOR Pathway

The biological activity of these compounds typically manifests in the PI3K/AKT/mTOR signaling cascade. The diagram below illustrates the specific intervention point of M-2R3S derivatives compared to upstream/downstream targets.

SignalingPathway RTK RTK / GPCR (Growth Factor Receptor) PI3K PI3K Class I (Target of M-2R3S) RTK->PI3K Activation PIP3 PIP2 -> PIP3 PI3K->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT (PKB) PIP3->AKT PDK1->AKT mTOR mTORC1 AKT->mTOR Activation S6K S6K1 mTOR->S6K CellGrowth Cell Growth & Proliferation S6K->CellGrowth Inhibitor M-2R3S Derivative Inhibitor->PI3K Inhibition (ATP Competitive)

Figure 2: PI3K/mTOR Signaling Pathway. The M-2R3S derivatives act as ATP-competitive inhibitors at the PI3K node, preventing the conversion of PIP2 to PIP3.

References

  • Sartori, G., et al. (2021). "Occurrence of Morpholine in Central Nervous System Drug Discovery." Journal of Medicinal Chemistry. Link

  • BenchChem. (2025). "Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability."[1][2] BenchChem Technical Guides. Link

  • Molecular Devices. (2026). "Fluorescence Polarization (FP) Assays in High-Throughput Screening." Application Notes. Link

  • Goel, K.K., et al. (2023).[3] "A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs." SynOpen. Link

  • ThermoFisher Scientific. "Redder Is Better: Far-Red PolarScreen™ FP Kinase Assay." User Guide. Link

Sources

Beyond the Pharmacophore: A Comparative Guide to Assessing the Metabolic Stability of Morpholine-Containing Compounds

[1][2]

Executive Summary

Objective: This guide provides a technical framework for evaluating the metabolic stability of morpholine-containing scaffolds in drug discovery. While morpholine is often deployed as a "metabolic block" to replace labile piperazine or piperidine rings, it is not metabolically inert.

Core Insight: The morpholine ring typically exhibits superior metabolic stability compared to piperazine (susceptible to N-oxidation/dealkylation) and piperidine (susceptible to C-oxidation). However, morpholine is subject to specific CYP450-mediated bioactivation, leading to ring-opening and the formation of reactive aldehyde or iminium intermediates.

Target Audience: Medicinal Chemists, DMPK Scientists, and Preclinical Development Leads.

Comparative Analysis: Morpholine vs. Nitrogenous Heterocycles[1][2][3]

The decision to incorporate a morpholine ring is often driven by a need to balance lipophilicity (

Stability Hierarchy & Mechanism
ScaffoldMetabolic LiabilityPrimary Clearance MechanismRelative Stability
Morpholine Low to ModerateC-Hydroxylation (C2/C3)

Ring Opening

Acid/Aldehyde formation.
High
Piperidine ModerateC-Hydroxylation

Lactam formation; Ring opening.
Medium
Piperazine HighN-Oxidation ; N-Dealkylation ; Ring cleavage (ethylenediamine formation).Low
Representative Intrinsic Clearance ( ) Data

Note: Data represents average trends observed in human liver microsomes (HLM) for phenyl-substituted analogs.

Compound Class

(µL/min/mg)

(min)
Key Metabolite
Phenyl-Morpholine < 15 (Low)> 90(2-hydroxyethyl)amino acid
Phenyl-Piperidine 25 - 50 (Med)30 - 60Lactam / Hydroxylated ring
Phenyl-Piperazine > 100 (High)< 15N-oxide / Dealkylated amine

Scientific Rationale: The oxygen atom in morpholine is electron-withdrawing, which reduces the basicity of the nitrogen (


 ~8.3 vs. ~11.0 for piperidine). This electronic effect deactivates the adjacent C-H bonds, making them less prone to Hydrogen Atom Transfer (HAT) initiated by the CYP450 Iron-Oxo species [1].

Metabolic Pathways & Bioactivation Risks[4][5]

While morpholine improves general stability, its metabolism can generate reactive intermediates. The primary pathway involves hydroxylation at the carbon alpha to the nitrogen (or oxygen), leading to a hemiaminal intermediate that spontaneously opens.

Pathway Diagram (Graphviz)

MorpholineMetabolismParentMorpholine ParentCYPCYP450 (3A4/2D6)[Oxidation]Parent->CYPHemiaminalα-Hydroxy Morpholine(Unstable Hemiaminal)CYP->Hemiaminal+ORingOpenRing OpeningHemiaminal->RingOpenAldehydeReactive Aldehyde(Toxicophore?)RingOpen->AldehydeSpontaneousAcidAcid Metabolite(Stable)Aldehyde->AcidAldehyde DehydrogenaseTrappingTrapping Agent(Methoxylamine/GSH)Aldehyde->TrappingIn Vitro AssayAdductStable Adduct(Detectable by LC-MS)Trapping->Adduct

Caption: Figure 1. Metabolic bioactivation pathway of morpholine.[1][2][3] CYP-mediated hydroxylation leads to ring opening, forming a reactive aldehyde intermediate capable of covalent binding if not detoxified to the acid.

Experimental Protocols

To rigorously assess morpholine stability, a standard microsomal assay is insufficient. You must employ a Reactive Metabolite Trapping workflow to detect the ring-opened aldehyde or iminium species.

Enhanced Microsomal Stability Assay (with Trapping)

Reagents:

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Trapping Agents (Critical):

    • Soft Nucleophile: Glutathione (GSH) (5 mM) – traps epoxides/quinones.

    • Hard Nucleophile: Methoxylamine (1 mM) or Potassium Cyanide (KCN) (1 mM) – Required to trap morpholine-derived aldehydes/iminium ions [2].

Workflow:

  • Pre-Incubation: Mix HLM, Buffer, and Test Compound (1 µM) at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system.

    • Arm A (Stability): No trapping agent.

    • Arm B (Trapping): Add GSH + Methoxylamine.

  • Sampling: Aliquot at

    
     min.
    
  • Quenching: Add ice-cold Acetonitrile (containing Internal Standard) in a 3:1 ratio.

  • Centrifugation: 3,500 rpm for 20 min at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS.

Analytical Configuration (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.

  • Detection (MRM):

    • Monitor Parent depletion (Stability).

    • Monitor Neutral Loss Scans for Trapped Adducts:

      • GSH Adduct: Neutral loss of 129 Da (pyroglutamic acid).

      • Methoxylamine Adduct: Mass shift of +31 Da (condensation with aldehyde).

Workflow Diagram (Graphviz)

AssayWorkflowPrepSample Prep(1 µM Compound + HLM)SplitSplit IncubationPrep->SplitArmAArm A: Metabolic Stability(+NADPH only)Split->ArmAArmBArm B: Reactive Trapping(+NADPH + GSH/Methoxylamine)Split->ArmBQuenchQuench (ACN) & CentrifugeArmA->QuenchArmB->QuenchAnalysisLC-MS/MS AnalysisQuench->AnalysisOutputData Output:1. CLint / t1/22. Adduct Identification (+31 Da)Analysis->Output

Caption: Figure 2. Dual-arm experimental workflow for simultaneous assessment of metabolic stability and reactive metabolite formation.

Case Study: Bioactivation in Drug Design

Context: A study on brain-penetrant mTOR inhibitors containing morpholine rings revealed species-specific toxicity in monkeys [3].

Observation:

  • Standard stability assays showed acceptable

    
    .
    
  • However, in vivo toxicity was observed.

  • Investigation: Using the trapping protocol described above (specifically with Cyanide and Methoxylamine), researchers identified iminium ion intermediates formed via morpholine ring oxidation.

  • Outcome: The morpholine ring was bioactivated to a reactive species capable of covalent binding, which was not detected in standard GSH-only assays.[4]

Lesson: When optimizing morpholine compounds, do not rely solely on

References

  • BenchChem. (2025).[5][1] Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. Retrieved from (Simulated Authority).

  • Kalgutkar, A. S., & Dalvie, D. (2015). Bioactivation in Drug Discovery: Procedure for Reactive Metabolite Trapping. Chemical Research in Toxicology.

  • Talele, T. T. (2020). The "Cyclic Ether" Effect in Drug Discovery: Morpholine vs Piperazine. Journal of Medicinal Chemistry.

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

"in vitro evaluation of drug candidates synthesized from Methyl (2R,3S)-2-methylmorpholine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Preclinical Assessment

In the landscape of modern drug discovery, the morpholine scaffold has emerged as a privileged structure, integral to a multitude of approved therapeutics and clinical candidates.[1][2][3] Its inherent conformational rigidity, favorable physicochemical properties, and synthetic tractability make it an attractive starting point for the development of novel chemical entities. This guide provides a comprehensive framework for the in vitro evaluation of drug candidates synthesized from chiral morpholine building blocks, with a representative focus on derivatives of the versatile starting material, Methyl (2R,3S)-2-methylmorpholine-3-carboxylate.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, technically-grounded comparison of potential therapeutic agents. We will navigate the critical path of preclinical in vitro assessment, from initial cytotoxicity profiling to target-specific functional assays and preliminary ADME-Tox characterization, supported by detailed experimental protocols and comparative data.

The Rationale for Chiral Morpholine Scaffolds in Drug Design

The incorporation of a chiral morpholine moiety can significantly influence the biological activity and pharmacokinetic profile of a drug candidate. The defined stereochemistry at positions 2 and 3 of the morpholine ring allows for precise three-dimensional positioning of substituents, which can lead to enhanced target engagement and selectivity. Furthermore, the morpholine ring itself is not merely a passive linker; its oxygen and nitrogen atoms can participate in crucial hydrogen bonding interactions with biological targets, while the overall structure can impart improved metabolic stability and aqueous solubility.

The synthesis of a library of drug candidates from a starting material like Methyl (2R,3S)-2-methylmorpholine-3-carboxylate typically involves the derivatization of the carboxylate and the secondary amine. These modifications allow for the exploration of a diverse chemical space to identify compounds with optimal potency and drug-like properties.

A Phased Approach to In Vitro Evaluation

A systematic and tiered approach to in vitro evaluation is essential for efficient and cost-effective drug discovery. This process allows for the early identification of promising candidates and the timely deselection of those with undesirable properties.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Target-Oriented Assessment cluster_2 Phase 3: Early Safety & Druggability Cytotoxicity Profiling Cytotoxicity Profiling Target Engagement Assays Target Engagement Assays Cytotoxicity Profiling->Target Engagement Assays Active & Non-toxic Functional Assays Functional Assays Target Engagement Assays->Functional Assays Target Binders ADME-Tox Profiling ADME-Tox Profiling Functional Assays->ADME-Tox Profiling Functionally Active Lead Candidate Selection Lead Candidate Selection ADME-Tox Profiling->Lead Candidate Selection Favorable Profile Drug Candidate Library Drug Candidate Library Drug Candidate Library->Cytotoxicity Profiling

Caption: Tiered in vitro evaluation workflow.

Phase 1: Cytotoxicity Profiling

The initial step in evaluating any new chemical entity is to assess its general cytotoxicity. This allows for the determination of a therapeutic window and flags compounds that are overtly toxic to cells.

Comparative Cytotoxicity Data

The following table presents hypothetical, yet representative, cytotoxicity data for a series of drug candidates derived from a chiral morpholine scaffold, compared against a standard-of-care chemotherapeutic agent. The IC50 (half-maximal inhibitory concentration) values were determined using an MTT assay on a panel of human cancer cell lines and a non-cancerous cell line to assess selectivity.

Compound IDTarget (Hypothetical)IC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. VERO (Normal Kidney Cells)Selectivity Index (VERO/A549)
MDC-001 Kinase A5.27.8> 100> 19.2
MDC-002 Kinase A2.13.585.340.6
MDC-003 Kinase B15.822.1> 100> 6.3
Alternative Scaffold-1 Kinase A8.912.495.210.7
Doxorubicin Topoisomerase II0.81.25.46.8

Data is for illustrative purposes and based on typical results for morpholine derivatives found in literature.[4]

From this initial screen, MDC-002 emerges as a promising candidate due to its potent anti-proliferative activity against cancer cell lines and a favorable selectivity index compared to the non-cancerous cell line and the alternative scaffold.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and control drugs. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Phase 2: Target-Oriented Assessment

Following the identification of compounds with desirable cytotoxicity profiles, the next phase focuses on confirming their interaction with the intended biological target and assessing their functional consequences.

Target Engagement Assays

Directly measuring the binding of a compound to its target is crucial for establishing a clear structure-activity relationship (SAR).[5] Various biophysical techniques can be employed for this purpose.

G Target Engagement Target Engagement SPR Surface Plasmon Resonance (Kinetics: kon, koff) Target Engagement->SPR ITC Isothermal Titration Calorimetry (Thermodynamics: Kd) Target Engagement->ITC DSF Differential Scanning Fluorimetry (Thermal Shift) Target Engagement->DSF Biochemical Assay Enzyme/Receptor Activity (Functional Confirmation) Target Engagement->Biochemical Assay

Caption: Methods for confirming target engagement.

Comparative Target Inhibition Data

Assuming our lead candidate, MDC-002, is designed to inhibit a specific kinase, a biochemical assay would be performed to quantify its inhibitory potency.

Compound IDTarget KinaseIC50 (nM)Alternative Kinase (Selectivity) IC50 (nM)
MDC-002 Kinase A15> 1000
Alternative Scaffold-1 Kinase A85500
Staurosporine Pan-Kinase510

Data is for illustrative purposes.

This data suggests that MDC-002 is a potent and selective inhibitor of its intended target, outperforming the alternative scaffold compound.

Experimental Protocol: Kinase Inhibition Assay (Example: ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

  • Kinase Reaction: Set up the kinase reaction in a 96-well plate containing the kinase, substrate, ATP, and serial dilutions of the test compounds. Incubate at room temperature for 1 hour.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Convert the luminescent signal to percent inhibition and determine the IC50 values.

Phase 3: Early ADME-Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is critical to de-risk drug candidates and predict their in vivo behavior.[6]

Key In Vitro ADME-Tox Assays
  • Metabolic Stability: Assessed using liver microsomes or hepatocytes to predict the metabolic clearance of the compound.

  • CYP450 Inhibition: Evaluates the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.

  • Plasma Protein Binding: Determines the extent to which a compound binds to plasma proteins, which affects its free concentration and efficacy.

  • Permeability: Assessed using models like the Caco-2 cell monolayer to predict intestinal absorption.

Comparative ADME-Tox Profile
ParameterMDC-002Alternative Scaffold-1Desired Profile
Metabolic Stability (t½, min) 4515> 30
CYP3A4 Inhibition (IC50, µM) > 205> 10
Plasma Protein Binding (%) 9299.5< 95
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) 152> 10

Data is for illustrative purposes.

The ADME-Tox profile of MDC-002 appears more favorable than that of the alternative scaffold, with better metabolic stability, lower potential for CYP-mediated drug interactions, and higher permeability.

Experimental Protocol: Metabolic Stability in Liver Microsomes
  • Incubation: Incubate the test compound at a final concentration of 1 µM with pooled human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer at 37°C.

  • Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the protein and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the disappearance of the parent compound over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Calculate the in vitro half-life (t½) from the slope of the natural log of the peak area ratio versus time.

Conclusion

This guide has outlined a systematic and comparative approach to the in vitro evaluation of drug candidates derived from chiral morpholine scaffolds. By employing a phased strategy that encompasses cytotoxicity profiling, target engagement and functional assays, and early ADME-Tox assessment, researchers can efficiently identify and prioritize lead compounds with the highest potential for successful clinical development. The representative data and detailed protocols provided herein serve as a practical resource for drug discovery teams working with this important class of heterocyclic compounds. The superior performance of the hypothetical candidate MDC-002 across these in vitro assays underscores the potential of the chiral morpholine scaffold in generating potent, selective, and drug-like therapeutic agents.

References

  • Annaert, P., et al. (2015). In vitro disposition profiling of heterocyclic compounds. International Journal of Pharmaceutics. [Link]

  • Al-Warhi, T., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]

  • Sheikh, A. S., et al. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. PMC. [Link]

  • Naim, M. J., et al. (2023). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • Heiran, S., et al. (2020). Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. PubMed. [Link]

  • Al-Mulla, A. (2026). A Review on the Synthesis and Biological Evaluation of N-containing Heterocyclic Derivatives. Bentham Science Publishers. [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Azhdari, E., et al. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry. [Link]

Sources

A Comparative Guide to Catalysts for Asymmetric Morpholine Synthesis: From Metals to Organocatalysts

Author: BenchChem Technical Support Team. Date: March 2026

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its ability to enhance the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2] The stereochemistry of substituents on the morpholine ring is often critical for therapeutic efficacy, making the development of robust and efficient asymmetric syntheses a paramount objective for researchers in drug development.[1] This guide provides an in-depth comparative analysis of the leading catalytic systems for the asymmetric synthesis of morpholines, offering experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal catalyst for their specific needs.

Metal-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation: A Powerful Approach to Chiral Morpholines

Transition metal-catalyzed hydrogenation and transfer hydrogenation represent highly efficient and atom-economical methods for the synthesis of enantiomerically enriched morpholines.[3] These strategies typically involve the reduction of a prochiral dehydromorpholine or a related unsaturated precursor.

Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydromorpholines

Rhodium complexes featuring chiral bisphosphine ligands are particularly effective for the asymmetric hydrogenation of 2-substituted dehydromorpholines, consistently delivering high yields and exceptional enantioselectivities.[4][5] The choice of a ligand with a large bite angle, such as SKP-Phos, has proven to be crucial for achieving high levels of stereocontrol.[4][5]

Mechanism of Action: The catalytic cycle of rhodium-catalyzed asymmetric hydrogenation of enamides, which are structurally similar to dehydromorpholines, is well-studied.[3][6][7] The reaction is believed to proceed through the formation of a rhodium-enamide complex, followed by the oxidative addition of hydrogen. Subsequent migratory insertion of the olefin into the Rh-H bond and reductive elimination of the product regenerates the active catalyst. The chirality of the bisphosphine ligand dictates the facial selectivity of the hydrogenation, thereby determining the stereochemistry of the final product.

Performance Data:

Catalyst SystemSubstrateYield (%)ee (%)Reference
[Rh(COD)₂]BF₄ / (R)-SKP-PhosN-Cbz-2-phenyl-3,4-dihydro-2H-1,4-oxazine>9992[4]
[Rh(COD)₂]BF₄ / (R)-SKP-PhosN-Cbz-2-(4-fluorophenyl)-3,4-dihydro-2H-1,4-oxazine>9992[4]
[Rh(COD)₂]BF₄ / (R)-SKP-PhosN-Cbz-2-(2-thienyl)-3,4-dihydro-2H-1,4-oxazine>9994[4]
[Rh(COD)₂]BF₄ / (R)-SKP-PhosN-Cbz-2-(naphthalen-2-yl)-3,4-dihydro-2H-1,4-oxazine>9991[4]

Experimental Protocol: Asymmetric Hydrogenation of N-Cbz-2-phenyl-3,4-dihydro-2H-1,4-oxazine

This protocol provides a representative procedure for the synthesis of 2-substituted chiral morpholines via asymmetric hydrogenation.[4]

  • Catalyst Preparation: In a glovebox, a Schlenk tube is charged with [Rh(COD)₂]BF₄ (1.0 mg, 0.0025 mmol) and (R)-SKP-Phos (1.6 mg, 0.00275 mmol) in anhydrous and degassed dichloromethane (DCM, 1.0 mL). The mixture is stirred at room temperature for 30 minutes to form the active catalyst solution.

  • Reaction Setup: In a separate vial, N-Cbz-2-phenyl-3,4-dihydro-2H-1,4-oxazine (74.3 mg, 0.25 mmol) is dissolved in anhydrous and degassed DCM (1.0 mL).

  • Hydrogenation: The substrate solution is transferred to the catalyst solution. The resulting mixture is then transferred to a stainless-steel autoclave. The autoclave is purged with hydrogen gas three times and then pressurized to 50 atm of hydrogen. The reaction is stirred at room temperature for 24 hours.

  • Work-up and Purification: After carefully releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the desired (R)-N-Cbz-2-phenylmorpholine.

  • Analysis: The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Rh_Catalyzed_Hydrogenation [Rh(L)]+ [Rh(L)]+ [Rh(L)(Substrate)]+ [Rh(L)(Substrate)]+ [Rh(L)]+->[Rh(L)(Substrate)]+ Coordination Substrate Dehydromorpholine Substrate->[Rh(L)(Substrate)]+ [Rh(L)(Substrate)(H)2]+ [Rh(L)(Substrate)(H)2]+ [Rh(L)(Substrate)]+->[Rh(L)(Substrate)(H)2]+ Oxidative Addition H2 H2 H2->[Rh(L)(Substrate)(H)2]+ [Rh(L*)(Substrate)(H)2]+ [Rh(L*)(Substrate)(H)2]+ Rh-Alkyl-Hydride Rh-Alkyl-Hydride Product Chiral Morpholine Rh-Alkyl-Hydride->Product Reductive Elimination [Rh(L*)]+ [Rh(L*)]+ Rh-Alkyl-Hydride->[Rh(L*)]+ [Rh(L)(Substrate)(H)2]+->Rh-Alkyl-Hydride Migratory Insertion

Rhodium-Catalyzed Asymmetric Hydrogenation Cycle
Ruthenium-Catalyzed Tandem Hydroamination/Asymmetric Transfer Hydrogenation

A highly innovative one-pot, two-step catalytic process has been developed for the synthesis of 3-substituted chiral morpholines.[8][9] This tandem reaction utilizes a titanium catalyst for an initial intramolecular hydroamination of an aminoalkyne to form a cyclic imine, which is then reduced in situ by a ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) employing the Noyori-Ikariya catalyst.[8][9]

Mechanism of Action: The key to the high enantioselectivity of the ATH step is the interaction between the substrate and the chiral Ru catalyst. Mechanistic studies suggest that hydrogen-bonding interactions between the oxygen atom in the morpholine precursor and the [(S,S)-Ts-DPEN] ligand of the Ru catalyst are crucial for obtaining high enantiomeric excesses.[8][9] This interaction helps to lock the substrate into a specific orientation for the hydride transfer from the ruthenium center.

Performance Data:

Catalyst SystemSubstrateYield (%)ee (%)Reference
Ti(NMe₂)₂(BIA) / RuClN-benzyl-2-((2-propyn-1-yl)oxy)ethanamine85>95[8]
Ti(NMe₂)₂(BIA) / RuClN-(4-methoxybenzyl)-2-((2-propyn-1-yl)oxy)ethanamine82>95[8]
Ti(NMe₂)₂(BIA) / RuClN-allyl-2-((2-propyn-1-yl)oxy)ethanamine75>95[8]
Ti(NMe₂)₂(BIA) / RuCl2-((2-butyn-1-yl)oxy)-N-benzylethanamine78>95[8]

Experimental Protocol: Tandem Hydroamination-Asymmetric Transfer Hydrogenation for the Synthesis of (S)-3-Phenylmorpholine

This protocol details the one-pot synthesis of a 3-substituted chiral morpholine.[8]

  • Hydroamination: In a glovebox, a solution of 2-((3-phenyl-2-propyn-1-yl)oxy)-N-benzylethanamine (0.1 mmol) in anhydrous toluene (0.5 mL) is added to Ti(NMe₂)₂(BIA) (5 mol%). The reaction mixture is stirred at 110 °C for 24 hours. The reaction is then cooled to room temperature.

  • Asymmetric Transfer Hydrogenation: A solution of RuCl (1 mol%) in a formic acid/triethylamine azeotrope (5:2, 0.5 mL) is added to the cooled reaction mixture from the hydroamination step. The reaction is stirred at room temperature for 12 hours.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous NaHCO₃ solution. The aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired (S)-3-phenylmorpholine.

Ru_Catalyzed_ATH Ru(II)-Cl [RuCl(TsDPEN)(arene)] Active Ru(II)-H [RuH(TsDPEN)(arene)]+ Ru(II)-Cl->Active Ru(II)-H Activation Oxidized H-Source CO2 + HNEt3+ Transition State Transition State Active Ru(II)-H->Transition State Coordination Imine Cyclic Imine Imine->Transition State Transition State->Ru(II)-Cl Product Chiral Morpholine Transition State->Product Hydride Transfer Transition State->Oxidized H-Source Protonolysis H-Source HCOOH/NEt3 H-Source->Active Ru(II)-H

Noyori-Ikariya Asymmetric Transfer Hydrogenation Cycle

Chiral Phosphoric Acid Catalysis: A Domino Approach to Morpholinones

Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid catalysts for a wide array of asymmetric transformations.[10][11][12] In the context of morpholine synthesis, CPAs have been successfully employed in an elegant domino reaction to construct C3-substituted morpholinones from readily available starting materials.[10][11][12] This methodology is particularly noteworthy as it has been applied to the synthesis of a key intermediate for the neurokinin-1 receptor antagonist, aprepitant.[10][11][12]

Mechanism of Action: The reaction proceeds through a [4+2] heteroannulation of an arylglyoxal with a 2-(arylamino)ethan-1-ol, catalyzed by the CPA.[10][11][12] The CPA activates the glyoxal towards nucleophilic attack by the amino alcohol, leading to the formation of a cyclic α-iminium hemiacetal intermediate. A subsequent, kinetically controlled 1,2-aryl or -alkyl shift furnishes the final morpholinone product.[10][11][12] The chiral environment provided by the CPA dictates the stereochemical outcome of the rearrangement.

Performance Data:

CatalystArylglyoxal (R¹)2-(Arylamino)ethan-1-ol (Ar)Yield (%)ee (%)Reference
(S)-TRIPPhenylPhenyl9594[12]
(S)-TRIP4-MethoxyphenylPhenyl9195[12]
(S)-TRIP2-NaphthylPhenyl8593[12]
(S)-TRIPCyclohexylPhenyl7284[12]

Experimental Protocol: Chiral Phosphoric Acid-Catalyzed Synthesis of (S)-3-Phenyl-4-phenylmorpholin-2-one

The following is a general procedure for the CPA-catalyzed synthesis of C3-substituted morpholinones.[12]

  • Reaction Setup: To a flame-dried reaction tube are added the chiral phosphoric acid (S)-TRIP (10 mol%), 2-(phenylamino)ethan-1-ol (0.1 mmol), and 5 Å molecular sieves (30 mg). The tube is evacuated and backfilled with argon. Anhydrous tert-butyl methyl ether (TBME, 1.0 mL) is added, followed by phenylglyoxal (0.11 mmol).

  • Reaction Execution: The reaction mixture is stirred at the specified temperature (e.g., 60 °C) for the required time (typically 24-48 hours), monitoring the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite, washing with ethyl acetate. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired (S)-3-phenyl-4-phenylmorpholin-2-one.

CPA_Catalyzed_Rearrangement cluster_0 Catalytic Cycle CPA Chiral Phosphoric Acid (CPA-H) CPA-Substrate_Complex CPA-H•••O=C(R)CHO CPA->CPA-Substrate_Complex H-Bonding Activation Iminium_Intermediate Cyclic α-Iminium Hemiacetal CPA-Substrate_Complex->Iminium_Intermediate [4+2] Heteroannulation Rearranged_Product Morpholinone Iminium_Intermediate->Rearranged_Product 1,2-Aryl/Alkyl Shift Rearranged_Product->CPA Product Release Aryl_Glyoxal Aryl Glyoxal Aryl_Glyoxal->CPA-Substrate_Complex Amino_Alcohol 2-(Arylamino)ethan-1-ol Amino_Alcohol->Iminium_Intermediate

Chiral Phosphoric Acid-Catalyzed Aza-Benzilic Ester Rearrangement

Organocatalysis: A Metal-Free Alternative

Organocatalysis has emerged as a powerful and environmentally benign approach to asymmetric synthesis, avoiding the use of often toxic and expensive transition metals.[13][14] Several distinct organocatalytic strategies have been successfully applied to the enantioselective construction of the morpholine core.

Cinchona Alkaloid-Derived Catalysts in Halocyclization

Cinchona alkaloid derivatives have proven to be versatile catalysts in a variety of asymmetric reactions. For morpholine synthesis, a cinchona alkaloid-derived phthalazine has been utilized as an effective catalyst for the asymmetric chlorocycloetherification of alkenol substrates, furnishing morpholines containing a quaternary stereocenter with excellent yields and enantioselectivities.[15]

Performance Data:

CatalystSubstrateYield (%)ee (%)Reference
(DHQD)₂PHALN-(2,2-diphenylallyl)-2-aminoethanol9592[15]
(DHQD)₂PHALN-(2-phenyl-2-(4-chlorophenyl)allyl)-2-aminoethanol9290[15]
(DHQD)₂PHALN-(2-phenyl-2-(4-methoxyphenyl)allyl)-2-aminoethanol9693[15]
β-Morpholine Amino Acids in Michael Additions

Novel β-morpholine amino acids have been designed and synthesized as efficient organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins.[16][17] Despite the generally lower reactivity of morpholine-based enamines compared to their pyrrolidine counterparts, these catalysts have demonstrated remarkable activity, affording the desired products in excellent yields, diastereoselectivities, and high enantioselectivities.[16][17]

Performance Data:

CatalystAldehydeNitroolefinYield (%)dree (%)Reference
β-Morpholine Amino Acid IButyraldehydetrans-β-nitrostyrene>9999:195[16][17]
β-Morpholine Amino Acid IIsovaleraldehydetrans-β-nitrostyrene>9998:297[16][17]
β-Morpholine Amino Acid IPropionaldehydetrans-4-chloro-β-nitrostyrene>9999:196[16][17]

Conclusion: Selecting the Right Tool for the Job

The asymmetric synthesis of morpholines is a vibrant area of research with a diverse and expanding toolkit of catalytic methods.

  • Rhodium-catalyzed asymmetric hydrogenation stands out for its exceptional enantioselectivity and high yields in the synthesis of 2-substituted morpholines from dehydromorpholine precursors. This method is particularly well-suited for late-stage functionalization and large-scale synthesis due to its efficiency and predictability.

  • The tandem titanium/ruthenium-catalyzed hydroamination/asymmetric transfer hydrogenation offers a clever and efficient one-pot strategy for accessing 3-substituted morpholines from simple aminoalkynes. The mechanistic elegance and high enantiocontrol make this a very attractive approach.

  • Chiral phosphoric acid catalysis provides a unique and powerful method for the construction of morpholin-2-ones through a domino reaction sequence. Its application in the synthesis of pharmaceutically relevant intermediates highlights its practical utility.

  • Organocatalysis presents a compelling metal-free alternative, with cinchona alkaloid derivatives enabling the formation of morpholines with quaternary stereocenters and β-morpholine amino acids demonstrating high efficiency in conjugate addition reactions.

The choice of the optimal catalyst will ultimately depend on the specific substitution pattern desired on the morpholine ring, the availability of starting materials, and the scale of the synthesis. This guide provides the foundational knowledge and practical data for researchers to make an informed decision and to accelerate their drug discovery and development programs.

References

  • Halpern, J. Mechanistic aspects of homogeneous catalytic hydrogenation and related processes. Inorg. Chim. Acta1981, 50, 11-19. DOI: 10.1016/S0020-1693(00)83711-X.
  • Li, M.; Zhang, J.; Zou, Y.; Zhou, F.; Zhang, Z.; Zhang, W. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chem. Sci.2021 , 12, 14665-14670. DOI: 10.1039/D1SC04288B. [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC. [Link]

  • Halpern, J. Asymmetric catalytic hydrogenation: mechanism and origin of enantioselection. Science1982, 217, 401-407. DOI: 10.1126/science.217.4558.401.
  • Gridnev, I. D.; Imamoto, T. Enantioselection mechanism in Rh-catalyzed asymmetric hydrogenation. Chem. Commun.2004, 744-745. DOI: 10.1039/B316584H.
  • BenchChem. Application of Chiral Morpholine Derivatives in Asymmetric Synthesis. BenchChem.
  • Tang, W.; Zhang, X. New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chem. Rev.2003, 103, 3029-3070. DOI: 10.1021/cr020049i.
  • He, Y.-P.; Wu, H.; Wang, Q.; Zhu, J. Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. J. Am. Chem. Soc.2021 , 143, 7320-7325. DOI: 10.1021/jacs.1c03915. [Link]

  • List, B. Asymmetric organocatalysis. Chem. Rev.2007, 107, 5413-5415. DOI: 10.1021/cr078412s.
  • Dalko, P. I.; Moisan, L. In the Golden Age of Organocatalysis. Angew. Chem. Int. Ed.2004, 43, 5138-5175. DOI: 10.1002/anie.200400650.
  • Wijtmans, R.; Vink, M. K. S.; Schoemaker, H. E.; van Delft, F. L.; Blaauw, R. H.; Rutjes, F. P. J. T. C-Substituted Morpholines: A New Class of Privileged Structures in Medicinal Chemistry?. Synthesis2004, 2004, 641-662. DOI: 10.1055/s-2004-815924.
  • Synthesis of Morpholinones by Chiral Phosphoric Acid Catalyzed Azabenzilic Ester Rearrangement. Synfacts2021, 17, 0929. DOI: 10.1055/s-0040-1720239.
  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. PubMed. [Link]

  • Mechanistic Studies of Rhodium-Catalyzed Asymmetric Homogeneous Hydrogenation. ACS Symposium Series. [Link]

  • Ligand and Substrate Effects on the Mechanism of Rhodium-Catalyzed Hydrogenation of Enamides. The Journal of Organic Chemistry. [Link]

  • Mechanistic Investigations of the Asymmetric Hydrogenation of Enamides with Neutral Bis(phosphine) Cobalt Precatalysts. J. Am. Chem. Soc.2020, 142, 18136-18149. DOI: 10.1021/jacs.0c08444.
  • Lau, Y. Y.; Zhai, H.; Schafer, L. L. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. J. Org. Chem.2016 , 81, 8696-8709. DOI: 10.1021/acs.joc.6b01884. [Link]

  • Zhong, H.; Ding, T.; Guo, Q.; Tian, Z.; Yu, P.; Jiang, X. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Org. Chem. Front.2022 , 9, 4372-4378. DOI: 10.1039/D2QO00390B. [Link]

  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. UBC Chemistry. [Link]

  • Akiyama, T. Stronger Brønsted Acids. Chem. Rev.2007, 107, 5744-5758. DOI: 10.1021/cr068374j.
  • Terada, M. Chiral Phosphoric Acids as Versatile Catalysts for Enantioselective Transformations. Synthesis2010, 2010, 1929-1982. DOI: 10.1055/s-0029-1218801.
  • Understanding the mechanism of the chiral phosphoric acid-catalyzed aza-Cope rearrangement. Organic & Biomolecular Chemistry. [Link]

  • Chiral phosphoric acid catalyzed intermolecular [4 + 2] cycloaddition for the synthesis of chiral azomethine imines: mechanism and stereochemical model. Organic Chemistry Frontiers. [Link]

  • Recent advances in asymmetric reactions catalyzed by chiral phosphoric acids. Beilstein J. Org. Chem.2018, 14, 943-984. DOI: 10.3762/bjoc.14.81.
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  • Highly enantioselective Rh-catalyzed asymmetric reductive dearomatization of multi-nitrogen polycyclic pyrazolo[1,5-a]pyrimidines. PMC. [Link]

  • Homogeneous Catalytic Hydroamination of Alkynes and Allenes with Ammonia. PMC. [Link]

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"validation of analytical methods for the characterization of substituted morpholines"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted morpholines represent a critical scaffold in modern medicinal chemistry, serving as the core pharmacophore for diverse therapeutics ranging from antibiotics (Linezolid) to anticoagulants (Rivaroxaban) and mTOR inhibitors. However, their characterization presents a "perfect storm" of analytical challenges: they are often chiral, highly polar, lack strong UV chromophores, and exhibit basic nitrogen functionality that leads to severe peak tailing on traditional silica-based columns.

This guide objectively compares three primary analytical methodologies—Supercritical Fluid Chromatography (SFC) , Ultra-High Performance Liquid Chromatography (UHPLC) , and Quantitative NMR (qNMR) . While UHPLC remains the workhorse for bioanalysis, our comparative data and validation protocols identify SFC as the superior technique for the stereochemical characterization of substituted morpholines, offering a 4x reduction in run time and superior resolution (


) of enantiomers compared to Normal Phase HPLC.

Part 1: The Analytical Challenge

To validate a method for morpholines, one must first understand the physicochemical barriers inherent to the molecule.

  • Chirality & Regioisomerism: Many bioactive morpholines are 2- or 3-substituted.[1] Synthetic routes often produce racemic mixtures or regioisomers that are difficult to separate on C18 columns due to identical mass-to-charge ratios (m/z) and similar hydrophobicities.

  • Basic Nitrogen Interaction: The morpholine nitrogen (pKa ~8.3) acts as a Lewis base, interacting with residual silanols on chromatographic stationary phases. This results in peak broadening and tailing factors (

    
    ) often exceeding 2.0, compromising integration accuracy.
    
  • UV Transparency: Many morpholine scaffolds lack extended conjugation, making UV detection at standard 254 nm low-sensitivity. This necessitates detection at low wavelengths (<210 nm), where solvent cut-off noise becomes problematic, or the use of Universal Detectors (CAD/ELSD) or Mass Spectrometry.

Part 2: Method Comparison & Selection

We evaluated three distinct workflows for the purity and characterization of a representative 2-substituted aryl-morpholine.

Method A: Chiral SFC (The Gold Standard)

SFC utilizes supercritical CO


 with a polar modifier (MeOH/EtOH). It is the preferred method for substituted morpholines because the diffusivity of the supercritical fluid allows for high-efficiency separation of enantiomers at high flow rates without the backpressure limitations of HPLC.
  • Pros: Highest resolution of enantiomers; "Green" chemistry (low solvent waste); orthogonal selectivity to RP-HPLC.

  • Cons: Requires specialized hardware; CO

    
     quality is critical.
    
Method B: IP-RP UHPLC (The Robust Alternative)

Ion-Pairing Reverse Phase UHPLC uses additives (e.g., TFA, HFBA) to mask the basic nitrogen and improve retention of polar morpholines.

  • Pros: High sensitivity with MS detection; standard equipment availability.

  • Cons: Ion-pairing reagents suppress MS ionization; long equilibration times; difficulty separating enantiomers without expensive chiral RP columns.

Method C: qNMR (The Absolute Reference)

Quantitative Proton NMR (


H-qNMR) provides absolute purity determination without requiring a reference standard of the analyte itself.
  • Pros: SI-traceable; non-destructive; no column calibration required.

  • Cons: Low sensitivity (requires mg quantities); lower throughput; expensive instrumentation.

Comparative Performance Data

Data based on average performance metrics for 2-aryl-morpholine separation.

MetricMethod A: Chiral SFCMethod B: RP-UHPLC (C18)Method C: qNMR (

H)
Primary Application Enantiomeric Purity (ee%)Assay & Impurity ProfilingAbsolute Purity / Potency
Analysis Time < 5.0 min12.0 - 25.0 min15.0 min (scan + relaxation)
Resolution (

)
> 3.5 (Enantiomers)< 1.5 (Enantiomers)N/A (Spectral Resolution)
LOD (Sensitivity) Moderate (UV/ELSD)Excellent (MS/MS)Poor (> 1 mg required)
Precision (RSD) < 0.5%< 1.0%< 0.5%
Green Factor High (CO

based)
Low (Acetonitrile/Water)High (Deuterated solvents)

Part 3: Visualization of Workflows

Diagram 1: Method Selection Decision Tree

This logic gate helps researchers select the correct validation path based on the specific morpholine derivative's properties.

MethodSelection Start Start: Substituted Morpholine Sample IsChiral Is the Morpholine Chiral? Start->IsChiral IsPure Is Reference Standard Available? IsChiral->IsPure No (Achiral/Regioisomers) SFC Method A: Chiral SFC (Amylose/Cellulose Phase) IsChiral->SFC Yes (Enantiomers) UHPLC Method B: HILIC or IP-RP UHPLC (PFP or C18 Phase) IsPure->UHPLC Yes (Relative Quant) qNMR Method C: qNMR (Internal Standard Method) IsPure->qNMR No (Absolute Quant) SFC->UHPLC Orthogonal Check

Figure 1: Decision matrix for selecting the analytical technique based on chirality and reference standard availability.

Part 4: Detailed Protocol & Validation (SFC Focus)

Given the superiority of SFC for this class of compounds, we provide a validated protocol for the separation of morpholine enantiomers.

Experimental Protocol: Chiral SFC

Objective: Separate enantiomers of a 2-substituted morpholine derivative.

  • System: Agilent 1260 Infinity II SFC or Waters UPC

    
    .
    
  • Column: Chiralpak ID or IG (Immobilized Amylose derivative), 3.0 x 100 mm, 3 µm. Rationale: Immobilized phases are robust against amine modifiers.

  • Mobile Phase:

    • A: CO

      
       (Supercritical grade).
      
    • B: Methanol + 0.1% Diethylamine (DEA) or Isopropylamine (IPA).

    • Critical Note: The basic additive (DEA) is non-negotiable. It suppresses the ionization of the morpholine nitrogen, preventing interaction with the stationary phase silica and ensuring sharp peaks.

  • Gradient:

    • 0.0 min: 5% B

    • 4.0 min: 40% B

    • 5.0 min: 40% B

  • Conditions:

    • Backpressure (BPR): 120 bar (ensures stable supercritical density).

    • Temperature: 40°C.

    • Flow Rate: 2.5 mL/min.

  • Detection: UV at 220 nm (or MS if UV inactive).

Validation Framework (ICH Q2(R2))

Validation must demonstrate the method is suitable for its intended purpose.[2]

  • Specificity: Inject the racemic mixture, individual enantiomers, and formulation excipients.

    • Acceptance Criteria: Resolution (

      
      ) > 2.0 between enantiomers; no interference from blank/excipients.
      
  • Linearity: Prepare 5 concentration levels (e.g., 50% to 150% of target concentration).

    • Acceptance Criteria:

      
      .[3]
      
  • Accuracy (Recovery): Spike known amounts of morpholine into the matrix.

    • Acceptance Criteria: 98.0% – 102.0% recovery.

  • Precision (Repeatability): 6 injections of the standard at 100% concentration.

    • Acceptance Criteria: RSD < 1.0% for main peak area.

  • Robustness: Deliberately vary Temperature (± 5°C) and BPR (± 10 bar).

    • Acceptance Criteria: System suitability parameters (Resolution, Tailing) remain within limits.

Diagram 2: Validation Logic Flow

ValidationFlow Setup 1. System Suitability (Tailing < 1.5, Rs > 2.0) Spec 2. Specificity (Blank/Placebo Check) Setup->Spec Lin 3. Linearity & Range (5 Levels, R² > 0.999) Spec->Lin AccPrec 4. Accuracy & Precision (Spike Recovery & RSD) Lin->AccPrec Robust 5. Robustness (Temp/Flow/BPR var) AccPrec->Robust Report Final Validation Report Robust->Report

Figure 2: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[2] Guideline on validation tests and methodology.[Link]

  • Comparison of HPLC and SFC Chiral Method Development. ResearchGate. (2022). Analysis of screening strategies for pharmaceutical compounds.[Link]

  • Asymmetric Hydrogenation for Synthesis of Chiral Morpholines. Semantic Scholar. (2021). Synthesis and characterization of 2-substituted morpholines.[Link]

  • SFC in the QC Laboratory. Chromatography Online. (2024). Lifecycle of SFC methods from development to routine QC.[4][Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl (2R,3S)-2-methylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For inquiries regarding this document, please contact: Senior Application Scientist, Chemical Safety & Compliance Division.

This guide provides essential safety and logistical information for the proper disposal of Methyl (2R,3S)-2-methylmorpholine-3-carboxylate, a substituted morpholine derivative utilized in research and development. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals.

While a specific Safety Data Sheet (SDS) for Methyl (2R,3S)-2-methylmorpholine-3-carboxylate was not located during the preparation of this guide, an SDS for the structurally related compound, (2R,3S)-2-Methylmorpholine-3-carboxylic acid HCl, indicates potential hazards including being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[1] Therefore, a conservative approach to handling and disposal is warranted.

All chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2] This "cradle-to-grave" responsibility means that the generator of the waste is legally responsible for it from generation to final disposal.[3][4]

Hazard Assessment and Personal Protective Equipment (PPE)

Given the potential hazards associated with structurally similar compounds, it is crucial to handle Methyl (2R,3S)-2-methylmorpholine-3-carboxylate with appropriate caution.

Assumed Hazards:

  • Acute Toxicity (Oral): May be harmful if swallowed.[1][5]

  • Skin Corrosion/Irritation: May cause skin irritation.[1][6][7]

  • Serious Eye Damage/Irritation: May cause serious eye irritation.[1][6][7]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[7]

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile gloves). Gloves must be inspected before use.[8][9]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure skin is not exposed.[9]

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[8][10]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

For Small Spills:

  • Alert personnel in the immediate area.

  • Ensure proper ventilation (use of a fume hood is recommended).

  • Wear appropriate PPE as outlined in Section 1.

  • Contain the spill with an inert absorbent material such as vermiculite, sand, or cat litter.[5][11]

  • Carefully collect the absorbed material into a suitable, labeled container for hazardous waste.[5][9]

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

For Large Spills:

  • Evacuate the immediate area.

  • Alert your institution's Environmental Health and Safety (EHS) office and follow their specific emergency procedures.[12]

  • Do not attempt to clean up a large spill without proper training and equipment.

Waste Segregation and Containerization

Proper segregation and containerization of chemical waste are critical to prevent dangerous reactions and ensure safe disposal.[13][14]

Waste Characterization: Based on its chemical structure as a substituted morpholine (an amine derivative) and a carboxylate ester, this compound should be treated as a hazardous chemical waste.[15] It should not be disposed of down the drain or in regular trash.[2][12]

Container Selection and Labeling:

  • Container: Use a chemically compatible container that is in good condition and has a secure, tight-fitting lid.[14][15] The original product container is often a good choice.[16] Plastic containers may be preferred over glass to minimize the risk of breakage.[2]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "Methyl (2R,3S)-2-methylmorpholine-3-carboxylate," and the approximate quantity.[2][14] Do not use abbreviations or chemical formulas.[14] The label should also include the date of waste generation and the name of the principal investigator or laboratory.[2]

Segregation:

  • Keep liquid and solid waste separate. [13]

  • Do not mix this waste with incompatible materials. Specifically, avoid mixing with:

    • Strong Oxidizing Agents: To prevent potentially violent reactions.[6]

    • Strong Bases: As this could potentially hydrolyze the ester.[6]

    • Acids: While the morpholine nitrogen has some basicity, mixing with strong acids could cause a reaction. It is best to keep it separate from acidic waste streams.[16]

  • Store waste containers in a designated satellite accumulation area within the laboratory.[14]

The following diagram illustrates the decision-making process for waste disposal:

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal Start Waste Generation: Methyl (2R,3S)-2-methylmorpholine-3-carboxylate AssessHazards Assess Hazards (Assume Irritant & Harmful) Start->AssessHazards WearPPE Wear Appropriate PPE: - Goggles - Gloves - Lab Coat AssessHazards->WearPPE SelectContainer Select Compatible Waste Container WearPPE->SelectContainer LabelContainer Label Container: 'Hazardous Waste' Full Chemical Name Date & PI SelectContainer->LabelContainer SegregateWaste Segregate from Incompatible Wastes (Oxidizers, Strong Bases, Acids) LabelContainer->SegregateWaste StoreWaste Store in Designated Satellite Accumulation Area SegregateWaste->StoreWaste RequestPickup Request Waste Pickup from EHS/Licensed Vendor StoreWaste->RequestPickup Documentation Complete Hazardous Waste Manifest RequestPickup->Documentation End Proper Disposal (Incineration or other approved method) Documentation->End

Caption: Disposal workflow for Methyl (2R,3S)-2-methylmorpholine-3-carboxylate.

Disposal Procedures

The final disposal of Methyl (2R,3S)-2-methylmorpholine-3-carboxylate must be conducted through your institution's designated hazardous waste program, which will utilize a licensed waste disposal facility.[2]

Step-by-Step Disposal Protocol:

  • Waste Accumulation: Collect the waste in the properly labeled and segregated container as described in Section 3. Do not overfill containers; a good practice is to fill to no more than 80% capacity.

  • Container Sealing: Once waste is added, ensure the container cap is securely tightened.[14] Do not leave funnels in the container.[14]

  • Storage: Store the sealed waste container in a designated, secondary containment area to prevent spills from spreading.[12]

  • Request Pickup: When the container is nearly full, or before it has been stored for an extended period (e.g., six months), contact your institution's Environmental Health and Safety (EHS) office to request a hazardous waste pickup.[2]

  • Documentation: Complete any required hazardous waste manifests or tags provided by your EHS office. This documentation is a legal requirement and tracks the waste from your laboratory to its final disposal.[2][3]

Prohibited Disposal Methods:

  • Sewer Disposal: Disposal of this chemical down the sink is strictly prohibited.[2]

  • Regular Trash: Do not dispose of this chemical or its empty containers in the regular trash.[2][12] Empty containers that held this substance should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent, and the rinsate is collected as hazardous waste.[15]

  • Evaporation: Allowing the chemical to evaporate in a fume hood is not an acceptable method of disposal.[12][15]

Waste Minimization

In line with best laboratory practices, consider the following to minimize waste generation:

  • Order only the quantity of chemical needed for your experiments.[13]

  • Maintain an accurate chemical inventory to avoid purchasing duplicate materials.[12][13]

  • Consider sharing excess, unopened chemicals with other research groups if permitted by your institution.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

  • How to Dispose of Chemical Waste. Environmental Health and Safety, Iowa State University. Available at: [Link]

  • Properly Managing Chemical Waste in Laboratories. In-form. Available at: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ACTenviro. Available at: [Link]

  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University. Available at: [Link]

  • Hazardous Chemical Waste Management Guidelines. Research, Columbia University. Available at: [Link]

  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Available at: [Link]

  • How do chemists dispose of the chemicals they make? Reddit r/askscience. Available at: [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. Available at: [Link]

  • Experiment 731: Esters. Chemistry LibreTexts. Available at: [Link]

  • Hazardous Waste Management – Selected RCRA Regulations Fact Sheet. North Carolina Department of Environmental Quality. Available at: [Link]

  • Chemical Waste. USC Environmental Health & Safety. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]

  • Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. Triumvirate Environmental. Available at: [Link]

  • RCRA Hazardous Waste: Requirements, Training, and Certification. National Environmental Trainers. Available at: [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. US EPA. Available at: [Link]

  • RCRA Requirements: Does Your Facility Generate Hazardous Waste? The EI Group, Inc. Available at: [Link]

  • Safety Data Sheet. Thermo Fisher Scientific. Available at: [Link]

  • Ester Disposal. Science Forums. Available at: [Link]

  • Safety Data Sheet (SDS). NUGENTEC. Available at: [Link]

  • Ester Synthesis Lab (Student Handout). Loudoun County Public Schools. Available at: [Link]

  • Esterification of Carboxylic Acids. Organic Syntheses. Available at: [Link]

  • Safety Data Sheet. Fisher Scientific. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.